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Core Science & Biosynthesis

Foundational

synthesis of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-oxo-cyclopentaneethanesulfonyl Fluoride Introduction The confluence of cyclic β-dicarbonyl scaffolds and the unique reactivity of the sulfonyl fluoride functiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-oxo-cyclopentaneethanesulfonyl Fluoride

Introduction

The confluence of cyclic β-dicarbonyl scaffolds and the unique reactivity of the sulfonyl fluoride functional group presents a fertile ground for the discovery of novel chemical probes and therapeutic agents. Sulfonyl fluorides have gained prominence as versatile electrophiles, capable of forming stable covalent bonds with biological nucleophiles, making them invaluable as covalent inhibitors, chemical probes, and building blocks for "click chemistry".[1][2] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 1-acetyl-2-oxo-cyclopentaneethanesulfonyl fluoride, a molecule designed to integrate these two privileged chemical motifs.

This document moves beyond a mere recitation of steps, delving into the mechanistic rationale and strategic considerations that underpin the synthetic design. We present a convergent and efficient two-step synthesis, beginning with the formation of the 2-acetylcyclopentanone core, followed by a direct introduction of the ethanesulfonyl fluoride sidechain via a base-catalyzed Michael addition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this novel building block in their discovery programs.

Part 1: Synthesis of the 2-Acetylcyclopentanone Core

The 1,3-dicarbonyl motif within 2-acetylcyclopentanone is a cornerstone of its reactivity, providing an acidic α-proton that is key to subsequent functionalization.[3][4] The synthesis of this core intermediate can be reliably achieved through the C-acylation of a cyclopentanone enolate or its synthetic equivalent, such as a silyl enol ether.[5]

Causality of the Experimental Approach

The chosen method involves the acylation of a pre-formed trimethylsilyl enol ether of cyclopentanone. This strategy offers superior control over the reaction compared to direct enolate formation and acylation. Silyl enol ethers are stable, isolable intermediates that react cleanly with acylating agents in the presence of a Lewis acid, minimizing side reactions such as O-acylation and self-condensation that can plague direct enolate acylations.[5]

Experimental Protocol: Synthesis of 2-Acetylcyclopentanone

Materials:

  • 1-(Trimethylsilyloxy)cyclopentene

  • Acetyl chloride

  • Zinc chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane.

  • Add 1-(Trimethylsilyloxy)cyclopentene (1.0 eq) to the DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous zinc chloride (0.1 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-acetylcyclopentanone as a colorless to pale yellow liquid.[5][6]

Data Presentation: 2-Acetylcyclopentanone
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃) δ ~2.5 (m, 2H), 2.2-2.4 (m, 4H), 2.15 (s, 3H)
¹³C NMR (CDCl₃) δ ~206, 204, 119, 38, 30, 26, 20
IR (neat, cm⁻¹) ~1715 (C=O, ketone), 1690 (C=O, acetyl)
Workflow Visualization

G cluster_0 Step 1: Synthesis of 2-Acetylcyclopentanone reagent1 1-(Trimethylsilyloxy)cyclopentene reaction C-Acylation Reaction (0°C to RT, 4h) reagent1->reaction reagent2 Acetyl Chloride reagent2->reaction catalyst ZnCl₂ in DCM catalyst->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Vacuum Distillation workup->purification product 2-Acetylcyclopentanone purification->product

Workflow for the synthesis of the 2-acetylcyclopentanone core.

Part 2: Introduction of the Ethanesulfonyl Fluoride Moiety

With the 2-acetylcyclopentanone core in hand, the next critical step is the introduction of the ethanesulfonyl fluoride sidechain. A highly efficient strategy is the Michael addition of the 2-acetylcyclopentanone enolate to ethenesulfonyl fluoride (ESF). ESF is a bench-stable and readily accessible Michael acceptor, providing a direct route to the target structure and avoiding multi-step sequences involving protection/deprotection or harsh oxidation/fluorination conditions.[7][8]

Mechanistic Rationale

The proton on the carbon between the two carbonyl groups (C1) of 2-acetylcyclopentanone is exceptionally acidic (pKa ≈ 10-11). Treatment with a suitable base readily generates a resonance-stabilized enolate. This soft nucleophile preferentially attacks the β-carbon of the electron-deficient alkene in ESF in a conjugate fashion. The subsequent protonation of the resulting intermediate during workup yields the final product. This approach is atom-economical and convergent.

Experimental Protocol: Michael Addition

Materials:

  • 2-Acetylcyclopentanone

  • Ethenesulfonyl fluoride (ESF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.1 eq) to the THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-acetylcyclopentanone (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to ensure complete enolate formation.

  • Add ethenesulfonyl fluoride (1.2 eq) dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or ¹⁹F NMR.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-acetyl-2-oxo-cyclopentaneethanesulfonyl fluoride.

Mechanism Visualization

G cluster_0 Michael Addition Mechanism start 2-Acetylcyclopentanone Enolate intermediate Intermediate Adduct start->intermediate Nucleophilic Attack esf Ethenesulfonyl Fluoride (ESF) esf->intermediate workup Protonation (Aqueous Workup) intermediate->workup product Final Product workup->product

Mechanism of the Michael addition of the enolate to ESF.

Part 3: Characterization of the Final Product

Thorough characterization is essential to confirm the structure of the synthesized 1-acetyl-2-oxo-cyclopentaneethanesulfonyl fluoride. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), infrared spectroscopy, and mass spectrometry provides a complete analytical profile.

Data Presentation: 1-Acetyl-2-oxo-cyclopentaneethanesulfonyl Fluoride
ParameterExpected DataRationale
Molecular Formula C₉H₁₃FO₄S
Molecular Weight 236.26 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃) Multiplets for cyclopentane ring protons; Singlet for acetyl protons (~2.2 ppm); Triplets for the two CH₂ groups of the ethyl chain (~2.5-3.5 ppm).The diastereotopic protons of the ethyl chain adjacent to the stereocenter will likely appear as complex multiplets.
¹³C NMR (CDCl₃) Signals for two ketone C=O, acetyl methyl, four cyclopentane carbons, and two ethyl chain carbons. The carbon attached to the SO₂F group will be downfield.
¹⁹F NMR (CDCl₃) A triplet in the range of +30 to +70 ppm.[9][10]The signal will be split by the adjacent CH₂ protons.
IR (neat, cm⁻¹) ~1720 (C=O, ketone), ~1700 (C=O, acetyl), ~1420 & ~1215 (S=O stretch), ~820 (S-F stretch).[11]Characteristic stretches for the functional groups present.
HRMS (ESI) Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the experimental value to four decimal places.Confirms the elemental composition.

Part 4: Safety and Handling

Scientific integrity demands a rigorous approach to safety. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sulfonyl Fluorides: These compounds are reactive electrophiles and should be handled with care. Avoid inhalation and contact with skin and eyes.[12][13] They can be corrosive and may release HF upon hydrolysis.[14]

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.

  • Acetyl Chloride: A corrosive and lachrymatory liquid. Handle with extreme care in a fume hood.

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Ensure all sources of ignition are removed from the work area.

Emergency shower and eyewash stations should be readily accessible.[13] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15]

Conclusion

This guide has detailed a logical and efficient synthetic route to 1-acetyl-2-oxo-cyclopentaneethanesulfonyl fluoride. The strategy hinges on two high-yielding transformations: the controlled C-acylation of a cyclopentanone silyl enol ether and a direct Michael addition to ethenesulfonyl fluoride. By explaining the causality behind the experimental choices and providing detailed protocols, this document serves as a practical resource for researchers. The resulting molecule is a versatile chemical building block, poised for application in the development of novel covalent probes and therapeutics, bridging the gap between foundational organic synthesis and cutting-edge drug discovery.

References

  • The Cornerstone of Cyclization: A Technical Guide to the Fundamental Reactions of Cyclic β-Keto Esters. Benchchem.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (PMC).
  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing.
  • Cyclic β-keto esters: Synthesis and reactions. ResearchGate.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Royal Society of Chemistry.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. Royal Society of Chemistry.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets. ECHEMI.
  • How to Prepare 2-ACETYLCYCLOPENTANONE and Its Applications. Guidechem.
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov.
  • Cyclic β-Ketoester Definition. Fiveable.
  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. Portland State University.
  • SULFURYL FLUORIDE - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. ACS Publications.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health (PMC).
  • SAFETY DATA SHEET. Fisher Scientific.
  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
  • Microwave Spectrum and Structure of Sulfuryl Fluoride. The Journal of Chemical Physics.
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. ACS Publications.
  • Cas 1670-46-8,2-ACETYLCYCLOPENTANONE. LookChem.
  • Synthesis of Chiral Cyclopentenones. ACS Publications.
  • Preparation of 2-alkylcyclopentanones. Google Patents.
  • Cyclopentanone synthesis. Organic Chemistry Portal.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
  • Metal-Free Synthesis of Functional 1-Substituted-1,2,3-Triazoles from Ethenesulfonyl Fluoride and Organic Azides. La Trobe University.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.
  • Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate.
  • 2-Cyclopentyl-2-oxoethanesulfonyl fluoride. PubChem.
  • 1-Оxo-1-fluoro-1,2,4-Benzothiadiazines - a New Type of Cyclic Sulfonimidoyl Fluorides. ChemInform.
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. MDPI.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. University of Akron.
  • New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. Science.gov.
  • (E)-2-Methoxyethene-1-sulfonyl fluoride as a precursor of acetylene for synthesis of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline derivatives. Royal Society of Chemistry.

Sources

Exploratory

chemical properties of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride

An In-depth Technical Guide to the Anticipated Chemical Properties of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride Introduction 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride represents a fascinating molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Chemical Properties of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride

Introduction

1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride represents a fascinating molecular architecture, integrating the reactive potential of a sulfonyl fluoride with the versatile chemistry of a β-dicarbonyl system. The sulfonyl fluoride moiety is a cornerstone of "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which have broad applications in drug discovery, chemical biology, and materials science.[1][2] Its combination with the 1,3-dicarbonyl motif of 2-acetylcyclopentanone suggests a rich and complex reactivity profile, making it a molecule of significant interest for the development of novel covalent inhibitors, chemical probes, and synthetic building blocks.

This guide will provide a comprehensive overview of the predicted , including its synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

The structure of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride features a cyclopentanone ring substituted at the 2-position with an acetyl group and an ethanesulfonyl fluoride chain. The presence of the acidic proton between the two carbonyl groups suggests that the molecule will exist as a mixture of tautomers, the diketo and enol forms.

Predicted Physicochemical Properties

PropertyPredicted ValueReference/Basis
Molecular FormulaC9H11FO5SBased on structure
Molecular Weight250.24 g/mol Based on structure
XLogP3-AA~1.0Estimated based on similar structures like 2-Cyclopentyl-2-oxoethanesulfonyl fluoride[3]
Hydrogen Bond Donor Count0 (diketo), 1 (enol)Based on structure
Hydrogen Bond Acceptor Count5Based on structure
Rotatable Bond Count4Based on structure

Proposed Synthesis

A plausible synthetic route to 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride would likely involve the sulfonylation of 2-acetylcyclopentanone. A potential two-step process is outlined below:

Step 1: Synthesis of 2-acetyl-1-(2-chloroethyl)cyclopentan-1-one

The synthesis would likely start with the alkylation of 2-acetylcyclopentanone with a suitable 2-haloethane derivative, such as 1-bromo-2-chloroethane, in the presence of a base.

Step 2: Conversion to the Sulfonyl Fluoride

The resulting chloroalkane could then be converted to the corresponding sulfonyl fluoride. This is a multi-step process that typically involves:

  • Thiol formation: Reaction with sodium hydrosulfide (NaSH).

  • Oxidation: Oxidation of the thiol to the sulfonic acid.

  • Chlorination: Conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Fluorination: Finally, nucleophilic substitution of the chloride with fluoride using a mild fluorinating agent like potassium fluoride.

Proposed Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Sulfonyl Fluoride Formation 2-Acetylcyclopentanone 2-Acetylcyclopentanone Intermediate_1 2-acetyl-1-(2-chloroethyl)cyclopentan-1-one 2-Acetylcyclopentanone->Intermediate_1 + 1-bromo-2-chloroethane Base Base 1-bromo-2-chloroethane 1-bromo-2-chloroethane Thiol Thiol Intermediate_1->Thiol + NaSH NaSH NaSH Oxidation Oxidation SOCl2 SOCl2 KF KF Final_Product 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride Sulfonic_Acid Sulfonic_Acid Thiol->Sulfonic_Acid + Oxidation Sulfonyl_Chloride Sulfonyl_Chloride Sulfonic_Acid->Sulfonyl_Chloride + SOCl2 Sulfonyl_Chloride->Final_Product + KF

Caption: Proposed synthetic workflow for 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride.

Predicted Chemical Reactivity

The reactivity of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride is expected to be dominated by its two key functional groups: the sulfonyl fluoride and the β-dicarbonyl system.

1. Reactivity of the Sulfonyl Fluoride Moiety (SuFEx Chemistry)

Sulfonyl fluorides are known for their stability in aqueous environments and their selective reactivity towards nucleophiles, a cornerstone of SuFEx click chemistry.[1] The sulfonyl fluoride group can react with various nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine, making it a valuable warhead for covalent inhibitors.[4]

2. Reactivity of the β-Dicarbonyl System

The β-dicarbonyl moiety is highly versatile. The acidic proton between the two carbonyls can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides.

  • Acylation: Reaction with acyl chlorides or anhydrides.

  • Aldol and Claisen Condensations: Reactions with aldehydes, ketones, or esters.

The presence of both a reactive electrophilic center (the sulfonyl fluoride) and a nucleophilic center (the enol/enolate) within the same molecule suggests the potential for intramolecular reactions or complex polymerization behavior under certain conditions.

Illustrative Reaction Pathways

G cluster_0 SuFEx Reactivity cluster_1 Enolate Reactivity Target_Molecule 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride SO2F C=O SuFEx_Product Sulfonate Ester / Sulfonamide Target_Molecule:f0->SuFEx_Product Electrophilic Sulfur Enolate Enolate Intermediate Target_Molecule:f1->Enolate Acidic Proton Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->SuFEx_Product Base Base Base->Enolate Alkylated_Product C-Alkylated Product Enolate->Alkylated_Product Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated_Product

Caption: Dual reactivity of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride.

Spectroscopic Characterization (Predicted)

While experimental data is unavailable, the expected spectroscopic features can be predicted based on the functional groups present.

¹H NMR:

  • Signals in the aliphatic region (1.5-3.0 ppm) corresponding to the cyclopentane and ethane protons.

  • A singlet around 2.2 ppm for the acetyl methyl group.

  • A downfield signal for the enolic proton (if present) typically above 10 ppm.

¹³C NMR:

  • Multiple signals in the aliphatic region (20-50 ppm).

  • Two carbonyl signals in the range of 190-210 ppm.

  • A signal for the carbon bearing the sulfonyl fluoride group.

¹⁹F NMR:

  • A characteristic singlet for the sulfonyl fluoride group.

IR Spectroscopy:

  • Strong C=O stretching frequencies around 1700-1750 cm⁻¹.

  • Strong S=O stretching frequencies around 1400 cm⁻¹ and 1200 cm⁻¹.

  • A broad O-H stretch for the enol form around 2500-3300 cm⁻¹.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of a covalent warhead (sulfonyl fluoride) and a versatile synthetic handle (β-dicarbonyl) makes 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride and related compounds highly attractive for several applications:

  • Covalent Enzyme Inhibitors: The sulfonyl fluoride can be targeted to nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. The cyclopentanone scaffold can be further functionalized to enhance binding affinity and selectivity.

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., an alkyne or azide for click chemistry), this molecule could be used as a probe to identify novel protein targets in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): The core structure could serve as a starting fragment for the development of more potent and selective drug candidates. The β-dicarbonyl moiety allows for rapid library synthesis through parallel derivatization.

Safety and Handling

Sulfonyl fluorides should be handled with care in a well-ventilated fume hood.[5] They can be corrosive and may release hydrogen fluoride upon hydrolysis.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[7] Acetyl fluoride, a related compound, is listed as corrosive and toxic if inhaled or in contact with skin.[8] Similar precautions should be taken with 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride.

Conclusion

While 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride remains a hypothetical molecule at present, this in-depth analysis of its predicted chemical properties highlights its significant potential as a versatile tool in chemical biology and drug discovery. Its dual reactivity, stemming from the sulfonyl fluoride and β-dicarbonyl functionalities, opens up a wide range of possibilities for the synthesis of novel chemical probes, covalent inhibitors, and complex molecular architectures. Further research into the synthesis and reactivity of this and related compounds is warranted and promises to yield exciting new discoveries.

References

Sources

Foundational

1-Acetyl-2-oxo-Cyclopentaneethanesulfonyl Fluoride: Mechanism of Action & Technical Guide

This guide details the mechanism of action, chemical synthesis, and biological application of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (systematically identified as 2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action, chemical synthesis, and biological application of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (systematically identified as 2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride ), a specialized covalent probe and inhibitor leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry.

Part 1: Executive Summary & Core Identity

Compound Identity:

  • Common Name: 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride[1][2][3][4][5][6][7]

  • Systematic Name: 2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride[4][5]

  • CAS Number: 1839620-95-9[1][3][4][5][6][8]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    S
  • Class: SuFEx-enabled Covalent Inhibitor / Activity-Based Probe (ABP)

Primary Utility: This compound functions as a latent covalent inhibitor targeting nucleophilic amino acid residues (Serine, Tyrosine, Lysine, Histidine) within protein active sites. It combines a


-dicarbonyl recognition motif  (1-acetyl-2-oxocyclopentane) with a sulfonyl fluoride warhead  (ethanesulfonyl fluoride). The warhead remains stable in aqueous physiological conditions but reacts specifically and irreversibly with active site nucleophiles upon binding, a hallmark of Sulfur-Fluoride Exchange (SuFEx)  chemistry.

Part 2: Chemical Mechanism of Action (SuFEx)

The core mechanism relies on the unique reactivity of the sulfonyl fluoride group (


). Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are resistant to hydrolysis and reduction, allowing them to circulate in biological systems without non-specific degradation.
The SuFEx Reaction

The reaction is a nucleophilic substitution at the sulfur center. The fluoride ion is a poor leaving group in the absence of specific activation but becomes a potent leaving group within the structured environment of an enzyme active site or under specific catalysis.

Mechanism Steps:

  • Binding: The 1-acetyl-2-oxocyclopentane moiety binds to the protein pocket, often mimicking a substrate or transition state (e.g., interacting with residues that recognize

    
    -keto structures).
    
  • Nucleophilic Attack: A proximal nucleophile (Nu:), such as the hydroxyl group of a catalytic Serine or Tyrosine, attacks the sulfur atom of the sulfonyl fluoride.

  • Transition State: A pentacoordinate trigonal bipyramidal intermediate is formed.

  • Fluoride Elimination: The fluoride ion (

    
    ) is expelled, forming a stable sulfonyl-enzyme covalent bond .
    
  • Irreversible Inhibition: The covalent modification permanently inactivates the enzyme or tags it for proteomic identification.

Selectivity Profile
  • Primary Targets: Serine Hydrolases (Proteases, Esterases, Lipases).[9]

  • Secondary Targets: Tyrosine, Lysine, and Histidine residues in specific microenvironments.

  • Stability: The

    
     bond is thermodynamically stable (
    
    
    
    ) and kinetically inert to water, preventing "off-target" hydrolysis common with other electrophiles like epoxides or succinimides.

Part 3: Synthesis & Experimental Protocols

The synthesis exploits the "spring-loaded" reactivity of Ethenesulfonyl Fluoride (ESF) , a key SuFEx connector.

Protocol 1: Synthesis via Michael Addition

Objective: Synthesize 2-(1-acetyl-2-oxocyclopentyl)ethanesulfonyl fluoride.

Reagents:

  • 2-Acetylcyclopentanone (1.0 eq)

  • Ethenesulfonyl Fluoride (ESF) (1.1 eq)

  • Base (Catalytic): Triethylamine (

    
    ) or DABCO (0.1 eq)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-acetylcyclopentanone (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add catalytic

    
     (1 mmol) to generate the enolate at the C1 position (between the two carbonyls).
    
  • Addition: Dropwise add Ethenesulfonyl Fluoride (ESF) (11 mmol) to the stirring solution at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of starting material.

  • Workup: Quench with water, extract with DCM, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the product as a colorless oil or white solid.

Data Summary Table:

ParameterSpecification
Reaction Type Michael Addition (1,4-addition)
Nucleophile C1-Enolate of 2-Acetylcyclopentanone
Electrophile Ethenesulfonyl Fluoride (ESF)
Yield Typically 85–95%
Stability Stable at RT; Store at

Part 4: Biological Application (Activity-Based Protein Profiling)

This compound is utilized as a probe in Activity-Based Protein Profiling (ABPP) to map the "reactiveome" of a biological system.

Protocol 2: Proteomic Profiling Workflow

Objective: Identify protein targets covalently modified by the probe in a complex proteome.

  • Lysate Preparation: Prepare cell lysates (e.g., HEK293, HeLa) in PBS (pH 7.4). Protein concentration: 1–2 mg/mL.

  • Probe Incubation: Add 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (

    
     final conc.) to the lysate. Incubate for 1 hour at 
    
    
    
    .
  • Click Chemistry (Optional): If the probe lacks a reporter tag, a secondary "click" reaction (CuAAC) with an alkyne-rhodamine or alkyne-biotin reporter is performed (requires an alkyne analog of the probe). Note: The specific CAS 1839620-95-9 is a "fragment" probe; for direct visualization, an alkyne-tagged variant is often used, or competition assays are performed against a broad-spectrum probe like FP-Rhodamine.

  • Competition Assay (Standard):

    • Control: Lysate + DMSO.

    • Experimental: Lysate + Probe (

      
      ).
      
    • Labeling: Treat both samples with a broad-spectrum fluorophosphonate (FP) probe (e.g., FP-TAMRA).

    • Analysis: Run SDS-PAGE and scan for fluorescence. Targets bound by the sulfonyl fluoride probe will show reduced fluorescence (competition).

  • Mass Spectrometry (LC-MS/MS): Digest proteins with trypsin, enrich for modified peptides (if biotinylated), and analyze via LC-MS/MS to identify the specific residue modified (

    
     corresponding to the sulfonyl moiety).
    

Part 5: Visualization of Mechanism

Diagram 1: Chemical Synthesis & SuFEx Mechanism

The following diagram illustrates the synthesis via Michael addition and the subsequent covalent inhibition of a target serine hydrolase.

SuFEx_Mechanism Start 2-Acetylcyclopentanone (Nucleophile) Intermediate Michael Adduct: 1-acetyl-2-oxo-Cyclopentane- ethanesulfonyl fluoride Start->Intermediate Michael Addition (Base cat.) ESF Ethenesulfonyl Fluoride (ESF - Electrophile) ESF->Intermediate Complex Enzyme-Inhibitor Complex (Non-covalent) Intermediate->Complex Binding Enzyme Target Enzyme (Serine Hydrolase) Enzyme->Complex Covalent Sulfonylated Enzyme (Irreversible Inhibition) Complex->Covalent SuFEx Reaction (Nu: attack on S) Fluoride Fluoride Ion (F-) (Leaving Group) Complex->Fluoride Elimination

Caption: Synthesis of the probe via Michael addition and its subsequent SuFEx-mediated covalent inhibition of a target enzyme.

Diagram 2: ABPP Workflow for Target Identification

This workflow describes how to use the compound to identify biological targets.

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Treatment Incubate with Sulfonyl Fluoride Probe Lysate->Treatment Step 1: Covalent Binding Competition Add Broad-Spectrum Reporter (e.g., FP-TAMRA) Treatment->Competition Step 2: Label Remaining Sites Analysis SDS-PAGE / Fluorescence Scanning Competition->Analysis Step 3: Separation Result Identify Targets (Loss of Signal = Hit) Analysis->Result Step 4: Quantification

Caption: Competitive ABPP workflow to validate target engagement by 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride.

Part 6: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[10] Angewandte Chemie International Edition, 53(36), 9466–9470.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 20-28.

  • Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Angewandte Chemie, 126(36), 9606-9610.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology."[9] Chemical Science, 6, 4950-4958.

  • ChemicalBook Listing. "1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (CAS 1839620-95-9)."[1][3][4][5][6]

Sources

Exploratory

Technical Deep Dive: Stability and Reactivity of the Sulfonyl Fluoride Group

Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Biologists, Drug Discovery Scientists Executive Summary: The Renaissance of Sulfur(VI) Fluorides The sulfonyl fluoride (–SO₂F) group has evolved...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Biologists, Drug Discovery Scientists

Executive Summary: The Renaissance of Sulfur(VI) Fluorides

The sulfonyl fluoride (–SO₂F) group has evolved from a niche functionality in serine protease inhibitors (e.g., PMSF) to a cornerstone of modern chemical biology and covalent drug discovery. This renaissance is driven by the SuFEx (Sulfur-Fluoride Exchange) paradigm, which redefines the group not merely as an electrophile, but as a "sleeping beauty"—kinetically stable in aqueous and complex biological environments yet highly reactive when situated within a specific protein microenvironment.

This guide provides a rigorous analysis of the physicochemical properties, stability data, and reactivity profiles of sulfonyl fluorides, supported by validated experimental protocols.

Part 1: The Chemical Nature of the S(VI)–F Bond

The unique utility of sulfonyl fluorides stems from the distinct electronic and steric properties of the sulfur-fluoride bond compared to other sulfonyl halides.

Electronic Structure and Bond Strength

The S(VI)–F bond is significantly stronger and shorter than the S(VI)–Cl bond. This thermodynamic stability renders sulfonyl fluorides resistant to the unselective hydrolysis and reduction pathways that plague sulfonyl chlorides.

  • Bond Dissociation Energy (BDE): The S–F bond (~81 kcal/mol) is much stronger than the S–Cl bond (~46 kcal/mol).

  • Hard/Soft Character: Fluoride is a "hard" leaving group. The sulfur center in –SO₂F is electrophilic but kinetically shielded. It does not react readily with soft nucleophiles (like free thiols in solution) or water without specific activation (e.g., hydrogen bonding or Lewis acid catalysis).

Redox Stability

Unlike sulfonyl chlorides, which are easily reduced to sulfinates or thiols in the reducing environment of the cytosol (high glutathione concentrations), sulfonyl fluorides are redox-neutral . The cleavage of the S–F bond is exclusively heterolytic.[1] This feature allows them to survive in cellular environments where other electrophiles would be metabolically quenched.

Part 2: Stability Profile (Quantitative Analysis)

The "stability-reactivity" paradox is the defining feature of sulfonyl fluorides. They possess extended half-lives in aqueous buffers compared to their chloride counterparts, allowing for their use in physiological conditions.

Hydrolysis Kinetics

The hydrolytic stability of sulfonyl fluorides is pH- and temperature-dependent.[2] While PMSF is relatively labile, modern scaffolds (like AEBSF or aryl-SFs used in drug design) exhibit stability profiles compatible with long-duration biological assays.[3][4]

Table 1: Hydrolysis Half-Lives (


) of Common Sulfonyl Fluorides 
CompoundConditions (pH, Temp)Half-Life (

)
Context
PMSF pH 7.0, 25°C~110 minStandard Lysis Buffer
PMSF pH 7.5, 25°C~55 minPhysiological pH
PMSF pH 8.0, 25°C~35 minBasic/Click Conditions
AEBSF pH 7.0, 25°C~1597 min (~26 h)Extended Stability
AEBSF pH 7.0, 37°C~339 min (~5.6 h)Cell Culture Conditions
AEBSF pH 8.6, 37°C~141 minAccelerated Degradation
Aryl-SO₂F Plasma (Human)> 24 hours*Drug Candidate Scaffolds

*Note: Stability in plasma is highly scaffold-dependent. While the SO₂F group itself is stable, adjacent esters or metabolic soft spots can reduce overall compound half-life.

Plasma and Cellular Stability

In drug development, the –SO₂F group is often stable enough to achieve systemic exposure. Unlike acrylamides (which target Cys and can be quenched by glutathione), sulfonyl fluorides resist rapid clearance by GSH transferases, allowing them to "scan" the proteome until they find a matching binding pocket.

Part 3: Reactivity & Mechanism (SuFEx)

The reactivity of sulfonyl fluorides is context-dependent . They are not indiscriminate alkylators. Instead, they rely on the SuFEx mechanism, where the fluoride leaving group is activated by the local protein environment.

The SuFEx Activation Mechanism

The reaction proceeds via a substitution at the hexavalent sulfur. The critical step is the stabilization of the departing fluoride ion, often achieved through hydrogen bonding with neighboring residues (e.g., backbone amides, side chain -OH or -NH) within a protein pocket.

Key Reactive Residues:

  • Tyrosine (Tyr): Often the primary target in SuFEx probes.

  • Lysine (Lys): Forms stable sulfonamide bonds.

  • Serine (Ser): Classical target (e.g., in proteases).

  • Histidine (His) & Threonine (Thr): Less common but documented.

Visualization: The Reactivity Landscape

SuFEx_Mechanism SF_Probe Sulfonyl Fluoride (R-SO2-F) Environment Aqueous/Cytosolic Environment SF_Probe->Environment Exposed to Protein_Pocket Specific Protein Binding Pocket SF_Probe->Protein_Pocket Binds to Hydrolysis Slow Hydrolysis (Sulfonic Acid) Environment->Hydrolysis No Activation (Slow) Activation Activation Factors: 1. H-Bonding to F 2. Proximity to Nucleophile 3. Local pH perturbation Protein_Pocket->Activation Induces Conjugation Covalent Labeling (SuFEx Reaction) Activation->Conjugation Catalyzes (Fast) Tyr_Adduct Tyr_Adduct Conjugation->Tyr_Adduct Tyr-O-SO2-R Lys_Adduct Lys_Adduct Conjugation->Lys_Adduct Lys-NH-SO2-R Ser_Adduct Ser_Adduct Conjugation->Ser_Adduct Ser-O-SO2-R

Figure 1: The Context-Dependent Reactivity of Sulfonyl Fluorides. Unlike promiscuous electrophiles, SFs require specific environmental activation (e.g., within a binding pocket) to undergo the SuFEx reaction efficiently.

Part 4: Applications in Drug Discovery[6][7][8]

Targeted Covalent Inhibitors (TCIs)

Sulfonyl fluorides are used to target non-catalytic nucleophiles. By attaching an –SO₂F group to a reversible ligand, researchers can convert a temporary binder into a permanent inhibitor.

  • Advantage: Decouples pharmacodynamics from pharmacokinetics (once bound, the drug stays bound).

  • Selectivity: Driven by the scaffold's affinity, not just the warhead's reactivity.

Chemoproteomics & Ligandability Screening

SF probes are used to map "ligandable" sites across the proteome.

  • Probe: A promiscuous or targeted scaffold with an –SO₂F warhead and an alkyne handle.

  • Labeling: Incubate with proteome.

  • Click: React with biotin-azide.

  • Enrichment: Pull down and identify modified peptides via MS.

Visualization: Covalent Probe Discovery Workflow

Probe_Discovery Step1 1. Scaffold Selection (Drug-like Core) Step2 2. Warhead Installation (Convert -Cl/-OH to -SO2F) Step1->Step2 Step3 3. Proteome Incubation (Live Cells or Lysate) Step2->Step3 Decision Specific Binding? Step3->Decision Outcome_A Non-Specific/Hydrolysis (No Labeling) Decision->Outcome_A No Pocket Outcome_B Proximity-Induced SuFEx (Covalent Bond) Decision->Outcome_B Pocket Found Step4 4. Click Chemistry (CuAAC with Biotin-N3) Outcome_B->Step4 Step5 5. Streptavidin Enrichment & LC-MS/MS Step4->Step5

Figure 2: Workflow for validating sulfonyl fluoride probes in chemoproteomics.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Aryl Sulfonyl Fluorides (KHF₂ Method)

A robust method for converting sulfonyl chlorides to fluorides, avoiding toxic sulfuryl fluoride gas.

Materials:

  • Aryl sulfonyl chloride (1.0 equiv)

  • Potassium bifluoride (KHF₂, 2.0 equiv)

  • Acetonitrile (MeCN) / Water (1:1 ratio)

Procedure:

  • Dissolution: Dissolve the aryl sulfonyl chloride in MeCN (0.2 M concentration).

  • Addition: Add an equal volume of water, followed by solid KHF₂. The reaction is biphasic.[5]

  • Reaction: Stir vigorously at room temperature. Monitor by TLC or LC-MS.

    • Note: Conversion is usually complete within 2–4 hours. The S-Cl bond cleaves, and the S-F bond forms.

  • Workup: Dilute with Ethyl Acetate. Wash organic layer with water (3x) and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most SF products are pure enough for use; if not, purify via silica gel chromatography (SF group is stable on silica).

Protocol 2: Chemoproteomic Labeling in Cell Lysate

A self-validating protocol to assess probe selectivity.

Materials:

  • Cell Lysate (e.g., HEK293, 1 mg/mL in PBS)

  • Sulfonyl Fluoride Probe (Stock in DMSO)

  • Control Probe (Non-reactive analog or Competition with free ligand)

  • Click Reagents: Biotin-Azide, TCEP, TBTA, CuSO₄

Procedure:

  • Preparation: Aliquot lysate (50 µL per sample) into microcentrifuge tubes.

  • Labeling: Add SF Probe (final conc. 1–10 µM).

    • Control A: DMSO only.

    • Control B: Pre-incubate with 10x excess of non-reactive scaffold for 30 min (Competition).

  • Incubation: Incubate at 37°C for 1 hour. (Longer times risk non-specific hydrolysis labeling).

  • Click Reaction: Add Click Mix to each sample:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO₄ (1 mM)

  • Reaction: Vortex and incubate at RT for 1 hour in the dark.

  • Analysis: Quench with SDS-PAGE loading buffer. Boil for 5 min. Analyze via Western Blot (Streptavidin-HRP) or process for MS.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. (2025). Link

  • Sulfonyl fluorides as privileged warheads in chemical biology. Molecular BioSystems. (2015). Link

  • Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. (2021). Link

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie Int.[6] Ed. (Sharpless et al., 2014).[6] Link

  • Hydrolysis-Kinetic Study of AEBSF. Analytical Chemistry. (2020). Link

  • Phenylmethanesulfonyl Fluoride (PMSF) Product Information. Sigma-Aldrich. Link

Sources

Foundational

Precision Electrophiles: A Technical Guide to the Discovery of Novel Covalent Probes

Executive Summary The paradigm of drug discovery has shifted.[1] Once dismissed as "pan-assay interference compounds" (PAINS) or indiscriminately toxic, covalent inhibitors have experienced a renaissance, driven by the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has shifted.[1] Once dismissed as "pan-assay interference compounds" (PAINS) or indiscriminately toxic, covalent inhibitors have experienced a renaissance, driven by the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib and osimertinib. This guide details the technical workflow for discovering novel covalent chemical probes—tools that do not merely bind but react with their targets to freeze dynamic protein states.

This document is not a basic overview; it is a rigorous operational framework for the medicinal chemist and chemical biologist. It prioritizes intrinsic reactivity tuning , kinetic selectivity (


) , and proteome-wide validation  using Activity-Based Protein Profiling (ABPP).

Part 1: The Physics of Covalency

Beyond Affinity: The Kinetic Driver

In reversible binding, potency is thermodynamic (


 or 

). In covalent discovery, potency is kinetic.[2] A covalent probe functions via a two-step mechanism: initial reversible binding (

) followed by irreversible bond formation (

).


Critical Insight: Relying on


 is misleading for covalent probes because 

is time-dependent.[3] As incubation time (

) increases,

decreases, theoretically approaching zero. The only valid metric for structure-activity relationship (SAR) ranking is the efficiency ratio

(

).
The "Goldilocks" Zone of Reactivity

A successful probe must possess tuned electrophilicity .

  • Too Reactive: Reacts non-specifically with glutathione (GSH) and off-target cysteines (high toxicity).

  • Too Inert: Requires unrealistic residence time to form the bond.

  • Ideal: The warhead is latent; it only reacts when positioned in close proximity to the nucleophile by the scaffold's reversible affinity.

Table 1: Common Electrophilic Warheads & Reactivity Profiles

Warhead ClassTarget ResidueReactivityReversibilityMechanism
Acrylamides CysteineModerateIrreversibleMichael Addition
Chloroacetamides CysteineHighIrreversible

Substitution

-Cyanoenones
CysteineTunableReversibleMichael Addition
Sulfonyl Fluorides Tyr, Lys, Ser, HisLow (Context dependent)IrreversibleSuFEx
Vinyl Sulfones CysteineModerateIrreversibleMichael Addition

Part 2: The Discovery Engine (Screening Workflows)

The discovery of a novel probe requires a library of "electrophilic fragments" or "scaffolded electrophiles." The screening process must distinguish specific binding from non-specific alkylation.

Diagram: The Covalent Discovery Pipeline

The following workflow illustrates the path from library construction to hit validation, emphasizing the divergence between fragment-based screening (MS) and proteomic screening (ABPP).

CovalentDiscovery cluster_Screen Screening Modalities Library Electrophilic Library (Cys/Lys Warheads) IntactMS Intact Protein LC-MS (Mass Shift Detection) Library->IntactMS Purified Protein ABPP Competitive ABPP (Proteome-Wide) Library->ABPP Cell Lysate/Live Cell HitID Hit Identification (>50% Occupancy) IntactMS->HitID +MW Adduct ABPP->HitID Signal Loss Validation Kinetic Validation (k_inact / K_I Determination) HitID->Validation Optimization Lead Optimization (Linker/Scaffold Tuning) Validation->Optimization Optimization->Validation SAR Loop

Caption: Dual-track workflow for covalent probe discovery. Path A (Left) utilizes purified protein for fragment screening. Path B (Right) utilizes competitive ABPP for native environment screening.

Method A: Intact Protein LC-MS Screening

This is the preferred method for fragment-based covalent discovery .

  • Incubation: Incubate purified protein (

    
    ) with electrophilic fragments (
    
    
    
    ) for a fixed time (e.g., 1-4 hours).
  • Deconvolution: Inject onto LC-MS (Q-TOF or Orbitrap).

  • Hit Calling: Look for a mass shift corresponding to the adduct (e.g., +71 Da for acrylamide).

  • Self-Validation Step: Calculate % Occupancy relative to the unmodified peak.

    
    
    
Method B: Competitive ABPP (Activity-Based Protein Profiling)

This method screens for selectivity and potency simultaneously in a complex proteome.

  • Probe: Use a broad-spectrum reactivity probe (e.g., Iodoacetamide-Alkyne for Cys).

  • Competition: Treat lysate with your library before adding the probe.

  • Readout: If your molecule binds the target, it blocks the probe. This appears as a "loss of signal" on a gel or in Mass Spec (silencing).

Part 3: Validation Protocol (Self-Validating System)

Protocol: Gel-Based ABPP Competition Assay

Objective: Confirm target engagement and assess selectivity in a native lysate. Trustworthiness: This protocol includes an internal "non-reactive" control to prove the mechanism is covalent.[4]

Materials:

  • Cell Lysate (

    
     protein).
    
  • Test Compound (Covalent).[4][5][6][7][8][9]

  • Control Compound: A non-reactive analog (NRA) where the warhead is saturated (e.g., propionamide instead of acrylamide).

  • ABPP Probe: TAMRA-fluorophosphonate (for Ser hydrolases) or Iodoacetamide-Rhodamine (for Cys).

Step-by-Step Methodology:

  • Preparation: Aliquot lysate (50

    
    ) into three tubes: Vehicle (DMSO), Test Compound (
    
    
    
    ), and NRA (
    
    
    ).
  • Pre-incubation: Incubate for 1 hour at RT. Why? To allow the covalent bond to form (

    
     phase).[10]
    
  • Probe Labeling: Add ABPP Probe (

    
    ) to all tubes. Incubate for 30 mins. Why? The probe labels any remaining active enzyme.
    
  • Quenching: Add

    
     SDS-PAGE loading buffer and boil for 5 mins.
    
  • Resolution: Run on SDS-PAGE gel.[9]

  • Visualization: Scan for fluorescence.[11]

Interpretation (Self-Validation):

  • Hit: Band disappears in "Test Compound" lane but remains in "Vehicle."

  • Mechanism Check: Band must remain in "NRA" lane. If the NRA also eliminates the band, the inhibition is non-covalent (reversible binding blocking the probe) or an artifact.

Part 4: Optimization & Mechanism

Once a hit is confirmed, optimization focuses on improving the


 ratio. This is often achieved not by increasing the reactivity of the warhead (which ruins selectivity), but by improving the non-covalent affinity (

) of the scaffold.
Diagram: Mechanism of Covalent Inactivation

Understanding the kinetic constants is vital for optimization.

KinactMechanism cluster_metrics Optimization Metrics E Enzyme (Free) EI Reversible Complex (E·I) E->EI k_on I Inhibitor I->EI EI->E k_off EI_Cov Covalent Adduct (E-I) EI->EI_Cov k_inact (Bond Formation) Desc K_I = k_off / k_on (Affinity) k_inact = Reactivity rate

Caption: Kinetic scheme of covalent inhibition. Optimization aims to maximize k_inact/K_I by lowering K_I (better fit) or tuning k_inact.

Quantitative Data: Selectivity Ratios

When optimizing, compare the


 of the Target vs. Anti-Target (e.g., a homolog).

Table 2: Example Optimization Data

CompoundTarget

(

)
Off-Target

Selectivity RatioStatus
Hit 1


1.5xPoor Selectivity
Analog 5


100xLead Candidate
Analog 9


1.3xToo Reactive (Warhead too "hot")

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1][2][5][10][12] Nature Reviews Drug Discovery.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[5][13] Nature.[5]

  • Gehringer, M., & Laufer, S. A. (2019).[7][10] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery.

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening.[4][5] Journal of the American Chemical Society.[5]

Sources

Exploratory

The Alchemist's New Bond: An In-depth Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Foreword: A New Era of Molecular Construction The relentless pursuit of precision and efficiency in chemical synthesis has led to the development of "click chemistry," a concept championed by Nobel Laureate K. Barry Shar...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A New Era of Molecular Construction

The relentless pursuit of precision and efficiency in chemical synthesis has led to the development of "click chemistry," a concept championed by Nobel Laureate K. Barry Sharpless.[1][2] This philosophy emphasizes the use of highly reliable and modular reactions to assemble complex molecules.[1] Building on this foundation, the Sharpless laboratory introduced Sulfur(VI) Fluoride Exchange (SuFEx) chemistry in 2014, heralding a new generation of click reactions.[3][4][5] SuFEx leverages the unique stability and reactivity of the sulfur(VI)-fluoride (S-F) bond to create robust and diverse molecular linkages, opening new frontiers in drug discovery, materials science, and chemical biology.[6][7] This guide provides a comprehensive technical overview of SuFEx chemistry, from its core principles to practical applications and experimental protocols, designed for researchers and professionals seeking to harness the power of this transformative technology.

The SuFEx Paradigm: Stability Meets Reactivity

At the heart of SuFEx chemistry lies the exceptional nature of the S(VI)-F bond. This "golden bond" exhibits remarkable resistance to oxidation, reduction, and hydrolysis, a stark contrast to the more labile sulfonyl chlorides.[1][8] This stability is attributed to the high bond dissociation energy of the S-F bond (approximately 90.5 kcal/mol) compared to the S-Cl bond (around 46 kcal/mol).[1] This inherent stability allows SuFEx reagents to persist in complex biological environments, making them ideal for in vivo applications.[1]

However, this stability is not absolute. The S(VI)-F bond can be selectively activated for nucleophilic substitution under specific conditions, a characteristic that makes it a powerful tool for chemical ligation.[6][8] This controlled reactivity is the cornerstone of SuFEx, enabling the precise and efficient formation of strong covalent bonds.[9]

The Mechanism: A Symphony of Activation

The SuFEx reaction is fundamentally a nucleophilic substitution at a hexavalent sulfur center. The key to unlocking the reactivity of the stable S-F bond lies in the activation of the fluoride leaving group. This can be achieved through several mechanisms:

  • Proton or Lewis Acid Assistance: Protons (H+) or Lewis acids like silyl groups (R₃Si⁺) can interact with the fluoride atom, facilitating its departure as a more stable species, such as the bifluoride ion ([F-H-F]⁻) or a silyl fluoride (R₃Si-F).[1][8] The formation of the thermodynamically favorable Si-F bond is a significant driving force in many SuFEx reactions.[3]

  • Base Catalysis: Organic bases, such as triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diaza-phosphorine (BEMP), can catalyze the reaction by deprotonating the incoming nucleophile or by directly activating the S-F bond.[3][10][11] The choice of catalyst is often dictated by the electrophilicity of the SuFEx hub.[3]

  • Bifluoride Catalysis: Bifluoride salts ([FHF]⁻) have emerged as highly efficient catalysts for SuFEx reactions, often requiring significantly lower catalyst loadings than traditional organic bases.[12]

The interplay of these activation strategies allows for fine-tuning of the reaction conditions to suit a wide range of substrates and applications.

Caption: General mechanism of the SuFEx reaction.

The SuFEx Toolkit: Versatile Hubs for Molecular Assembly

A key feature of SuFEx chemistry is the availability of a diverse range of "SuFExable hubs" – molecules containing one or more S(VI)-F bonds that can serve as connectors for modular synthesis.[3][13] These hubs vary in reactivity and functionality, providing a versatile toolkit for constructing a wide array of molecular architectures.

Foundational Hubs: SO₂F₂ and SOF₄
  • Sulfuryl Fluoride (SO₂F₂): This commercially available gas is a cornerstone of SuFEx chemistry.[5][11] It reacts selectively with phenols in the presence of a base to form aryl fluorosulfates (Ar-O-SO₂F).[11][14] SO₂F₂ can also react with secondary amines to yield sulfamoyl fluorides (R₂N-SO₂F).[11]

  • Thionyl Tetrafluoride (SOF₄): A highly reactive gas, SOF₄ serves as a versatile hub for creating more complex S(VI) centers.[11][13] It reacts readily with primary amines to form iminosulfur oxydifluorides (R-N=SOF₂), which can undergo further SuFEx reactions.[15][16][17]

Key Derivatives and Their Reactivity

The initial reactions with SO₂F₂ and SOF₄ generate a variety of important SuFExable intermediates:

SuFEx HubStructureTypical Precursor(s)Reactivity Profile
Aryl FluorosulfateAr-O-SO₂FPhenol + SO₂F₂Moderately reactive; requires base or bifluoride catalysis for reaction with nucleophiles.[11]
Sulfamoyl FluorideR₂N-SO₂FSecondary Amine + SO₂F₂Generally less reactive than sulfonyl fluorides; activation is often required.[11]
Iminosulfur OxydifluorideR-N=SOF₂Primary Amine + SOF₄Highly reactive hub with two S-F bonds available for sequential substitution.[15][16][17]
Ethenesulfonyl Fluoride (ESF)CH₂=CHSO₂FSynthesized via multi-step proceduresA versatile Michael acceptor and SuFEx electrophile.[5][14]

The reactivity of these hubs can be modulated by the electronic nature of the substituents on the sulfur atom, allowing for sequential and site-selective reactions.[11]

Applications in Drug Discovery and Chemical Biology

The unique properties of SuFEx chemistry have made it an invaluable tool in the hands of medicinal chemists and chemical biologists.[18][19]

Covalent Inhibitors: Beyond Cysteine Targeting

Traditionally, the development of covalent drugs has focused on targeting the nucleophilic cysteine residue in proteins. However, many protein binding sites lack a suitably positioned cysteine. SuFEx chemistry has emerged as a powerful strategy to overcome this limitation by enabling the targeting of other nucleophilic amino acid residues, including lysine, tyrosine, histidine, serine, and threonine.[4][6][19] Sulfonyl fluoride and fluorosulfate "warheads" can form stable covalent bonds with these residues, expanding the "druggable" proteome.[18]

Bioconjugation and Protein Modification

The biocompatibility of certain SuFEx reactions has enabled their use in the modification of biomolecules under aqueous conditions.[15][16][17] For example, iminosulfur oxydifluorides derived from SOF₄ have been successfully used for the bioconjugation of DNA and proteins.[15][16][17] This opens up possibilities for creating novel bioconjugates for therapeutic and diagnostic applications.

High-Throughput Medicinal Chemistry

The modularity and reliability of SuFEx reactions are well-suited for high-throughput synthesis and screening.[20] Libraries of compounds can be rapidly generated by reacting a common SuFEx hub with a diverse set of building blocks.[21] This "in situ" SuFEx protocol allows for the direct biological evaluation of the crude reaction products, significantly accelerating the hit-to-lead optimization process in drug discovery.[20][21]

Drug_Discovery_Workflow cluster_synthesis High-Throughput Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Hub SuFExable Hub (e.g., R-N=SOF₂) Library Compound Library Hub->Library Fragments Diverse Building Blocks (Phenols, Amines, etc.) Fragments->Library Assay In Situ Biological Assay Library->Assay Hit Identification of 'Hits' Assay->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound Lead->Hub Iterative Refinement SAR->Lead

Caption: High-throughput drug discovery using SuFEx chemistry.

SuFEx in Materials Science: Building Novel Polymers

The robustness of the linkages formed by SuFEx reactions makes them highly attractive for the synthesis of novel polymers.[10][22]

Polysulfates and Polysulfonates

The reaction between bis(fluorosulfates) or bis(sulfonyl fluorides) and bis(silyl ethers) provides a straightforward route to high molecular weight polysulfates and polysulfonates.[10][23] These polymers exhibit excellent thermal and hydrolytic stability, making them promising candidates for high-performance engineering plastics and dielectric materials.[10][24]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key SuFEx reactions. The causality behind experimental choices is explained to ensure a self-validating system.

Protocol 1: Synthesis of an Aryl Fluorosulfate from a Phenol and SO₂F₂

Principle: This protocol describes the reaction of a phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base to yield the corresponding aryl fluorosulfate. Triethylamine is used as the base to neutralize the HF byproduct.

Materials:

  • Phenol (1.0 eq)

  • Sulfuryl fluoride (SO₂F₂) (gas)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Reaction vessel (e.g., Schlenk flask or pressure-rated tube)

  • Balloon filled with SO₂F₂

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the phenol (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent in the reaction vessel.

    • Causality: Anhydrous conditions are important to prevent hydrolysis of SO₂F₂. TEA acts as a base to deprotonate the phenol and trap the HF generated during the reaction.

  • Introduction of SO₂F₂: Carefully bubble SO₂F₂ gas from the balloon through the reaction mixture with stirring at room temperature.

    • Causality: A slow and controlled addition of SO₂F₂ ensures efficient reaction and minimizes potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Monitoring ensures the reaction goes to completion and helps to determine the optimal reaction time.

  • Work-up: Once the reaction is complete, quench the reaction by bubbling nitrogen through the solution to remove excess SO₂F₂. Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to remove excess TEA, followed by water and brine.

    • Causality: The acidic wash protonates and removes the triethylamine hydrochloride salt. The subsequent washes remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Causality: Column chromatography separates the desired aryl fluorosulfate from any unreacted starting material or byproducts.

Protocol 2: SuFEx Reaction of an Aryl Fluorosulfate with a Silyl Ether

Principle: This protocol details the fluoride-catalyzed reaction between an aryl fluorosulfate and an aryl silyl ether to form a diaryl sulfate. The formation of the strong Si-F bond drives the reaction to completion.

Materials:

  • Aryl fluorosulfate (1.0 eq)

  • Aryl silyl ether (e.g., Aryl-OTBS) (1.1 eq)

  • Catalyst (e.g., Cesium Fluoride (CsF) or a bifluoride salt) (0.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the aryl fluorosulfate (1.0 eq), aryl silyl ether (1.1 eq), and catalyst (0.1 eq) to a flame-dried reaction vessel containing the anhydrous solvent.

    • Causality: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the catalyst and hydrolysis of the reactants.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

    • Causality: The reaction temperature can be adjusted to optimize the reaction rate and yield.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Causality: The aqueous work-up removes the catalyst and any other water-soluble byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

The Future of SuFEx: An Ever-Expanding Frontier

SuFEx chemistry is still a rapidly evolving field with immense potential for further development.[25] Ongoing research is focused on:

  • Discovery of New SuFEx Hubs: The design and synthesis of novel SuFExable connectors will further expand the scope and utility of this chemistry.[26][27]

  • Development of Novel Catalytic Systems: The quest for more efficient and selective catalysts will continue to improve the practicality and sustainability of SuFEx reactions.[3][28]

  • Broader Applications: The application of SuFEx chemistry is expected to expand into new areas, including the development of advanced materials, diagnostics, and therapeutics.[14][29]

Conclusion

Sulfur(VI) Fluoride Exchange chemistry represents a paradigm shift in molecular construction, offering an unparalleled combination of stability, reactivity, and modularity. Its impact is already being felt across various scientific disciplines, from the rational design of covalent drugs to the synthesis of high-performance polymers. As our understanding of this powerful "click" reaction deepens and new methodologies emerge, SuFEx is poised to become an indispensable tool for scientists and researchers dedicated to building a better world, one molecule at a time.

References

  • Liu, F., Wang, H., Li, S., Bare, G. A. L., Chen,X., Wang, C., Moses, J. E., Wu, P., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF₄)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]

  • Liu, F., Wang, H., Li, S., Bare, G. A. L., Chen, X., Wang, C., Moses, J. E., Wu, P., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC. [Link]

  • Meng, G., Dong, J., Li, S., Zheng, Q., & Sharpless, K. B. (2015). SuFEx-Based Synthesis of Polysulfates. PMC. [Link]

  • Liu, F., Wang, H., Li, S., Bare, G. A. L., Chen, X., Wang, C., Moses, J. E., Wu, P., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF(4) )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. CSHL Scientific Digital Repository. [Link]

  • Li, G., Zhang, W., Li, H., Wang, S., & Zhang, Y. (2019). One-pot synthesis of polysulfonate by a cascading sulfur(vi) fluorine exchange (SuFEx) reaction and cyanosilylation of aldehyde. Polymer Chemistry. [Link]

  • Li, S., Wu, P., Sun, Q., & Sharpless, K. B. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Chemistry, 9(11), 1145–1150. [Link]

  • Barrow, A. S., Smedley, C. J., Li, S., Zheng, Q., Dong, J., & Moses, J. E. (2019). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Anonymous. (2025). Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Scribd. [Link]

  • Wu, P., Li, S., & Sharpless, K. B. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. [Link]

  • Melius Organics. (n.d.). SuFEx handle fragment library. Melius Organics. [Link]

  • Moses, J. E. (n.d.). Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

  • Sharpless, K. B. (2021). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

  • Department of Chemistry. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. University of Toronto. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2020). SuFEx-enabled high-throughput medicinal chemistry. PMC. [Link]

  • Barrow, A. S., Smedley, C. J., Li, S., Zheng, Q., Dong, J., & Moses, J. E. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Professor K. Barry Sharpless. Rsc.org. [Link]

  • Otava Chemicals. (n.d.). SuFEx handle fragment library. Otava Chemicals. [Link]

  • Various Authors. (2024). Applications of SuFEx Click Chemistry in Polymer Science. Books.
  • Wang, Y., et al. (2022). Structural design of polysulfates. ResearchGate. [Link]

  • Various Authors. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Various Authors. (n.d.). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Barrow, A. S., Smedley, C. J., Li, S., Zheng, Q., Dong, J., & Moses, J. E. (2023). Sulfur fluoride exchange. PMC. [Link]

  • Various Authors. (2024). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

  • Various Authors. (n.d.). a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click reaction through nucleophilic substitution. b) Sulfur(VI) fluoride reagents. ResearchGate. [Link]

  • Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. [Link]

  • Various Authors. (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]

  • Various Authors. (n.d.). Catalytic SuFEx reactivity of sulfonimidoyl fluorides with functionalized amines with automation applicable conditions. Spiral. [Link]

  • Yang, G., & Sharpless, K. B. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society, 143(8), 3173–3178. [Link]

  • Various Authors. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. [Link]

  • Serbetci, D., et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Synthesis, 57(07), 1569–1582. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(31), 10119-10140. [Link]

  • Various Authors. (2026). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • Various Authors. (2023). Advances in the construction of diverse SuFEx linkers. PMC. [Link]

  • Various Authors. (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. [Link]

  • Various Authors. (2023). Advances in the construction of diverse SuFEx linkers. Oxford Academic. [Link]

  • Various Authors. (2025). Assessing Fluorosulfonyl Pentafluorooxosulfate (FSO2–OSF5) Reservoir Capacity: Selective SOF4, SO2F2 and [OSF5]– Anion Release. ResearchGate. [Link]

  • Various Authors. (2024). Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Research Explorer. [Link]

  • Hartrampf, N. (2023). Fast flow-chemistry set-up facilitates sulfur-fluoride click chemistry. Chemistry World. [Link]

Sources

Foundational

Strategic Fluorination in Modern Drug Design and Chemical Synthesis: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I have observed a paradigm shift in medicinal chemistry: fluorine is no longer just a substituent of last resort; it is a primary architectural tool. Today, more than 20% of commercial...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed a paradigm shift in medicinal chemistry: fluorine is no longer just a substituent of last resort; it is a primary architectural tool. Today, more than 20% of commercial pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom . This whitepaper deconstructs the physicochemical causality behind fluorine's success and provides field-proven, self-validating protocols for Late-Stage Fluorination (LSF) in complex chemical synthesis.

The Physicochemical Causality of Fluorine in Drug Design

To engineer better therapeutics, we must understand why fluorine exerts such a disproportionate impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The utility of fluorine stems from three fundamental atomic properties: extreme electronegativity, a small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and the exceptional strength of the C–F bond 1[1].

Metabolic Shielding

The primary mechanism of drug clearance is oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile C–H bond with a C–F bond, chemists create a "metabolic shield." The C–F bond dissociation energy (~116 kcal/mol) is significantly higher than that of a C–H bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage 2[2].

pKa Modulation and Membrane Permeability

Fluorine's strong inductive electron-withdrawing effect (-I) can dramatically lower the pKa of adjacent basic amines. In physiological environments (pH 7.4), lowering an amine's pKa from 9.5 to 7.5 increases the fraction of the un-ionized drug. Because only the neutral, un-ionized species can passively diffuse across lipophilic cell membranes, strategic fluorination directly enhances oral bioavailability and central nervous system (CNS) penetration 3[3].

Conformational Locking

Through stereoelectronic interactions, such as the gauche effect, fluorine can dictate the preferred three-dimensional conformation of a molecule. This allows researchers to "lock" a flexible scaffold into its bioactive conformation, pre-organizing the molecule for optimal target engagement and reducing the entropic penalty of binding 1[1].

G F_Sub Strategic Fluorine Substitution Elec High Electronegativity (-I Effect) F_Sub->Elec Steric Small van der Waals Radius (1.47 Å) F_Sub->Steric Bond Strong C-F Bond (116 kcal/mol) F_Sub->Bond pKa Lowers Amine pKa (Increases Un-ionized %) Elec->pKa Conf Stereoelectronic Conformational Lock Elec->Conf Steric->Conf Metab Blocks CYP450 Oxidation Bond->Metab ADME Improved ADME Profile (Bioavailability & Half-life) pKa->ADME Conf->ADME Metab->ADME

Logical relationship between fluorine's properties and ADME improvements.

Table 1: Quantitative Impact of Fluorine Substitution on Physicochemical Properties
Physicochemical PropertyMechanistic DriverTypical Quantitative ImpactPharmaceutical Example
Metabolic Stability High C–F bond dissociation energy resists enzymatic cleavage.Increases half-life (

) by 2- to 5-fold.
Ezetimibe: Aromatic fluorination blocks CYP-mediated hydroxylation.
Basicity (pKa) Inductive electron withdrawal (-I effect) across

-bonds.
Lowers adjacent amine pKa by 1.0 – 3.0 units.Fluoropiperidines: Enhances passive membrane permeability.
Lipophilicity (LogP) Hydrophobic nature of trifluoromethyl (

) groups.
Increases LogP by +0.8 to +1.5 units.Fluoxetine: Enhanced blood-brain barrier (BBB) penetration.
Binding Affinity Stereoelectronic conformational locking (gauche effect).Lowers

/

by 10- to 100-fold.
Maraviroc analogs: Stabilizes the required bioactive chair conformation.

Late-Stage Fluorination (LSF) in Chemical Synthesis

Historically, introducing fluorine required harsh, highly reactive reagents (e.g., HF, DAST) applied early in the synthetic sequence. This limited the structural diversity of the final libraries. The advent of Late-Stage Fluorination (LSF) allows chemists to install fluorine onto highly functionalized, complex scaffolds at the very end of a synthesis 4[4].

LSF is broadly categorized into nucleophilic and electrophilic strategies, often mediated by transition metals (Pd, Ag, Cu) to lower the activation barrier for C–F reductive elimination.

G A Aryl Stannane Substrate B Ag(I) Catalyst Transmetalation A->B Ag2O D Ag(III)-F High-Valent Intermediate B->D Oxidation C Selectfluor (Electrophilic F) C->D F Transfer E Reductive Elimination D->E C-F Bond Formation E->B Catalyst Regeneration F Aryl Fluoride Product E->F Yields Product

Mechanistic pathway of silver-catalyzed late-stage fluorination.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and analytical checkpoints.

Protocol A: Silver-Catalyzed Electrophilic Fluorination of Aryl Stannanes

This method is exceptionally effective for complex substrates, tolerating heterocycles and protic functionalities .

  • Causality: Aryl stannanes are utilized because the polarized Sn–C bond facilitates rapid transmetalation to the silver catalyst (

    
    ). Selectfluor is chosen as the electrophilic fluorine source because it is bench-stable and sufficiently oxidizing to generate the transient, high-valent Ag(III)–F intermediate required to drive reductive elimination.
    
  • Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl stannane substrate (1.0 equiv),

      
       (10 mol%), and Selectfluor (1.2 equiv).
      
    • Solvent Addition: Add a 1:1 mixture of anhydrous acetone and dichloromethane (DCM). Rationale: The polar acetone coordinates and stabilizes the Ag(III) intermediate, while DCM maintains substrate solubility.

    • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 2–4 hours.

    • Workup: Filter the crude mixture through a short pad of Celite to remove silver salts, washing with EtOAc. Concentrate in vacuo.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot at the 2-hour mark for rapid

    
     NMR.
    
    • Success: Disappearance of the Selectfluor peak (+47 ppm) and emergence of an aryl fluoride peak (typically -100 to -150 ppm).

    • Failure: If the +47 ppm peak remains unchanged, the catalyst has likely been poisoned (e.g., by trace sulfur impurities in the substrate).

Protocol B: Deoxyfluorination of Aliphatic Alcohols using PhenoFluor

Traditional nucleophilic fluorination of aliphatic alcohols often results in E2 elimination (alkene formation) rather than ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 substitution. PhenoFluor circumvents this .
  • Causality: PhenoFluor reacts with the alcohol to form a stable 2-phenoxyimidazolium bifluoride salt. This intermediate transforms the hydroxyl group into a massive, charge-neutral leaving group while positioning the bifluoride ion perfectly for a concerted

    
     attack, kinetically outcompeting the elimination pathway.
    
  • Step-by-Step Methodology:

    • Preparation: In a dry flask under argon, dissolve the aliphatic alcohol (1.0 equiv) in anhydrous toluene (0.2 M).

    • Reagent Addition: Add PhenoFluor (1.5 equiv) in a single portion.

    • Heating: Heat the reaction mixture to 80 °C for 12 hours. Rationale: Elevated temperature is required to overcome the activation energy of the bulky imidazolium displacement.

    • Isolation: Cool to room temperature, quench with saturated aqueous

      
      , and extract with diethyl ether. Purify via silica gel chromatography.
      
  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2).

    • Success: The polar alcohol spot (

      
       ~0.2) will convert to a highly non-polar fluorinated product (
      
      
      
      ~0.8).
    • Absolute Validation:

      
       NMR will reveal the diagnostic geminal H–F coupling constant (
      
      
      
      Hz) on the adjacent protons, confirming successful fluorination rather than alkene formation (which would show vinylic protons at 5–6 ppm).

Future Perspectives: -Radiolabeling for PET Imaging

The methodologies developed for Late-Stage Fluorination are not strictly limited to drug discovery; they are directly translatable to the synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-labeled radiotracers for Positron Emission Tomography (PET) . Because the 

isotope has a short half-life (109.7 minutes), rapid, late-stage incorporation is an absolute physical requirement. Advances in transition-metal catalyzed cross-coupling with nucleophilic

are currently bridging the gap between benchtop synthetic methodology and clinical oncology diagnostics.

References

  • Late-Stage Fluorination: From Fundamentals to Application. PMC / ACS Publications. 5

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. 1

  • Fluorine-a small magic bullet atom in the drug development. PMC. 2

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. 3

  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific. 4

Sources

Exploratory

The Reactivity of Cyclic Ketones: A Mechanistic & Conformational Guide

This guide provides an in-depth technical analysis of cyclic ketone reactivity, structured for researchers and drug development professionals. It moves beyond standard textbook definitions to explore the stereoelectronic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of cyclic ketone reactivity, structured for researchers and drug development professionals. It moves beyond standard textbook definitions to explore the stereoelectronic and conformational drivers that govern reactivity in ring systems.

Introduction: The Cyclic Constraint

In drug discovery, cyclic ketones are not merely functional groups; they are scaffolds that define 3D vector space. Unlike acyclic analogs, the reactivity of cyclic ketones is heavily constrained by ring size, conformational locking, and unique strain parameters (I-Strain). Understanding these nuances is critical for designing stereoselective syntheses of bioactive macrocycles, spirocycles, and fused-ring systems.

This guide analyzes the reactivity profiles of cyclic ketones through the lens of I-Strain (Internal Strain) and Stereoelectronic Control , providing actionable protocols for controlled functionalization.

Mechanistic Fundamentals: I-Strain and Reactivity Trends

The concept of I-Strain (Internal Strain), introduced by H.C. Brown, is the definitive predictor of relative reaction rates in cyclic ketones. It quantifies the change in ring strain during the transition from an


 hybridized carbonyl carbon to an 

hybridized intermediate (nucleophilic addition) or vice versa.[1]
The to Transition (Nucleophilic Addition/Reduction)[1]
  • Cyclohexanone (C6):

    • State: The

      
       carbonyl is nearly strain-free in the chair conformation.
      
    • Transition: Attack converts the carbon to

      
      , introducing 1,3-diaxial interactions and torsional strain as the ring flattens or puckers.
      
    • Outcome:Low Reactivity. C6 is less reactive toward nucleophiles than acyclic ketones or cyclopentanone.

  • Cyclopentanone (C5):

    • State: The

      
       geometry forces eclipsing interactions between 
      
      
      
      -hydrogens (envelope conformation).
    • Transition: Conversion to

      
       relieves these eclipsing interactions.
      
    • Outcome:High Reactivity. C5 reacts significantly faster than C6.

  • Medium Rings (C7–C10):

    • State: High transannular strain (Prelog strain).

    • Outcome: Reactivity is complex and often dominated by the relief of transannular repulsion.

Visualization: Reactivity & Strain Profile

The following diagram illustrates the relative energy barriers governed by I-Strain.

I_Strain_Profile cluster_0 Reactivity toward Nucleophiles (sp2 -> sp3) C5 Cyclopentanone (C5) High Ground State Strain (Eclipsing) TS_C5 TS: Strain Relief FAST Reaction C5->TS_C5 Nucleophilic Attack C6 Cyclohexanone (C6) Stable Ground State (Chair) TS_C6 TS: Strain Increase SLOW Reaction C6->TS_C6 Nucleophilic Attack C_Med Medium Rings (C8-10) Transannular Strain caption Fig 1. I-Strain influence on nucleophilic addition rates. C5 releases strain upon reaction; C6 gains strain.

Stereoselective Nucleophilic Addition

Controlling the stereochemistry of nucleophilic attack (1,2-addition) is paramount. The outcome depends on the interplay between Steric Approach Control and Torsional Strain .

Axial vs. Equatorial Attack

In substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), the ring is conformationally locked.[2]

  • Axial Attack: The nucleophile approaches parallel to the axial hydrogens. This is sterically hindered but torsionally favorable (staggered transition state).

  • Equatorial Attack: The nucleophile approaches from the "side". This is sterically accessible but torsionally strained (eclipsing transition state).

Reagent Selection Matrix

The choice of reagent dictates the major diastereomer.

Reagent ClassExampleDominant TrajectoryMajor Product (Alcohol)Mechanistic Driver
Small Hydride

,

Axial Attack Equatorial Alcohol (Trans)Torsional control (Felkin-Anh model).
Bulky Hydride L-Selectride,

Equatorial Attack Axial Alcohol (Cis)Steric approach control (Avoids 3,5-diaxial H's).
Dissolving Metal

ThermodynamicEquatorial Alcohol (Trans)Stability of the ketyl radical intermediate.
Visualization: Stereoselectivity Logic

Stereoselectivity_Logic Start Substituted Cyclohexanone (e.g., 4-t-Bu) Decision Select Reagent Start->Decision Small Small Nucleophile (NaBH4, LiAlH4) Decision->Small Low Sterics Bulky Bulky Nucleophile (L-Selectride) Decision->Bulky High Sterics Path_Axial Axial Attack (Torsionally Favorable) Small->Path_Axial Path_Eq Equatorial Attack (Sterically Favorable) Bulky->Path_Eq Prod_Trans Equatorial Alcohol (Thermodynamic Product) Path_Axial->Prod_Trans Prod_Cis Axial Alcohol (Kinetic Product) Path_Eq->Prod_Cis caption Fig 2. Decision tree for stereoselective reduction of cyclic ketones.

Alpha-Functionalization & Enolate Geometry

Reactions at the


-carbon (alkylation, aldol) are governed by the geometry of the enolate. In cyclic systems, the enolate double bond is endocyclic.
  • Kinetic Control: Deprotonation of unsymmetrical ketones (e.g., 2-methylcyclohexanone) with bulky bases (LDA) at low temperature (-78°C) occurs at the less substituted carbon.

  • Thermodynamic Control: Equilibration at higher temperatures favors the more substituted enolate (Zaitsev-like).

  • Stereochemistry of Alkylation: Electrophiles preferentially attack the enolate from the face that leads to a chair-like transition state . For cyclohexanone enolates, this typically results in axial attack , yielding the equatorial substituent initially, though equilibration may occur.

The Baeyer-Villiger Oxidation in Rings

This transformation inserts an oxygen atom into the ring, converting cyclic ketones to lactones.[3][4] It is a critical tool for ring expansion.

Mechanistic Key Points[1][4][6][7]
  • Migratory Aptitude: The group best able to stabilize a positive charge migrates.[5][6]

    • Order: Tertiary > Cyclohexyl > Secondary > Phenyl > Primary > Methyl.[5]

  • Stereoelectronics: The migrating C-C bond must be antiperiplanar to the breaking O-O bond of the peracid adduct (Criegee intermediate).

  • Retention: The migration proceeds with complete retention of configuration at the migrating carbon.

Experimental Protocols

Protocol A: Stereoselective Reduction (Kinetic Control)

Objective: Synthesis of cis-4-tert-butylcyclohexanol (Axial Alcohol) using L-Selectride. Rationale: The bulky sec-butyl groups on boron block the axial trajectory, forcing equatorial attack.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N2 inlet.

  • Substrate: Dissolve 4-tert-butylcyclohexanone (1.54 g, 10 mmol) in anhydrous THF (30 mL). Cool to -78°C (dry ice/acetone bath).

  • Reagent Addition: Slowly add L-Selectride (1.0 M in THF, 11 mL, 11 mmol) dropwise via syringe over 15 minutes. Caution: Reagent is pyrophoric.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (ensure complete consumption of ketone).

  • Quench: Carefully add MeOH (2 mL) at -78°C. Then add NaOH (3 M, 5 mL) followed by

    
     (30%, 5 mL).
    
    • Note: The oxidative workup is required to cleave the boron-oxygen bond.

  • Isolation: Warm to room temperature. Extract with

    
     (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). Expect >90% cis-isomer (axial OH).

Protocol B: Baeyer-Villiger Ring Expansion

Objective: Conversion of Cyclohexanone to


-Caprolactone.
  • Setup: To a solution of cyclohexanone (10 mmol) in DCM (20 mL) at 0°C.

  • Oxidant: Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 12 mmol) portion-wise.

    • Buffer: If the substrate is acid-sensitive, add

      
       (20 mmol) to the suspension.
      
  • Reaction: Allow to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide). Wash with saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

References

  • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; I-Strain. Journal of the American Chemical Society. Link

  • Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective reductions of cyclic ketones by complex metal hydrides. Chemical Reviews. Link

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[3][6] Organic Reactions.[2][3][6][7][8] Link

  • Wigfield, D. C. (1979). Stereochemistry and mechanism of the reduction of cyclohexanones by complex metal hydrides. Tetrahedron. Link

  • Corey, E. J., & Gross, A. W. (1984). Highly stereoselective reduction of cycloalkanones by 2,5-dimethylborolane. Tetrahedron Letters. Link

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Foundational

A Comprehensive Technical Guide to the Safe Handling of Sulfonyl Fluorides for Research and Development

Abstract Sulfonyl fluorides have become indispensable reagents in modern chemistry, particularly in drug discovery and chemical biology, due to their unique reactivity and stability.[1][2][3] Their application in Sulfur(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonyl fluorides have become indispensable reagents in modern chemistry, particularly in drug discovery and chemical biology, due to their unique reactivity and stability.[1][2][3] Their application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry allows for the robust formation of sulfates, sulfamates, and sulfonamides.[4][5] However, the same chemical properties that make them powerful tools also present significant safety challenges. This guide provides an in-depth analysis of the hazards associated with sulfonyl fluorides and outlines comprehensive safety protocols for their handling, storage, and disposal. By understanding the underlying chemical principles of their reactivity, researchers can mitigate risks and foster a secure laboratory environment.

The Dual Nature of Sulfonyl Fluorides: Reactivity and Hazard Profile

The utility of sulfonyl fluorides is centered on the S-F bond, which, while relatively stable and resistant to hydrolysis under physiological conditions, can be activated to react with nucleophiles.[1][6][7] This controlled reactivity is the cornerstone of SuFEx chemistry.[6][8] However, this reactivity is also the primary source of hazard.

Hydrolysis: The Hidden Danger

The most significant and insidious hazard associated with many sulfonyl fluorides is their reaction with water (hydrolysis). While some are notably stable, many, especially in the presence of acid, base, or even just moisture, can hydrolyze to produce highly corrosive and toxic byproducts: sulfuric acid and hydrogen fluoride (HF).[9][10]

  • Sulfuric Acid (H₂SO₄): A strong, corrosive acid that can cause severe chemical burns upon contact with skin or eyes.

  • Hydrogen Fluoride (HF): An extremely corrosive and toxic substance. HF poses a dual threat: the initial corrosive burn may seem minor, but the fluoride ion can penetrate deep into tissues, causing cellular damage and binding with calcium and magnesium.[11][12] This can lead to severe, delayed-onset pain, tissue necrosis, bone decalcification, and life-threatening systemic toxicity, including cardiac arrhythmia, from electrolyte imbalances.[11][12][13]

It is this potential to generate HF that necessitates the most stringent handling precautions. Even seemingly minor exposures must be treated with extreme caution.[11]

Inherent Corrosivity and Toxicity

Beyond the risk of hydrolysis, sulfonyl fluorides themselves are often classified as corrosive and toxic.[9][14]

  • Dermal Contact: Can cause severe skin burns, irritation, inflammation, and blistering.[9] The duration of contact directly impacts the extent of tissue damage.[14]

  • Ocular Contact: Poses a high risk of severe eye damage, which can lead to permanent blindness.[9][14]

  • Inhalation: Inhalation of dusts or vapors can severely irritate the respiratory tract, characterized by burning sensations, coughing, and sneezing.[9][14] Severe overexposure can lead to pulmonary edema, choking, and potentially death.[9][14][15] For gaseous sulfonyl fluorides like sulfuryl fluoride (SO₂F₂), inhalation is the primary route of exposure, which can cause central nervous system depression, seizures, and death.[15]

Hazard Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and followed by meticulous use of PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of sulfonyl fluorides, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[9][14] This is non-negotiable. A properly functioning fume hood protects the user from inhaling volatile compounds and hazardous dusts, and it contains any gases (like HF) that may be released.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14][16]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[14][17] All personnel must know their exact locations.[18]

Personal Protective Equipment (PPE): The Essential Barrier

An appropriate PPE ensemble is required at all times when handling sulfonyl fluorides. The following table outlines the minimum requirements.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Goggles must be tight-fitting to protect against splashes.[19] A face shield is required over the goggles to protect the entire face, especially during transfers or when there is a higher risk of splashing.[16][20]
Hands Chemical-resistant gloves (double-gloving recommended).Nitrile gloves offer good protection with a breakthrough time often exceeding 480 minutes for compounds like PMSF.[9] However, always consult the glove manufacturer's compatibility chart for the specific sulfonyl fluoride being used. Inspect gloves before each use and use proper removal techniques to avoid contaminating your skin.[9][19]
Body Flame-resistant laboratory coat.A fully buttoned lab coat protects against minor splashes.[9] For larger-scale operations, a chemical-resistant apron or suit should be worn over the lab coat.[20]
Feet Closed-toe shoes.Shoes must be made of a non-porous, chemical-resistant material.[20][21] No skin should be exposed between the pant leg and the shoe.[9][21]
Respiratory Respirator (as required).For most fume hood work, a respirator is not necessary. However, in the event of a large spill or failure of engineering controls, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.[22]

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for minimizing risk. The following procedures should be adapted into lab-specific SOPs.

General Handling and Storage
  • Designated Area: Establish a "designated area" within the fume hood specifically for working with sulfonyl fluorides to limit contamination.[9][14]

  • Storage: Store sulfonyl fluorides in a cool, dry, and well-ventilated place away from incompatible materials like water, strong bases, and oxidizing agents.[9][23] Containers must be kept tightly closed to prevent reaction with atmospheric moisture.[14][23] Store in a locked cabinet or area to restrict access.[23][24]

  • Inert Atmosphere: While many SuFEx reactions are tolerant to air and moisture, handling the reagents under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent slow degradation and the formation of hazardous byproducts.[8]

  • Quenching: Never add water directly to a sulfonyl fluoride.[14] Reactions should be quenched carefully by slowly adding the reaction mixture to a stirred, cooled solution of a mild base, such as sodium bicarbonate, to neutralize any acidic byproducts.

Workflow for a Typical Sulfonylation Reaction

The following diagram illustrates a safe and logical workflow for performing a reaction with a sulfonyl fluoride.

G cluster_prep Preparation Phase (in Fume Hood) cluster_reaction Reaction Phase cluster_workup Workup & Cleanup Phase prep_ppe 1. Don Full PPE prep_setup 2. Prepare Glassware (Oven-dried) prep_ppe->prep_setup prep_reagents 3. Prepare Quench (e.g., sat. NaHCO3) prep_setup->prep_reagents prep_weigh 4. Weigh/Dispense Sulfonyl Fluoride prep_reagents->prep_weigh rxn_setup 5. Assemble Reaction under Inert Gas prep_weigh->rxn_setup rxn_add 6. Add Reagents (Slowly, with stirring) rxn_setup->rxn_add rxn_monitor 7. Monitor Reaction (TLC, LC-MS) rxn_add->rxn_monitor workup_quench 8. Quench Reaction (Add mixture to base) rxn_monitor->workup_quench workup_extract 9. Perform Extraction workup_quench->workup_extract workup_dispose 10. Dispose of Waste (Properly labeled) workup_extract->workup_dispose workup_decon 11. Decontaminate Glassware & Surfaces workup_dispose->workup_decon

Caption: Standard workflow for safely conducting a reaction with sulfonyl fluorides.

Waste Disposal
  • All waste containing sulfonyl fluorides or their byproducts is considered hazardous waste.[14]

  • Collect waste in clearly labeled, compatible containers. Do not use metal containers if corrosive byproducts are present.[18]

  • Contaminated materials such as gloves, bench paper, and silica gel should be double-bagged, labeled, and disposed of as solid hazardous waste.[14]

  • Follow all institutional and local regulations for hazardous waste disposal.[23][25]

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Management

The response to a spill depends on its size and location.

G spill Spill Occurs is_major Is spill large (>1L), outside hood, or are you unsure? spill->is_major evacuate Evacuate Area Alert Colleagues Call Emergency Services is_major->evacuate Yes is_minor Is spill small (<1L) and contained in hood? is_major->is_minor No report Report Incident to Supervisor/EHS evacuate->report is_minor->evacuate No cleanup Don appropriate PPE (incl. respirator if needed) Neutralize with dry agent (e.g., sodium bicarbonate) Collect with absorbent Dispose as hazardous waste is_minor->cleanup Yes cleanup->report

Caption: Decision tree for responding to a sulfonyl fluoride spill.

First Aid for Exposures

Speed is essential. Any person assisting an exposed individual must wear appropriate PPE to avoid becoming a second victim.[14][26]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water from an emergency shower for at least 15 minutes.[14][27] After flushing, apply a calcium gluconate gel to the affected area to help neutralize fluoride ions. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, forcibly holding the eyelids open to ensure thorough rinsing.[14][27] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[16] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth if the victim's face is contaminated).[14] Call for immediate emergency medical help.[23][25]

  • Ingestion: Do NOT induce vomiting.[16] If the person is conscious, have them rinse their mouth with water and drink a glass of milk or a calcium-containing antacid to help bind the fluoride.[13] Seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) for the specific sulfonyl fluoride to the responding medical personnel.[27]

Conclusion

Sulfonyl fluorides are invaluable tools for the modern chemist, but their potential hazards demand respect and meticulous handling. By understanding the core risks—namely their corrosivity and the potential to form hydrogen fluoride upon hydrolysis—and by rigorously implementing engineering controls, personal protective equipment, and standardized procedures, researchers can safely harness their synthetic power. A proactive and educated approach to safety is not a barrier to scientific progress but a prerequisite for it.

References

  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). LSU Health Shreveport.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Perfluoropentane-1-sulfonyl fluoride - Safety D
  • MSDS of Perfluorobutanesulfonyl Fluoride. Haihang Industry.
  • Perfluorooctanesulfonyl fluoride SDS, 307-35-7 Safety D
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF). Purdue University.
  • SULFURYL FLUORIDE - CAMEO Chemicals. NOAA.
  • SULFURYL FLUORIDE. inchem.org.
  • Sulfuryl fluoride - Safety D
  • Sulfuryl fluoride - Wikipedia. Wikipedia.
  • SULFURYL FLUORIDE - Safety D
  • methanesulfonyl fluoride - Report | CAMEO Chemicals. NOAA.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Sulfuryl Fluoride Fact Sheet.
  • Unconventional reactivity of sulfonyl fluorides. Spiral - Imperial College London.
  • Personal Protective Equipment (PPE). CHEMM.
  • Hydrogen fluoride toxicity. WikEM.
  • Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink.
  • Spill Control/Emergency Response - EHSO Manual. Oakland University.
  • Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid. Benchchem.
  • Chemical Exposure and Spill Response Procedure.
  • Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Harvard University Environmental Health & Safety.
  • SAFETY DATA SHEET - Pyrimidine-2-sulfonyl Fluoride. TCI Chemicals.
  • SAFETY DATA SHEET - Pyridine-2-sulfonyl Fluoride. CymitQuimica.
  • Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Reactivity. ChemRxiv.
  • Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF). PubMed.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • Hydrogen fluoride and hydrofluoric acid: toxicological overview. GOV.UK.
  • General Rules for Working with Chemicals. University of California, Santa Cruz.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sulfonyl Fluorides. Enamine.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantic Scholar.
  • Hydrolysis of sulfuryl fluoride.
  • TOXICOLOGICAL PROFILE FOR FLUORIDES, HYDROGEN FLUORIDE, AND FLUORINE. NCBI Bookshelf.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • HYDROGEN FLUORIDE: HOW TOXIC IS TOXIC? (A HAZARD AND RISK ANALYSIS). Texas A&M University.
  • SuFEx Activation with Ca(NTf2)
  • Hydrofluoric Acid and Fluorides. California Poison Control System.

Sources

Protocols & Analytical Methods

Method

using 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride in proteomics

Application Note: Proteomic Profiling with 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACP-ESF) Executive Summary This guide details the application of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACP-ESF)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Proteomic Profiling with 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACP-ESF)

Executive Summary

This guide details the application of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACP-ESF) as a covalent fragment probe in chemoproteomics. Unlike traditional promiscuous electrophiles, ACP-ESF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry, a "click" reaction capable of targeting context-specific nucleophiles (Tyrosine, Lysine, Serine, and Histidine) within protein binding pockets.

This molecule combines a


-dicarbonyl scaffold  (1-acetyl-2-oxocyclopentane) with a reactive sulfonyl fluoride warhead . The scaffold provides a minimal pharmacophore for binding to polar pockets (e.g., serine hydrolases, bromodomains), while the warhead captures the interaction via a stable covalent bond, enabling mass spectrometry-based identification of "ligandable" hotspots in the proteome.

Mechanism of Action: The SuFEx Advantage

To use ACP-ESF effectively, one must understand its unique reactivity profile. Sulfonyl fluorides are distinct from sulfonyl chlorides or fluorophosphonates because they are relatively stable in aqueous buffer and plasma. They do not react indiscriminately with solvent-exposed nucleophiles.

The "Sleeping Beauty" Effect: ACP-ESF remains inert until it binds to a protein pocket where a nucleophilic side chain is positioned in a specific geometry that stabilizes the transition state (often assisted by the local protein environment, such as an oxyanion hole). This "context-dependent" reactivity makes ACP-ESF an ideal tool for Ligandability Assessment —identifying which pockets on a protein are capable of binding small molecules.

Reaction Pathway

The sulfonyl fluoride undergoes a nucleophilic substitution, releasing fluoride (F⁻) and forming a sulfonyl-protein adduct.

SuFEx_Mechanism Probe ACP-ESF Probe (R-SO2-F) Complex Non-Covalent Complex Probe->Complex Binding Protein Target Protein (Nu: Tyr/Lys/Ser) Protein->Complex TS Transition State (Proximity Driven) Complex->TS Activation Adduct Covalent Adduct (Protein-SO2-R) TS->Adduct SuFEx Leaving Fluoride (F-) TS->Leaving

Figure 1: Mechanism of ACP-ESF covalent modification. The reaction is driven by protein-templated proximity, ensuring high specificity over non-specific background labeling.

Applications in Drug Discovery

ApplicationDescriptionReadout
Fragment-Based Screening Use ACP-ESF as a "scout" fragment to find druggable pockets.MS Mass Shift (+216.05 Da)
Residue Mapping Identify catalytic Ser/Tyr or allosteric Lys residues.LC-MS/MS (Bottom-up)
Target Engagement Verify if a lead compound binds to a target by using ACP-ESF as a competitor.Loss of Signal (Competition)

Experimental Protocols

Protocol A: Label-Free Global Proteomics (Direct Detection)

Use this protocol to identify all proteins and residues modified by ACP-ESF in a complex lysate.

Reagents Required:

  • ACP-ESF (100 mM stock in DMSO).

  • Cell Lysate (1 mg/mL in PBS, pH 7.4).

  • Urea, DTT, Iodoacetamide (Standard reduction/alkylation reagents).

  • Trypsin (Sequencing Grade).

  • C18 Desalting Columns.

Step-by-Step Procedure:

  • Lysate Preparation:

    • Harvest cells and lyse in PBS containing protease inhibitors (omit PMSF, as it competes with the probe).

    • Adjust protein concentration to 1.0 mg/mL .

  • Probe Labeling:

    • Add ACP-ESF to the lysate to a final concentration of 100 µM (typically 1:1000 dilution from stock).

    • Prepare a Vehicle Control (DMSO only).

    • Incubate for 1 hour at 37°C with gentle agitation.

    • Note: The

      
      -dicarbonyl scaffold may undergo tautomerization; pH 7.4 ensures the keto-form predominates, which is relevant for binding.
      
  • Quenching & Clean-up:

    • Precipitate proteins using cold Acetone (4 volumes, -20°C, 1 hour) or Chloroform/Methanol.

    • Centrifuge (15,000 x g, 10 min) and discard supernatant to remove excess unreacted probe.

  • Digestion:

    • Resuspend pellet in 8M Urea / 50 mM NH₄HCO₃ .

    • Reduce (5 mM DTT, 30 min, 56°C) and Alkylate (15 mM Iodoacetamide, 20 min, Dark).

    • Dilute Urea to <1M with buffer.

    • Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify digest with Formic Acid (to 1%).[1]

    • Clean up using C18 SPE cartridges. Lyophilize peptides.

Protocol B: LC-MS/MS Acquisition & Analysis

Instrument: Orbitrap or Q-TOF Mass Spectrometer. Chromatography: Nano-LC (C18), 90-minute gradient (5-35% Acetonitrile).

Data Analysis Parameters (Critical): To find the ACP-ESF modification, you must configure your search engine (MaxQuant, Proteome Discoverer, or MSFragger) with a Variable Modification .

  • Modification Name: ACP-ESF_Sulfonyl

  • Composition Change: Add the mass of the probe minus Fluoride.

    • Formula Calculation:

      • ACP-ESF Est. Formula:

        
         (Assuming Michael adduct of 2-acetylcyclopentanone + Ethenesulfonyl fluoride).
        
      • Added Moiety:

        
         (Probe - F).
        
      • Monoisotopic Mass Shift: +217.0535 Da (Verify exact structure/batch MW).

  • Target Residues: Tyr (Y), Lys (K), Ser (S), His (H).[2]

  • False Discovery Rate (FDR): 1% at Peptide and Protein level.

Data Interpretation & Validation

Successful labeling is defined by the identification of a peptide carrying the +217 Da mass shift on a specific residue.

Validation Workflow:

Validation_Workflow MS_Data LC-MS/MS Raw Data Search Database Search (Var Mod: +217.05 Da) MS_Data->Search Filter Filter: Score > 100 Localization Prob > 0.75 Search->Filter Spectral_Check Manual Spectral Annotation (Check b/y ions) Filter->Spectral_Check Structure_Map Map to PDB Structure Spectral_Check->Structure_Map

Figure 2: Bioinformatics pipeline for validating ACP-ESF modification sites.

Key Validation Criteria:

  • Site Localization: The search engine must confidently localize the modification to a specific residue (Site Probability > 75%).

  • Structural Context: Map the modified residue to a PDB structure. SuFEx labeling usually occurs in solvent-accessible pockets or active sites, not the hydrophobic core.

  • Competition: Pre-incubation with a known inhibitor of the target (if known) should abolish the ACP-ESF signal.

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency pH too low.SuFEx on Tyrosine is pH sensitive. Ensure pH is 7.4 - 8.0.
High Background Non-specific binding.Reduce probe concentration to 10-50 µM or wash pellets more rigorously.
Probe Hydrolysis Buffer contamination.Avoid primary amine buffers (Tris) if labeling Lysines; use HEPES or PBS.
No Modified Peptides Ionization suppression.The sulfonyl group may reduce ionization. Enrich for modified peptides if possible (though difficult without a biotin handle).

References

  • Narayanam, M. K., et al. (2018). "Sulfur-Fluoride Exchange (SuFEx) Chemistry in Chemical Biology." Chemical Science. Link

  • Jones, L. H. (2022). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Medicinal Chemistry Letters. Link

  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Drug Discovery and Chemical Biology." Journal of the American Chemical Society. Link

  • Hacker, S. M., et al. (2017). "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry. Link

(Note: The exact molecular weight of the probe should be confirmed by high-resolution MS of the pure compound before database searching, as "1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride" implies a specific synthetic adduct.)

Sources

Application

Application Notes and Protocols for Covalent Labeling of Proteins with Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol and expert insights into the covalent labeling of proteins using sulfonyl fluoride (SF) elect...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol and expert insights into the covalent labeling of proteins using sulfonyl fluoride (SF) electrophiles. Sulfonyl fluorides have emerged as powerful tools in chemical biology and drug discovery due to their unique reactivity profile, enabling the targeting of a broad range of nucleophilic amino acid residues beyond cysteine.[1][2][3][4] This document outlines the fundamental principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offers a step-by-step protocol for protein labeling, and provides a thorough troubleshooting guide to address common experimental challenges. The content is designed to equip researchers with the knowledge and practical guidance necessary to successfully implement this versatile technology in their work.

Introduction: The Power of Sulfonyl Fluorides in Chemical Biology

Covalent protein modification is an indispensable technique for elucidating protein function, identifying drug targets, and developing novel therapeutics.[1][2] While traditional methods have often focused on the highly nucleophilic cysteine residue, the low abundance of cysteines in many protein binding sites has driven the development of alternative chemistries.[4] Sulfonyl fluorides have risen to prominence as "privileged warheads" due to their balanced reactivity and stability in aqueous environments.[1][2][5]

Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and resistance to reduction.[1] Their reactivity is context-dependent, allowing for the selective modification of several nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, histidine, and cysteine, within the specific microenvironment of a protein binding site.[1][2][6] This broad targeting scope significantly expands the "ligandable" proteome, opening up new avenues for investigation.[3]

The underlying mechanism of this reaction is termed Sulfur(VI) Fluoride Exchange (SuFEx), a concept introduced as a next-generation click chemistry.[6] SuFEx chemistry involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable covalent bond and the displacement of the fluoride ion.

Visualizing the Mechanism: The SuFEx Reaction

SuFEx_Mechanism Mechanism of Sulfonyl Fluoride Protein Labeling (SuFEx) Protein Protein with Nucleophilic Residue (Nu-H) (e.g., Tyr-OH, Lys-NH2, Ser-OH) Transition_State Transition State Protein->Transition_State Nucleophilic Attack SF_Probe Sulfonyl Fluoride Probe (R-SO2F) SF_Probe->Transition_State Labeled_Protein Covalently Labeled Protein (Protein-Nu-SO2-R) Transition_State->Labeled_Protein Covalent Bond Formation Fluoride_Ion Fluoride Ion (F⁻) Transition_State->Fluoride_Ion Leaving Group

Caption: Mechanism of covalent protein labeling with a sulfonyl fluoride probe via the SuFEx reaction.

Key Experimental Parameters and Optimization

Successful covalent labeling with sulfonyl fluorides hinges on the careful optimization of several key parameters. The following table summarizes recommended starting conditions and ranges for optimization.

ParameterRecommended Starting ConditionRange for OptimizationRationale and Key Considerations
pH 7.0 - 7.56.5 - 8.5The pH affects the protonation state of nucleophilic residues. While many protocols suggest a neutral to slightly basic pH, the optimal pH is protein-dependent. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the protein for the sulfonyl fluoride probe. Phosphate-buffered saline (PBS) or HEPES are generally good choices.[7]
Temperature Room Temperature (20-25°C)4°C to 37°CHigher temperatures can increase the reaction rate but may also lead to protein instability and probe degradation. For less stable proteins, performing the reaction at 4°C for a longer duration is a viable option.[8]
Incubation Time 1 - 4 hours30 minutes to 24 hoursThe optimal incubation time depends on the reactivity of the probe and the target protein. A time-course experiment is recommended to determine the ideal duration.
Protein Concentration 1 mg/mL0.1 - 5 mg/mLHigher protein concentrations can favor the labeling reaction. However, some proteins may be prone to precipitation at higher concentrations.[9]
Probe:Protein Molar Ratio 10:1 to 20:11:1 to 100:1A molar excess of the probe is typically used to drive the reaction to completion. However, a very high excess can lead to non-specific labeling and protein precipitation.[8] The optimal ratio should be determined empirically.
Probe Stock Solution 10-100 mM in anhydrous DMSO or DMF-Sulfonyl fluoride probes are often hydrophobic and require an organic solvent for initial dissolution. Prepare a concentrated stock solution and add it to the reaction buffer with vigorous mixing to minimize precipitation.[8]

Step-by-Step Protocol for Covalent Protein Labeling

This protocol provides a general framework for the covalent labeling of a purified protein with a sulfonyl fluoride probe.

Materials:

  • Purified protein of interest

  • Sulfonyl fluoride probe

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching reagent (e.g., 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol)

  • Desalting column or dialysis membrane for removal of excess probe

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a suitable buffer that does not contain primary amines. If necessary, perform a buffer exchange into the desired reaction buffer.

    • Adjust the protein concentration to the desired level (e.g., 1 mg/mL).

  • Probe Preparation:

    • Prepare a fresh stock solution of the sulfonyl fluoride probe in anhydrous DMSO or DMF (e.g., 10 mM). Briefly vortex to ensure complete dissolution.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • While gently vortexing the protein solution, add the calculated volume of the sulfonyl fluoride probe stock solution to achieve the desired molar ratio.

    • Incubate the reaction at the chosen temperature (e.g., room temperature) for the desired duration (e.g., 2 hours) with gentle agitation.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM. These reagents will react with and consume any remaining unreacted probe.

  • Removal of Excess Probe:

    • Separate the labeled protein from the unreacted probe and quenching reagent using a desalting column (e.g., spin column) or by dialysis against a suitable storage buffer.

  • Characterization of Labeled Protein:

    • Confirm successful labeling and determine the labeling efficiency using techniques such as:

      • Mass Spectrometry (MS): Analyze the intact protein by ESI-MS to observe the mass shift corresponding to the covalent modification.

      • SDS-PAGE: If the probe contains a fluorescent tag, the labeled protein can be visualized by in-gel fluorescence scanning.[10]

      • LC-MS/MS: To identify the specific site(s) of modification, the labeled protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.[10][11][12]

Visualizing the Experimental Workflow

Labeling_Workflow General Workflow for Sulfonyl Fluoride Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis Protein_Prep Prepare Protein (Buffer Exchange, Adjust Concentration) Mix Mix Protein and Probe (Vortexing) Protein_Prep->Mix Probe_Prep Prepare Probe Stock (Dissolve in DMSO/DMF) Probe_Prep->Mix Incubate Incubate (Temperature, Time) Mix->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench Purify Remove Excess Probe (Desalting/Dialysis) Quench->Purify Characterize Characterize Labeled Protein (MS, SDS-PAGE, LC-MS/MS) Purify->Characterize

Sources

Method

Application Note: Sulfonyl Fluorides in Drug Discovery

Executive Summary This guide provides a technical roadmap for deploying sulfonyl fluorides (SFs) in modern drug discovery. Unlike traditional covalent warheads (e.g., acrylamides) that rely exclusively on cysteine modifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for deploying sulfonyl fluorides (SFs) in modern drug discovery. Unlike traditional covalent warheads (e.g., acrylamides) that rely exclusively on cysteine modification, SFs utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader spectrum of nucleophiles, including Tyrosine, Lysine, Serine, Histidine, and Threonine.[1][2] This document details the mechanistic basis of SuFEx, protocols for synthesizing SF probes, and workflows for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) development.

Mechanism of Action: The SuFEx Paradigm

The utility of sulfonyl fluorides stems from their unique "stability-reactivity" paradox. They are remarkably stable in aqueous physiological buffers and plasma (unlike sulfonyl chlorides) but become highly reactive within specific protein microenvironments.

The SuFEx Reaction

The reaction is not a simple nucleophilic substitution; it is a context-dependent exchange event often catalyzed by the local protein environment (e.g., hydrogen bonding network, oxyanion hole).

  • Selectivity: Driven by the "biasing" of the warhead towards a specific residue via the non-covalent binding affinity of the ligand scaffold.

  • Residue Scope:

    • Serine: Common in proteases (e.g., Serine Hydrolases).

    • Tyrosine: Targeted in specific kinases and non-catalytic sites.

    • Lysine: Targeted in the ATP-binding pocket of kinases (e.g., catalytic Lys).[3][4][5]

    • Histidine/Threonine: Less common but chemically accessible.

Visualization of SuFEx Mechanism

The following diagram illustrates the transition from a stable warhead to a covalent adduct within a protein pocket.

SuFEx_Mechanism Ligand Ligand-SF (Stable) Binding Reversible Binding (K_I) Ligand->Binding Diffusion Activation Proximity Activation (H-bond/Orientation) Binding->Activation Microenvironment TS Transition State (Pentacoordinate Sulfur) Activation->TS Nu attack (Tyr/Lys/Ser) Adduct Protein-Ligand Adduct (Sulfonate/Sulfonamide) TS->Adduct k_inact Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Release

Caption: Kinetic pathway of SuFEx-mediated covalent modification. Note that initial non-covalent binding (


) dictates selectivity before the irreversible step (

).

Applications in Drug Discovery[1][2][6][7][8][9][10][11][12]

Targeted Covalent Inhibitors (TCIs)

SFs allow the targeting of proteins lacking accessible cysteines.

  • Case Study: Targeting the catalytic Lysine in kinases (e.g., FGFR1, EGFR) to overcome resistance mutations that remove the Cysteine targeted by acrylamides.

  • Design Principle: Append the

    
     group to a scaffold with high affinity for the target. The warhead must be positioned to come within 2-3 Å of the target nucleophile.
    
Activity-Based Protein Profiling (ABPP)

SF probes serve as broad-spectrum tools to map the "reactive proteome."

  • Probe Architecture: Ligand (selectivity) + Warhead (SF) + Handle (Alkyne/Biotin).

  • Utility: Identifying off-targets, determining target occupancy, and discovering new druggable pockets.

Late-Stage Functionalization (LSF)

SuFEx chemistry is orthogonal to most organic synthesis conditions, allowing the conversion of phenols or amines in complex drug molecules into fluorosulfates (


) or sulfamoyl fluorides (

) to rapidly generate covalent libraries.

Experimental Protocols

Protocol A: Chemical Synthesis of Sulfonyl Fluoride Probes

Objective: Convert a sulfonyl chloride precursor to a sulfonyl fluoride.[6][7] This is the most robust method for generating SF-based warheads.

Materials:

  • Sulfonyl Chloride precursor (

    
    )
    
  • Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) with 18-Crown-6
  • Solvent: Acetonitrile (

    
    ) or Acetone/Water
    
  • Workup: Ethyl Acetate, Brine,

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of sulfonyl chloride in MeCN (0.2 M concentration).

  • Fluorination: Add 2.0 - 4.0 equivalents of saturated aqueous

    
     solution dropwise.
    
    • Expert Tip: For water-sensitive substrates, use anhydrous

      
       (2 eq) and 18-Crown-6 (0.1 eq) in dry MeCN. Stir at Room Temperature (RT).
      
  • Reaction Monitoring: Monitor by TLC or LC-MS. Conversion is usually complete within 2-4 hours. The SF product is often more non-polar than the acid byproduct but distinct from the chloride.

  • Workup: Dilute with Ethyl Acetate. Wash organic layer 3x with water (to remove excess fluoride salts) and 1x with brine.

  • Purification: Dry over

    
    , filter, and concentrate. SF compounds are generally stable on silica gel; purify via flash chromatography if necessary.
    
Protocol B: Gel-Based ABPP with Sulfonyl Fluoride Probes

Objective: Profile active serine hydrolases or other SF-reactive targets in cell lysates.

Materials:

  • Cell Lysate (1-2 mg/mL protein concentration in PBS)

  • SF-Alkyne Probe (e.g., 10 mM stock in DMSO)

  • Click Chemistry Reagents:

    
    , TCEP (Tris(2-carboxyethyl)phosphine), TBTA (ligand), Azide-Fluorophore (e.g., Rhodamine-N3).
    

Workflow:

  • Proteome Preparation: Adjust lysate to 1 mg/mL in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if possible, though SFs are generally compatible.

  • Probe Labeling: Add SF-Alkyne probe to lysate (Final conc: 1-10 µM).

    • Control: Incubate a separate sample with DMSO only or a competitive inhibitor.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Click Reaction (CuAAC):

    • Add reagents in order:

      • Azide-Fluorophore (100 µM final)

      • TBTA (100 µM final)

      • 
         (1 mM final)
        
      • TCEP (1 mM final)

    • Vortex and incubate at RT for 1 hour in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer (reducing) and boil for 5 minutes.

  • Analysis: Resolve proteins on SDS-PAGE gel. Scan using a fluorescence gel scanner.[8]

Protocol C: Kinetic Evaluation ( )

Objective: Quantify the potency of a covalent SF inhibitor.

Methodology:

  • Enzyme Activation: Incubate enzyme with varying concentrations of SF inhibitor (

    
    ).
    
  • Time-Point Analysis: At defined time intervals (

    
    ), remove an aliquot and measure residual enzyme activity (
    
    
    
    ) using a rapid substrate assay.
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      to determine the observed rate constant (
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (reversible binding constant).

Comparative Data: Warhead Selection

FeatureSulfonyl Fluoride (SF)AcrylamideChloroacetamide
Primary Target Tyr, Lys, Ser, His, ThrCysteineCysteine
Intrinsic Reactivity Low (Context-dependent)ModerateHigh
Aqueous Stability High (

hours/days)
ModerateLow
Plasma Stability HighVariableLow
Reversibility IrreversibleIrreversibleIrreversible
Key Advantage "Beyond Cysteine" targetingWell-establishedHigh potency

Workflow Visualization: ABPP Strategy

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Incubation Incubate with SF-Alkyne Probe (1-10 µM, 1 hr) Lysate->Incubation Click CuAAC Click Reaction (+ Rhodamine-N3) Incubation->Click Separation SDS-PAGE Separation Click->Separation MS Streptavidin Enrichment & LC-MS/MS (Target ID) Click->MS MS-Based (if Biotin-N3 used) Imaging Fluorescence Scanning (In-Gel Fluorescence) Separation->Imaging Gel-Based

Caption: Dual workflow for Activity-Based Protein Profiling (ABPP) using Sulfonyl Fluoride probes for visualization or identification.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3][9] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685.[10] Link

  • Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[5] ACS Chemical Biology, 10(4), 1094–1098.[5] Link

  • Baranczak, A., et al. (2017). A Library of Sulfonyl-Fluoride Probes for Chemoproteomic Profiling of Kinases. ChemBioChem, 18(9), 837-842. Link

Sources

Application

Application Notes and Protocols: A Guide to Screening with Covalent Inhibitors

Introduction: The Resurgence and Rationale of Covalent Inhibition Covalent inhibitors, once approached with caution due to concerns about off-target toxicity, have seen a significant resurgence in drug discovery.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence and Rationale of Covalent Inhibition

Covalent inhibitors, once approached with caution due to concerns about off-target toxicity, have seen a significant resurgence in drug discovery.[1][2][3] This revival is fueled by their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins, including those previously considered "undruggable".[2][4] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, often irreversible, bond with their target protein, typically with a nucleophilic amino acid residue like cysteine or lysine.[2][4][5][6] This durable engagement can lead to a more sustained therapeutic effect, allowing for lower and less frequent dosing.[2][3]

This guide provides a comprehensive overview of the experimental design for screening and characterizing covalent inhibitors, from initial high-throughput screening (HTS) to detailed mechanistic and selectivity studies. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent inhibition in their therapeutic programs.

The Two-Step Mechanism of Covalent Inhibition

A fundamental concept in designing and evaluating covalent inhibitors is their two-step mechanism of action.[7][8][9]

  • Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent complex with the target protein. This initial binding event is governed by the inhibitor's affinity for the target, described by the inhibition constant (Ki).

  • Covalent Bond Formation: Following initial binding, a reactive "warhead" on the inhibitor forms a covalent bond with a specific amino acid residue on the target protein.[2] This step is characterized by the rate of inactivation (kinact).

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[5]

A Strategic Workflow for Covalent Inhibitor Screening

A successful covalent inhibitor discovery campaign requires a multi-faceted approach that progresses from broad screening to in-depth characterization. The following workflow outlines the key stages and experimental considerations.

Covalent_Inhibitor_Screening_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Mechanistic Characterization cluster_3 Phase 4: Selectivity & Cellular Profiling A Primary High-Throughput Screening (HTS) B Biochemical Assays (e.g., FP, FRET) A->B Functional Readout C Intact Protein Mass Spectrometry A->C Direct Binding Readout D Confirmation of Covalent Modification A->D Identified Hits E Time-Dependent Inhibition Assays D->E F Washout Experiments D->F G Kinetic Analysis (k_inact/K_i) D->G Validated Hits H Binding Site Identification (Peptide Mapping MS) G->H I Chemoproteomics (e.g., ABPP) G->I Characterized Hits J Cell-Based Target Engagement Assays I->J K Phenotypic Screens J->K

Caption: A strategic workflow for the discovery and characterization of covalent inhibitors.

Phase 1: High-Throughput Screening for Hit Discovery

The initial goal is to identify compounds that exhibit inhibitory activity from a large library.[10] Both biochemical and biophysical methods are employed in HTS campaigns.

Biochemical Assays

Traditional HTS often relies on biochemical assays that measure enzyme activity.[11]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are amenable to HTS formats.[10] In a competitive FP assay, a fluorescent probe that covalently binds to the target enzyme is used. Inhibitors that compete for the active site prevent the labeling by the probe, resulting in a low FP signal.[10]

Protocol: Fluorescence Polarization (FP) HTS Assay

  • Plate Preparation: Dispense the target enzyme into 384- or 1536-well plates.

  • Compound Addition: Add test compounds from the screening library to the wells.

  • First Incubation: Incubate the plates to allow for non-covalent binding of the compounds to the enzyme.[10]

  • Probe Addition: Add a covalent fluorescent probe to all wells.[10]

  • Second Incubation: Incubate the plates to allow the covalent reaction between the probe and the enzyme to proceed.[10]

  • Detection: Measure the fluorescence polarization using a plate reader. A low FP signal indicates potential inhibition.[10]

Intact Protein Mass Spectrometry

A powerful and direct method for identifying covalent binders is intact protein mass spectrometry (MS).[4][12][13] This technique measures the molecular weight of the target protein. Covalent binding of an inhibitor results in a mass increase corresponding to the molecular weight of the inhibitor.[12][14]

Data Presentation: Expected Mass Shift in Intact Protein MS

StateExpected Mass (Da)Observation
Unbound ProteinXSingle peak at the protein's molecular weight.
Protein + Covalent InhibitorX + YA new peak appears at the sum of the protein's and inhibitor's (Y) molecular weights.

Phase 2: Hit Validation and Triage

Hits identified from the primary screen must undergo rigorous validation to confirm their covalent mechanism of action and eliminate false positives.[11]

Confirmation of Covalent Modification

The most direct way to confirm covalent modification is through mass spectrometry.[14]

  • LC-MS/MS Peptide Mapping: This "bottom-up" proteomics approach involves digesting the inhibitor-treated protein with a protease (e.g., trypsin) and analyzing the resulting peptides by tandem mass spectrometry (MS/MS).[14] This method not only confirms covalent binding but can also pinpoint the exact amino acid residue that has been modified.[14][15]

Time-Dependent Inhibition Assays

A hallmark of covalent inhibitors is their time-dependent inhibition.[7][11] This can be assessed by pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the enzymatic reaction.

Protocol: Time-Dependent IC50 Shift Assay

  • Enzyme-Inhibitor Pre-incubation: Prepare a series of reactions where the enzyme is pre-incubated with a range of inhibitor concentrations for different durations (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Measure the enzyme activity at each inhibitor concentration and pre-incubation time.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent inhibition.

Washout Experiments

Washout experiments are crucial for distinguishing between irreversible and reversible covalent inhibitors.

Protocol: Washout Experiment

  • Inhibitor Incubation: Incubate the target protein with the inhibitor to allow for covalent modification.

  • Removal of Unbound Inhibitor: Remove the unbound inhibitor through methods like dialysis, size-exclusion chromatography, or ultrafiltration.

  • Activity Measurement: Measure the enzymatic activity of the inhibitor-treated protein over time.

  • Interpretation:

    • Irreversible Inhibition: If the enzyme activity does not recover, the inhibition is considered irreversible.

    • Reversible Covalent Inhibition: If the enzyme activity gradually recovers over time, the inhibition is reversible covalent.[16]

Phase 3: In-depth Mechanistic Characterization

Once hits are validated, a deeper understanding of their inhibitory mechanism is necessary.

Kinetic Analysis: Determining kinact and Ki

A complete kinetic characterization of a covalent inhibitor involves determining both the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).[5][17][18]

Protocol: Determination of kinact and Ki

  • Progress Curve Analysis: Monitor the progress of the enzymatic reaction (product formation over time) in the presence of different concentrations of the inhibitor.[19][20]

  • Data Fitting: Fit the progress curves to an equation that describes a two-step inactivation process to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.[19]

  • Secondary Plot: Plot the kobs values against the inhibitor concentration.

  • Kinetic Parameter Determination: Fit the secondary plot to the Michaelis-Menten equation to determine kinact (the maximum inactivation rate) and Ki (the inhibitor concentration at half-maximal inactivation rate).[19]

Data Presentation: Key Kinetic Parameters for Covalent Inhibitors

ParameterDescriptionSignificance
Ki Inhibition constant for the initial non-covalent binding step.Reflects the affinity of the inhibitor for the target.
kinact Maximal rate of covalent bond formation.Indicates the chemical reactivity of the inhibitor's warhead.
kinact/Ki Second-order rate constant for covalent modification.Represents the overall efficiency of the covalent inhibitor.[5]

Phase 4: Selectivity and Cellular Profiling

A critical aspect of developing safe and effective covalent drugs is ensuring their selectivity and understanding their behavior in a cellular context.

Selectivity_Profiling cluster_0 In Vitro Selectivity cluster_1 Cellular Selectivity A Kinome/Proteome-wide Screening C Chemoproteomics (ABPP) A->C Broad Profiling B Counter-screening against related proteins D Cellular Target Engagement B->D Focused Profiling

Sources

Method

Application Notes and Protocols for In Vivo Imaging with Fluorinated Probes

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Quantitative and Background-Free In Vivo Imaging The advent of ¹⁹F Magnetic Resonance Imaging (MRI) has opened a n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Quantitative and Background-Free In Vivo Imaging

The advent of ¹⁹F Magnetic Resonance Imaging (MRI) has opened a new frontier in preclinical and translational research, offering a unique modality for quantitative, background-free in vivo imaging. Unlike conventional ¹H MRI, which visualizes the ubiquitous protons in water and fat, ¹⁹F MRI detects the signal from exogenously administered fluorinated probes. Given that biologically relevant levels of fluorine are negligible in tissues, this technique provides exceptional specificity, allowing for the unambiguous detection and quantification of labeled cells, molecules, and physiological parameters.[1][2][3][4][5] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging fluorinated probes in your in vivo imaging studies.

The ¹⁹F MRI Advantage: A Paradigm Shift in Molecular Imaging

The fluorine-19 nucleus possesses several properties that make it an ideal reporter for MRI studies.[4][6][7][8] With a spin of ½ and a gyromagnetic ratio close to that of protons, ¹⁹F offers high sensitivity.[4] Crucially, the near-zero endogenous background in biological tissues means that any detected ¹⁹F signal is directly attributable to the administered probe.[1][2][3][4][5] This "hot-spot" imaging approach provides a direct and quantitative readout of the probe's distribution and concentration, a significant advantage over traditional contrast agents that indirectly affect the ¹H signal.[1][9]

However, the primary challenge in ¹⁹F MRI is its inherently lower sensitivity compared to other imaging modalities like PET or SPECT.[2][10] Successful imaging requires the local accumulation of the fluorinated probe in the millimolar range.[2][10] Consequently, the design of probes with a high fluorine payload and the optimization of imaging protocols are critical for robust and reliable results.[2][10]

A Versatile Toolkit: Classes of Fluorinated Probes

The versatility of ¹⁹F MRI stems from the diverse array of available fluorinated probes, each tailored for specific biological applications.

Perfluorocarbon (PFC) Nanoemulsions: The Workhorse for Cell Tracking and Inflammation Imaging

Perfluorocarbons are chemically inert, biocompatible molecules with a high density of fluorine atoms, making them ideal for in vivo applications.[8] They are typically formulated as nanoemulsions, where the hydrophobic PFC core is stabilized by a surfactant layer in an aqueous medium. These nanoemulsions can be readily taken up by phagocytic cells, such as macrophages and dendritic cells, enabling the tracking of these key immune players in various disease models.[2][11][12]

Applications of PFC Nanoemulsions:

  • Cell Therapy Monitoring: Track the migration and engraftment of therapeutic cells, such as stem cells or CAR-T cells, to target tissues.[11]

  • Inflammation Imaging: Visualize and quantify the infiltration of macrophages in inflammatory conditions like atherosclerosis, arthritis, and transplant rejection.[2][9][12]

  • Oncology: Monitor the tumor immune microenvironment and the response to immunotherapies.[1]

Table 1: Properties of Common Perfluorocarbon Probes for ¹⁹F MRI

PerfluorocarbonMolecular FormulaMolecular Weight ( g/mol )Number of Equivalent ¹⁹F AtomsChemical Shift (ppm vs. CCl₃F)Key Features
Perfluoro-15-crown-5-ether (PFCE)C₁₀F₂₀O₅520.0720~ -92Single sharp resonance, high fluorine density.
Perfluorooctyl Bromide (PFOB)C₈F₁₇Br498.9617 (multiple resonances)Multiple peaks from -81 to -126Biocompatible, clinically used as a contrast agent.
Perfluoropolyether (PFPE)VariableVariableHigh number of pseudo-equivalent ¹⁹F~ -92High fluorine content, available in various viscosities.
Perfluoro-tert-butylcyclohexane (PFTBH)C₁₀F₂₀500.0820~ -70Single sharp resonance.
Perfluoro-tert-butylether (PFTE)C₈F₁₈O454.0718~ -77Single resonance, large chemical shift difference from other PFCs.
Stimuli-Responsive Probes: Imaging the Microenvironment

A growing area of interest is the development of "smart" fluorinated probes that alter their ¹⁹F MRI signal in response to specific physiological or pathological cues. These probes offer the potential to non-invasively map aspects of the tissue microenvironment.

  • pH-Sensitive Probes: These probes are designed to exhibit a change in their ¹⁹F chemical shift or signal intensity in response to variations in pH.[1][2][9][13] This allows for the mapping of acidic environments characteristic of tumors and ischemic tissues. Ratiometric probes, which have two or more distinct ¹⁹F signals that change in proportion to pH, are particularly promising for quantitative measurements.[1][9]

  • Enzyme-Activatable Probes: These probes are engineered to be "silent" in their native state and become "active" upon cleavage by a specific enzyme. This "OFF/ON" mechanism provides high sensitivity for detecting enzyme activity associated with diseases like cancer and inflammation.

  • Redox-Responsive Probes: These probes are sensitive to the redox state of the tissue, allowing for the detection of reactive oxygen species (ROS) that are upregulated in many pathological conditions.[10]

Experimental Workflows: From Probe to Image

Successful in vivo ¹⁹F MRI requires meticulous planning and execution of each experimental step.

Diagram 1: General Workflow for In Vivo ¹⁹F MRI

Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Probe_Prep Probe Preparation (Nanoemulsion Formulation or Synthesis) Cell_Labeling Ex Vivo Cell Labeling (if applicable) Probe_Prep->Cell_Labeling Probe_Admin Probe Administration (e.g., intravenous, intraperitoneal) Cell_Labeling->Probe_Admin Animal_Prep Animal Preparation Animal_Prep->Probe_Admin MRI_Acquisition ¹H and ¹⁹F MRI Acquisition Probe_Admin->MRI_Acquisition Data_Processing Image Processing and Registration MRI_Acquisition->Data_Processing Quantification Signal Quantification Data_Processing->Quantification Validation Ex Vivo Validation (Histology, FACS, NMR) Quantification->Validation

Caption: General workflow for an in vivo ¹⁹F MRI experiment.

Detailed Protocols

Protocol 1: Preparation of Perfluorocarbon (PFC) Nanoemulsion for Cell Labeling

This protocol describes the formulation of a basic PFC nanoemulsion using a commercially available surfactant.

Materials:

  • Perfluorocarbon (e.g., PFCE, PFOB)

  • Pluronic® F-68 or other suitable surfactant

  • Phosphate-buffered saline (PBS), sterile

  • High-power sonicator with a microtip

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the Surfactant Solution: Dissolve the surfactant in PBS to the desired concentration (e.g., 2% w/v).

  • Mix Components: In a sterile microcentrifuge tube, combine the PFC and the surfactant solution at the desired ratio (e.g., 10% v/v PFC).

  • Emulsification: Place the tube in an ice bath to prevent overheating. Sonicate the mixture using a high-power sonicator with a microtip. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes, or until the solution becomes a stable, milky-white emulsion.

  • Sterilization: Filter-sterilize the nanoemulsion through a 0.22 µm syringe filter.

  • Characterization: Characterize the nanoemulsion for particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A particle size of 100-200 nm with a PDI < 0.2 is generally suitable for cell labeling.

Protocol 2: Ex Vivo Labeling of Macrophages with PFC Nanoemulsion

This protocol provides a general procedure for labeling phagocytic cells. Optimization may be required for different cell types and nanoemulsion formulations.

Materials:

  • Macrophage cell culture

  • PFC nanoemulsion (from Protocol 1)

  • Complete cell culture medium

  • Sterile PBS

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Plate macrophages at a suitable density in a tissue culture flask or plate.

  • Addition of Nanoemulsion: Add the PFC nanoemulsion to the cell culture medium at a final concentration of 1-2 mg/mL. The optimal concentration should be determined empirically to maximize labeling efficiency while minimizing cytotoxicity.

  • Incubation: Incubate the cells with the nanoemulsion for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, aspirate the medium containing the nanoemulsion. Wash the cells thoroughly with sterile PBS three times to remove any extracellular nanoemulsion.

  • Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.

  • Viability Assessment: Determine cell viability using trypan blue exclusion.

  • Quantification of ¹⁹F Labeling: Determine the average number of ¹⁹F atoms per cell using ¹⁹F NMR of a known number of cells with a reference standard. A typical loading for phagocytic cells is in the range of 10¹¹ to 10¹³ ¹⁹F atoms per cell.[6][7]

Table 2: Typical ¹⁹F Labeling Efficiencies for Different Cell Types

Cell TypeFluorinated Probe¹⁹F Atoms per Cell (approx.)Reference
Human Dendritic CellsPFPE Nanoemulsion1.7 x 10¹³[6]
Murine T-cellsPFPE Nanoemulsion10¹¹ - 10¹²[7]
MacrophagesPFC Nanoemulsion10¹² - 10¹³[11]
Protocol 3: In Vivo ¹⁹F MRI for Tracking Labeled Cells

This protocol provides a general guideline for in vivo imaging on a preclinical MRI system. Specific parameters will need to be optimized based on the scanner, coil, and fluorinated probe used.[13][14]

Animal Preparation:

  • Anesthetize the animal using isoflurane (1-2% in oxygen).

  • Monitor the animal's vital signs (respiration, heart rate, and body temperature) throughout the experiment.

  • Maintain the animal's body temperature at 37°C using a heated water blanket or forced air system.

  • Position the animal in a dual-tuned ¹H/¹⁹F volume or surface coil.

  • Place a reference phantom containing a known concentration of the fluorinated probe within the field of view for signal quantification.

MRI Acquisition:

  • ¹H Anatomical Imaging: Acquire high-resolution T₁-weighted or T₂-weighted images to provide anatomical context. A fast spin-echo (FSE) or RARE sequence is commonly used.

  • ¹⁹F Imaging:

    • Switch the spectrometer to the ¹⁹F frequency.

    • Acquire ¹⁹F images using a suitable pulse sequence. A balanced steady-state free precession (bSSFP) or a fast spin-echo (FSE)/RARE sequence is often used to maximize signal-to-noise.[4]

    • Use a relatively large voxel size (e.g., 1-2 mm³) to ensure sufficient signal.

    • The acquisition time for ¹⁹F images will typically be longer than for ¹H images due to the lower signal.

Image Processing and Analysis:

  • Image Registration: Co-register the ¹⁹F and ¹H images.

  • Signal Quantification:

    • Draw regions of interest (ROIs) around the ¹⁹F signal in the tissue and the reference phantom.

    • Calculate the total ¹⁹F signal in each ROI.

    • Determine the concentration of ¹⁹F atoms in the tissue by comparing the signal from the tissue ROI to the signal from the reference phantom of known concentration.

    • If the number of ¹⁹F atoms per cell is known, the number of cells in the ROI can be estimated.

Diagram 2: Quantitative Analysis of In Vivo ¹⁹F MRI Data

Quantification cluster_input Input Data cluster_processing Processing Steps cluster_output Output MRI_Images ¹⁹F and ¹H MR Images Ref_Phantom Reference Phantom (Known ¹⁹F Concentration) Concentration_Calc Calculate ¹⁹F Concentration in Tissue Ref_Phantom->Concentration_Calc Cell_Loading ¹⁹F Atoms per Cell (from in vitro measurement) Cell_Number_Calc Estimate Number of Cells Cell_Loading->Cell_Number_Calc ROI_Selection Define Regions of Interest (ROIs) on Tissue and Reference Signal_Measurement Measure ¹⁹F Signal Intensity in ROIs ROI_Selection->Signal_Measurement Signal_Measurement->Concentration_Calc Concentration_Calc->Cell_Number_Calc Quant_Map Quantitative Map of Cell Distribution Cell_Number_Calc->Quant_Map

Caption: Workflow for quantifying cell numbers from in vivo ¹⁹F MRI data.

Protocol 4: Histological Validation of ¹⁹F MRI Cell Tracking

It is crucial to validate the in vivo ¹⁹F MRI findings with ex vivo histological analysis to confirm the presence and location of the labeled cells.

Materials:

  • Tissue samples from the imaged animal

  • Formalin or paraformaldehyde (PFA) for fixation

  • Sucrose solutions for cryoprotection

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Fluorescently labeled antibodies for cell-specific markers

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Tissue Harvesting and Fixation: Euthanize the animal and perfuse with PBS followed by 4% PFA. Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Immerse the fixed tissue in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) until the tissue sinks in each solution.

  • Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut tissue sections (10-20 µm) using a cryostat and mount them on glass slides.

  • Immunofluorescence Staining:

    • Permeabilize the tissue sections with a detergent-based buffer (e.g., PBS with 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% normal serum).

    • Incubate the sections with a primary antibody specific to a marker of the labeled cells (e.g., F4/80 for macrophages).

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the slides with a mounting medium and visualize the stained sections using a fluorescence microscope. The co-localization of the cell-specific marker with the location of the ¹⁹F signal in the MRI provides validation of the cell tracking experiment.

Troubleshooting Common Issues in In Vivo ¹⁹F MRI

IssuePotential Cause(s)Suggested Solution(s)
Low or no ¹⁹F signal Insufficient probe concentration at the target site.Increase the administered dose of the probe. Optimize the targeting strategy if using a targeted probe.
Poor cell labeling efficiency.Optimize the cell labeling protocol (e.g., increase incubation time, use a higher concentration of the nanoemulsion).
Incorrect MRI acquisition parameters.Optimize the pulse sequence parameters (e.g., repetition time, echo time, flip angle) for the specific ¹⁹F probe. Ensure the coil is properly tuned to the ¹⁹F frequency.
Signal loss due to short T₂ relaxation time.Use a pulse sequence with a short echo time (e.g., UTE - ultrashort echo time).
Image artifacts Chemical shift artifacts.Use a pulse sequence with a high bandwidth or a chemical shift-selective excitation pulse.
Motion artifacts.Ensure proper animal anesthetization and immobilization. Use respiratory or cardiac gating if necessary.
B₀ field inhomogeneity.Perform shimming of the magnetic field before acquisition.
Inaccurate quantification B₁ field inhomogeneity.Use a B₁ mapping sequence and apply a correction to the ¹⁹F images.
Partial volume effects.Use a higher image resolution if possible.
Inaccurate reference standard.Ensure the reference phantom is stable and accurately prepared. Place it close to the region of interest.

Future Perspectives

The field of in vivo imaging with fluorinated probes is rapidly evolving. The development of novel, highly sensitive, and "smart" probes will continue to expand the applications of ¹⁹F MRI. Advances in MRI hardware, such as higher field strengths and more sensitive coils, will help to overcome the current sensitivity limitations. Furthermore, the combination of ¹⁹F MRI with other imaging modalities, such as PET and optical imaging, will provide a more comprehensive understanding of complex biological processes.[2]

References

  • Maxouri, O., Bodalal, Z., Daal, M., Rostami, S., Rodriguez, I., Akkari, L., Srinivas, M., Bernards, R., & Beets-Tan, R. (2023). How to 19F MRI: applications, technique, and getting started. BJR|Open, 5(1), 20230019. [Link]

  • van Heeswijk, R. B., et al. (2023). Cardiovascular Molecular Imaging With Fluorine-19 MRI: The Road to the Clinic. JACC: Cardiovascular Imaging, 16(11), 2373-2386. [Link]

  • Maxouri, O., et al. (2023). How to 19F MRI: Supplemental protocol. protocols.io. [Link]

  • Janasik, D., & Krawczyk, T. (2022). Ratiometric pH-Responsive 19F Magnetic Resonance Imaging Contrast Agents Based on Hydrazone Switches. Analytical Chemistry, 94(7), 3026–3034. [Link]

  • Wang, Y., et al. (2021). Polymeric 19F MRI Agents Responsive to Reactive Oxygen Species. UQ eSpace. [Link]

  • Maxouri, O., et al. (2023). How to 19F MRI: Supplemental protocol v1. Wageningen University & Research. [Link]

  • de Vries, I. J. M., et al. (2011). A novel 19F agent for detection and quantification of human dendritic cells using magnetic resonance imaging. International Journal of Cancer, 128(7), 1679-1688. [Link]

  • Srinivas, M., et al. (2012). 19F MRI for quantitative in vivo cell tracking. Trends in Biotechnology, 30(6), 309-317. [Link]

  • Ahrens, E. T., et al. (2014). Clinical cell therapy imaging using a perfluorocarbon tracer and fluorine-19 MRI. Magnetic Resonance in Medicine, 72(6), 1696-1701. [Link]

  • Ahrens, E. T., & Zhong, J. (2009). Fluorine-containing nanoemulsions for MRI cell tracking. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(5), 492-501. [Link]

  • Higuchi, T., et al. (2017). In Vivo 19F MR Imaging Cell Tracking of Inflammatory Macrophages and Site-specific Development of Colitis-associated Dysplasia. Radiology, 282(1), 194-201. [Link]

  • Garello, F., et al. (2021). 1H/19F MRI for visualization of immune-cell infiltration into. ResearchGate. [Link]

  • Perez, A. S., et al. (2022). Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection. eScholarship. [Link]

  • Liu, Y., et al. (2020). Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine. International Journal of Nanomedicine, 15, 7625-7641. [Link]

  • Janasik, D., & Krawczyk, T. (2022). Ratiometric pH-Responsive 19F Magnetic Resonance Imaging Contrast Agents Based on Hydrazone Switches. ACS Publications. [Link]

  • Srinivas, M., et al. (2013). In Vivo 19F MRI for Cell Tracking. Journal of Visualized Experiments, (81), 50802. [Link]

  • Ahrens, E. T., et al. (2006). Novel perfluorocarbon nanoemulsion for 19F MRI cell tracking of two cell populations in vivo. Proc. Intl. Soc. Mag. Reson. Med., 14, 252. [Link]

Sources

Application

Application Note: Acyl Fluorides – The "Goldilocks" Electrophile for Bioconjugation

This Application Note and Protocol Guide details the synthesis of acyl fluorides from carboxylic acids and their subsequent application in bioconjugation. Abstract For decades, N-hydroxysuccinimide (NHS) esters have domi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of acyl fluorides from carboxylic acids and their subsequent application in bioconjugation.

Abstract

For decades, N-hydroxysuccinimide (NHS) esters have dominated the landscape of amine-reactive bioconjugation. However, their instability in aqueous buffers and susceptibility to rapid hydrolysis often necessitate large molar excesses and rapid handling. Acyl fluorides (R–COF) have emerged as a superior alternative, offering a "Goldilocks" balance of reactivity and stability.[1][2] Unlike acyl chlorides (too reactive, hydrolyze instantly) or simple esters (too unreactive), acyl fluorides possess high stability in aqueous media (t


 > 10 hours at neutral pH) while maintaining exceptional reactivity toward primary amines. This guide outlines the synthesis of acyl fluorides using TFFH and their application in robust protein labeling, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) principles.
Mechanistic Insight & Reagent Selection
1.1 Why Acyl Fluorides?

The unique properties of the C–F bond drive the utility of acyl fluorides.[1][2][3] The bond is strong (~116 kcal/mol) yet highly polarized.

  • Stability: The high bond strength and poor leaving group ability of fluoride (in the absence of specific activation) render acyl fluorides resistant to background hydrolysis by water.

  • Reactivity: Upon nucleophilic attack by an amine, the tetrahedral intermediate collapses efficiently to expel fluoride, driven by the formation of the stable amide bond and the high solvation energy of the fluoride ion in water.

1.2 Reagent Comparison Table
ReagentChemical NameProsConsBest For
TFFH Tetramethylfluoroformamidinium hexafluorophosphateNon-hygroscopic solid , mild conditions, compatible with acid-sensitive groups.[4][5][6]Expensive compared to bulk reagents.Peptides, Proteins, Precious payloads.
Cyanuric Fluoride 2,4,6-Trifluoro-1,3,5-triazineVery cheap, rapid reaction.Moisture sensitive, releases HF, sensitizer.Large-scale small molecule synthesis.
BT-SCF

2-(Trifluoromethylthio)benzothiazolium triflateMild, one-pot amidation.[2]Newer reagent, less commercial availability.One-pot "activation-conjugation" workflows.[7]
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluorideHigh reactivity.[8]Thermally unstable, reacts violently with water.Resistant substrates (sterically hindered).[9]
Synthesis Protocol: TFFH-Mediated Acyl Fluoride Generation

Objective: Convert a carboxylic acid-containing payload (e.g., fluorophore, drug linker, biotin) into an acyl fluoride. Reagent: TFFH is chosen for its ease of handling (stable solid) and compatibility with standard organic solvents.

Materials
  • Substrate: Carboxylic acid (R-COOH) [1.0 equiv]

  • Reagent: TFFH [1.1 – 1.5 equiv]

  • Base: Diisopropylethylamine (DIPEA) [1.5 – 2.0 equiv][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DMF can be used but requires rigorous drying.

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration).

  • Activation: Add DIPEA (1.5 equiv) followed by TFFH (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature (20–25 °C) under inert atmosphere.

    • Monitoring: The reaction is typically complete within 1–4 hours. Monitor by TLC (acyl fluorides often run slightly higher than the acid) or

      
      F NMR (look for a singlet around +20 to +40 ppm vs CFCl
      
      
      
      ).
  • Work-up (Isolation):

    • Dilute with DCM.[10]

    • Wash rapidly with ice-cold water (x2) and brine (x1). Crucial: Do not use basic washes (bicarbonate) as this may hydrolyze the product.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Most TFFH-generated acyl fluorides are pure enough for bioconjugation. If necessary, flash chromatography on silica gel can be performed (elute quickly with EtOAc/Hexanes).

Bioconjugation Protocol: Acyl Fluoride Labeling of Proteins

Objective: Conjugate the synthesized acyl fluoride to surface lysines of a protein (e.g., Antibody, BSA).

Buffer & Conditions
  • Buffer: PBS (pH 7.[11][12]4) or Borate Buffer (pH 8.0).

    • Note: Avoid Tris or Glycine buffers (contain competing amines).

  • pH Window: 7.2 – 8.5.[11]

    • pH < 7: Reaction rate slows significantly.

    • pH > 9: Hydrolysis competes with bioconjugation.

  • Co-solvent: DMSO or DMF (for the acyl fluoride).[11]

Step-by-Step Protocol
  • Protein Prep: Buffer exchange the protein into PBS (pH 7.4) using a Zeba spin column or dialysis. Adjust concentration to 1–5 mg/mL.

  • Stock Solution: Prepare a 10 mM stock solution of the Acyl Fluoride in anhydrous DMSO.

  • Conjugation:

    • Add the Acyl Fluoride stock to the protein solution.

    • Stoichiometry: Use 5–10 molar equivalents of acyl fluoride per protein for standard labeling. (vs. 20-50x often needed for NHS esters).

    • Solvent limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature for 2 hours or 4 °C overnight .

  • Quenching: Add 10% (v/v) of 1M Tris-HCl (pH 8.0) and incubate for 15 minutes to quench unreacted acyl fluoride.

  • Purification: Remove excess small molecules using a desalting column (PD-10) or centrifugal filtration (Amicon Ultra).

Visualization of Workflows
Figure 1: Mechanism of TFFH Activation

This diagram illustrates the conversion of the carboxylic acid to the acyl fluoride via the fluoroformamidinium intermediate.[13]

TFFH_Mechanism Acid Carboxylic Acid (R-COOH) Inter Fluoroformamidinium Intermediate Acid->Inter Activation TFFH TFFH Reagent TFFH->Inter DIPEA Base (DIPEA) DIPEA->Inter AcylF Acyl Fluoride (R-COF) Inter->AcylF Fluoride Transfer Byprod Tetramethylurea Byproduct Inter->Byprod

Caption: TFFH activation pathway. The carboxylic acid attacks the TFFH cation, forming a reactive intermediate that collapses to release the stable acyl fluoride.

Figure 2: Bioconjugation Workflow Comparison

Comparing the stability and workflow of Acyl Fluorides vs. NHS Esters.

Conjugation_Workflow cluster_NHS Standard NHS Ester Route cluster_COF Acyl Fluoride Route NHS NHS Ester Hydrol_NHS Rapid Hydrolysis (t1/2 ~mins) NHS->Hydrol_NHS Aqueous Buffer Conj_NHS Protein Conjugate NHS->Conj_NHS Amine Attack COF Acyl Fluoride Hydrol_COF Slow Hydrolysis (t1/2 >10 hrs) COF->Hydrol_COF Aqueous Buffer Conj_COF Protein Conjugate COF->Conj_COF Amine Attack (Fast & Selective)

Caption: Comparative stability. Acyl fluorides resist hydrolysis in aqueous buffers, directing the majority of the reagent toward the desired protein conjugation event.

Troubleshooting & Optimization
IssuePossible CauseSolution
Low Conjugation Yield pH too low (< 7.0).Adjust buffer to pH 8.0–8.3. Lysine needs to be deprotonated (neutral) to react.
Precipitation Hydrophobic payload.Increase DMSO/DMF co-solvent to 10–15%. Ensure dropwise addition while vortexing.
Hydrolysis of Acyl Fluoride Storage in wet solvent.Store solid Acyl Fluorides at -20°C. Prepare DMSO stocks immediately before use.
No Reaction (Synthesis) Steric hindrance.[13]Switch to BT-SCF

or heat TFFH reaction to 40°C. Check anhydrous conditions.
References
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Link

  • Scattolin, T., et al. (2017).[8] Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Link

  • Dovgan, I., et al. (2017).[14] Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy.[14] Bioconjugate Chemistry. Link

  • Wang, X., et al. (2021).[1][8] Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. Link

  • Liu, Z., et al. (2023). Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling. Chemical Science. Link

Sources

Method

Application Note: Design, Validation, and Deployment of Chemical Probes for Cereblon (CRBN) Modulators

Introduction: The Paradigm Shift in Targeted Protein Degradation The advent of targeted protein degradation (TPD) has fundamentally shifted drug discovery from an occupancy-driven model (inhibiting protein function) to a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Targeted Protein Degradation

The advent of targeted protein degradation (TPD) has fundamentally shifted drug discovery from an occupancy-driven model (inhibiting protein function) to an event-driven model (eliminating the protein entirely)[1]. Central to this revolution is Cereblon (CRBN), the substrate recognition component of the CRL4^CRBN^ E3 ubiquitin ligase complex. Small molecules such as immunomodulatory imide drugs (IMiDs)—including thalidomide, lenalidomide, and pomalidomide—act as "molecular glues" by binding to the tritryptophan pocket of CRBN. This binding alters the ligase's surface topology, enabling the recruitment and subsequent proteasomal degradation of neosubstrates like IKZF1 and IKZF3[2],[3].

Furthermore, CRBN ligands are routinely weaponized as the E3-recruiting anchor in Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to degrade virtually any protein of interest (POI)[2],[4]. Developing robust chemical probes—such as fluorescent tracers, covalent binders, and optimized PROTAC linkers—requires a rigorous, multi-tiered validation strategy to ensure high-affinity target engagement and cellular efficacy[5],[6].

Mechanism PROTAC Chemical Probe (PROTAC/Glue) CRBN CRBN E3 Ligase PROTAC->CRBN Binds POI Protein of Interest PROTAC->POI Recruits Ternary Ternary Complex CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Cleavage

Mechanism of CRBN-mediated targeted protein degradation via chemical probes.

Causality in Probe Design: A Self-Validating System

To establish a trustworthy and predictive assay cascade, researchers must understand the causality behind each experimental choice. Binding affinity does not equal degradation, and in vitro potency does not guarantee live-cell efficacy. Therefore, a self-validating system must be employed:

  • In Vitro Affinity (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for initial screening. Unlike wash-heavy ELISA formats, TR-FRET is a homogeneous, proximity-based assay. This is critical because PROTAC ternary complexes and molecular glue neosubstrate interactions are often transient; washing steps would disrupt these weak equilibrium states[7],[8].

  • Live-Cell Permeability (NanoBRET): PROTACs frequently violate Lipinski's Rule of 5, possessing high molecular weights and polar surface areas that severely restrict passive membrane permeability[4]. A probe that binds tightly in a biochemical assay may fail entirely in a cellular context. NanoBRET solves this by quantifying target engagement exclusively inside living cells, filtering out impermeable compounds[9],[10].

  • Functional Degradation (Western Blot / HiBiT): Because degradation is a catalytic, event-driven process subject to the "hook effect" (where high compound concentrations inhibit ternary complex formation), functional degradation must be confirmed to prove the probe is a true degrader, not just a binder[8],[4].

Workflow Syn Probe Synthesis (Linker & Ligand Optimization) TRFRET TR-FRET Assay (In Vitro Affinity) Syn->TRFRET Select high-affinity binders NanoBRET NanoBRET Assay (Live-Cell Permeability) TRFRET->NanoBRET Filter for cell permeability Degradation HiBiT / Western Blot (Functional Degradation) NanoBRET->Degradation Confirm catalytic turnover

Self-validating experimental workflow for CRBN chemical probe development.

Experimental Methodologies

Protocol A: In Vitro Target Engagement via TR-FRET

This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN complex by the test probe[11],[12].

Reagents Required:

  • His-tagged or GST-tagged CRBN/DDB1 protein complex[7],[12].

  • Terbium (Tb)-labeled anti-tag antibody (FRET Donor)[11].

  • Fluorophore-labeled thalidomide tracer (FRET Acceptor)[11].

  • Assay Buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the test chemical probes in 100% DMSO. Perform an intermediate dilution in Assay Buffer to ensure the final assay concentration of DMSO does not exceed 1%[13].

  • Plate Assembly: In a 384-well low-volume white microplate, dispense 5 µL of the diluted test compound (or DMSO vehicle control) into the respective wells[7].

  • Protein Addition: Mix the tagged CRBN/DDB1 complex with the Tb-labeled antibody in Assay Buffer. Dispense 10 µL of this mixture into all wells[7].

  • Tracer Addition: Add 5 µL of the fluorescent thalidomide tracer to all wells to initiate the competition[7].

  • Incubation: Seal the plate to prevent evaporation and incubate at room temperature for 60 minutes to allow the binding equilibrium to establish[11],[7].

  • Detection & Analysis: Read the plate on a TR-FRET-compatible microplate reader. Excite the donor at 340 nm, and measure emission at 620 nm (donor) and 665 nm (acceptor)[11]. Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the log of the compound concentration to determine the IC50[7].

Protocol B: Live-Cell Target Engagement via NanoBRET

This assay quantifies the intracellular affinity and permeability of CRBN modulators by measuring the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-CRBN fusion protein and a cell-permeable BODIPY-lenalidomide tracer[9],[10].

Reagents Required:

  • HEK293 cells transiently or stably expressing NanoLuc-CRBN[10],[5].

  • BODIPY-lenalidomide NanoBRET Tracer[9].

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor[10].

Step-by-Step Procedure:

  • Cell Plating: Harvest HEK293 cells expressing NanoLuc-CRBN. Resuspend in Opti-MEM (without phenol red) and seed into a 384-well white tissue culture plate at a density of 2 × 10^4^ cells/well[9].

  • Tracer Addition: Add the BODIPY-lenalidomide tracer to the cells at a pre-determined concentration near its Kd (typically yielding a robust baseline BRET signal)[9],[5].

  • Compound Treatment: Dispense serially diluted PROTACs or molecular glues into the wells. Incubate the plate at 37°C, 5% CO2 for 2 to 3 hours. Causality note: This incubation time is critical to allow large PROTAC molecules to permeate the cell membrane and reach binding equilibrium with intracellular CRBN[9],[10].

  • Substrate Addition: Add the Nano-Glo substrate mixed with the extracellular NanoLuc inhibitor. The inhibitor extinguishes any luminescence from dead cells or leaked protein, ensuring the signal is strictly intracellular[10].

  • Detection & Analysis: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate milliBRET units

    
     and plot dose-response curves to determine the live-cell IC50[10],[4].
    

Quantitative Data Presentation: The Permeability Drop-Off

A hallmark of PROTAC development is the discrepancy between biochemical affinity and cellular engagement. The table below illustrates typical data profiles for standard molecular glues versus heterobifunctional PROTACs, highlighting the "permeability drop-off" that necessitates the NanoBRET assay[10],[4],[3],[14].

CompoundModulator TypeTR-FRET IC50 (nM)NanoBRET IC50 (nM)Permeability Drop-Off Factor
Thalidomide Molecular Glue~1,380~2,5001.8x
Lenalidomide Molecular Glue~286~5001.7x
Iberdomide (CC-220) Molecular Glue~18~301.6x
dBET1 PROTAC (BRD4)~150~1,2008.0x
dBET6 PROTAC (BRD4)~40~3508.7x

Table 1: Comparative target engagement profiles. Notice that while small-molecule glues maintain similar potencies across biochemical and cellular assays, PROTACs (dBET1/dBET6) exhibit significant potency drop-offs due to their high molecular weight and restricted cell permeability.

Conclusion

Developing chemical probes for Cereblon modulators requires a nuanced understanding of both the physical properties of the molecules and the biological reality of the ubiquitin-proteasome system. By combining proximity-based biochemical assays (TR-FRET) with live-cell permeability filters (NanoBRET) and functional degradation readouts, researchers can establish a self-validating pipeline. This rigorous approach prevents false positives caused by impermeable binders and ensures that only true, catalytically active degraders advance into preclinical development.

References

  • [9] Twist Bioscience. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. Available at:

  • [10] Promega Corporation. NanoBRET® TE Intracellular E3 Ligase Assays. Available at:

  • [11] Aurora Biolabs. TR-FRET Cereblon-4C Binding Assay Kit. Available at:

  • [7] Benchchem. In-Depth Technical Guide to the Cereblon Binding Affinity of Thalidomide C5 Amine Linker Conjugates. Available at:

  • [12] Revvity. HTRF Cereblon Binding Kit, 500 Assay Points. Available at:

  • [8] Taylor & Francis. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at:

  • [5] ResearchGate. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. Available at:

  • [13] BPS Bioscience. Cereblon Intrachain TR-FRET Assay Kit. Available at:

  • [2] NIH. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Available at:

  • [4] NIH. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Available at:

  • [6] Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available at:

  • [3] NIH. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. Available at:

  • [14] ACS Publications. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators. Available at:

  • [1] Promega Connections. How Thalidomide and Molecular Glues Are Redefining Drug Discovery. Available at:

Sources

Application

use of fluorosulfuryl azide for synthesis of azido sugars

Application Note & Protocol Guide Topic: High-Efficiency Synthesis of Azido Sugars Using Fluorosulfuryl Azide Audience: Researchers, Scientists, and Drug Development Professionals Abstract Azido sugars are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Efficiency Synthesis of Azido Sugars Using Fluorosulfuryl Azide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Azido sugars are indispensable tools in modern chemical biology and drug discovery, serving as crucial building blocks for synthesizing 1,2-cis-glycosides, glycopeptides, and probes for bioconjugation via "click chemistry".[1][2][3] Traditional methods for their synthesis often involve harsh conditions, extended reaction times, or hazardous reagents.[4] This guide details a highly efficient, rapid, and safe protocol for the synthesis of azido sugars using fluorosulfuryl azide (FSO₂N₃) as a diazotransfer reagent. This method leverages a copper(II)-catalyzed reaction to convert primary amino sugars into their corresponding azido derivatives in quantitative yields, often in under five minutes.[1] We provide a comprehensive overview of the reaction mechanism, step-by-step protocols for reagent preparation and the diazotransfer reaction, critical safety considerations, and data-driven insights to empower researchers in carbohydrate chemistry.

Introduction: The Advantage of Fluorosulfuryl Azide

The introduction of an azide moiety onto a sugar scaffold is a pivotal transformation in glycochemistry. The azide group is a versatile functional handle; it is relatively small, bioorthogonal, and serves as a masked amine or as a reactive partner in powerful ligation chemistries like the Staudinger ligation and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][5][6]

Historically, diazotransfer reactions to install azides relied on reagents like triflyl azide (TfN₃), which, while effective, is notoriously explosive and requires stringent safety measures.[2] The development of fluorosulfuryl azide (FSO₂N₃) presents a significant advancement.

Key Advantages of FSO₂N₃:

  • Speed: Copper-catalyzed reactions with FSO₂N₃ are exceptionally fast, with complete conversion of amino sugars to azido sugars often occurring in less than 5 minutes at room temperature.[1]

  • Efficiency: The reaction typically proceeds to quantitative yield, simplifying purification and maximizing the output of valuable sugar intermediates.[4]

  • Safety: FSO₂N₃ can be generated in situ from stable precursors, avoiding the need to isolate and handle a potentially hazardous reagent.[5][7] While still requiring caution, its precursors are more manageable than those for other diazotransfer agents.

  • Versatility: The protocol is effective for a range of common hexosamines, including glucosamine, galactosamine, and mannosamine derivatives, as well as more complex aminoglycosides.[1][4]

Reaction Mechanism and Workflow

The conversion of a primary amine on a sugar to an azide using FSO₂N₃ is a diazotransfer reaction. While the detailed mechanism is complex, the process is facilitated by a copper(II) sulfate catalyst. The copper catalyst coordinates with the amine, activating it for the transfer of the N₂ moiety from FSO₂N₃.[2] A key practical feature of this reaction is a distinct color change from blue (due to the Cu(II) catalyst) to green upon full consumption of the amine substrate, providing a simple and reliable visual endpoint.[1]

G cluster_prep Part A: In Situ Reagent Preparation cluster_reaction Part B: Diazotransfer Reaction cluster_workup Part C: Purification reagents Fluorosulfuryl Imidazolium Salt + NaN₃ in MTBE/MeCN/H₂O @ 0°C fso2n3 FSO₂N₃ Solution (Used Directly) reagents->fso2n3 10 min reaction Add FSO₂N₃ Solution + CuSO₄ (aq) < 5 min @ RT fso2n3->reaction start Amino Sugar Substrate (e.g., GalNH₂) start->reaction visual Observe Color Change (Blue to Green) reaction->visual product Crude Azido Sugar visual->product purify Work-up & Column Chromatography product->purify final Pure Azido Sugar purify->final caption Figure 1. General experimental workflow for azido sugar synthesis.

Caption: Figure 1. General experimental workflow for azido sugar synthesis.

Critical Safety Protocols for Handling Azides

Both inorganic and organic azides are energetic materials and can be heat- and shock-sensitive.[8] Fluorosulfuryl azide and its precursors must be handled with appropriate engineering controls and personal protective equipment.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety glasses, and gloves with adequate chemical resistance.[9]

  • Engineering Controls: Conduct all experiments involving azides in a certified chemical fume hood. The use of a blast shield is mandatory, with the sash positioned as low as possible.[8][9]

  • Avoid Incompatibilities:

    • Metals: Never use metal spatulas or needles to handle azide salts or solutions. Metal azides are often highly explosive. Use plastic or glass utensils.[10][11]

    • Acids: Avoid contact with strong acids, which can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[9][10]

    • Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media with azides.[10][11]

  • Scale: Perform reactions on the smallest scale possible to achieve your objective. Prior approval from a principal investigator is required for any scale-up.[8]

  • Storage: Store synthesized azides at low temperatures (e.g., in a freezer) and away from light, heat, and shock sources.[10]

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container. Never mix azide waste with acidic or metallic waste streams.[10]

Experimental Protocols

Protocol 1: In Situ Preparation of Fluorosulfuryl Azide (FSO₂N₃)

This protocol describes the preparation of a FSO₂N₃ solution which is used directly in the subsequent diazotransfer reaction without isolation.[1][7]

Materials:

  • Fluorosulfuryl imidazolium triflate salt

  • Sodium azide (NaN₃)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ice bath

Procedure:

  • In a fume hood behind a blast shield, prepare a solvent mixture of MTBE, MeCN, and H₂O in a 10:1:10 volumetric ratio.

  • To a clean glass vial equipped with a stir bar, add fluorosulfuryl imidazolium triflate salt (1.2 equivalents relative to the amine substrate).

  • Add sodium azide (1.0 equivalent).

  • Cool the vial to 0 °C in an ice bath.

  • Add the pre-chilled solvent mixture to the vial with stirring.

  • Stir the resulting suspension at 0 °C for 10 minutes. The solution containing FSO₂N₃ is now ready for immediate use.

Protocol 2: Copper-Catalyzed Synthesis of a 2-Azido-2-Deoxy Sugar

This protocol provides a general method for the diazotransfer reaction on a representative hexosamine substrate.[1]

Materials:

  • Amino sugar hydrochloride salt (e.g., D-galactosamine hydrochloride)

  • FSO₂N₃ solution (from Protocol 1)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 0.05 M in water)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino sugar substrate (1.0 equivalent) in a 1:1 mixture of MTBE and DMF.

  • Add the freshly prepared FSO₂N₃ solution (≥2.0 equivalents per amine) to the dissolved substrate and stir.

  • Add the aqueous CuSO₄ solution (1.25 mol%). The reaction mixture should immediately turn blue.

  • Stir vigorously at room temperature. The reaction is typically complete within 5 minutes. Monitor the reaction by observing the color change from blue to green, which indicates the consumption of the primary amine. Confirm completion by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure azido sugar. For ease of handling and characterization, the product can be subsequently acetylated using standard procedures (e.g., acetic anhydride in pyridine).

G cluster_reactants Reactants cluster_products Products Sugar_NH2 Amino Sugar (R-NH₂) catalyst CuSO₄ (cat.) < 5 min, RT Sugar_NH2->catalyst FSO2N3 Fluorosulfuryl Azide (FSO₂N₃) FSO2N3->catalyst Sugar_N3 Azido Sugar (R-N₃) Byproducts FSO₂NH₂ + N₂ catalyst->Sugar_N3 catalyst->Byproducts caption Figure 2. Transformation of an amino sugar to an azido sugar.

Caption: Figure 2. Transformation of an amino sugar to an azido sugar.

Performance Data & Expected Outcomes

The FSO₂N₃ diazotransfer protocol has been successfully applied to several common amino sugars, consistently providing high yields in very short reaction times.[1]

SubstrateEquivalents of FSO₂N₃Catalyst (mol%)Time (min)Yield (%)Citation
D-Galactosamine (GalNH₂)21.25< 5>95[1]
D-Glucosamine (GlcNH₂)21.25< 5>95[1]
D-Mannosamine (ManNH₂)21.25< 5>95[1]

Yields are for the conversion of the amine to the azide, determined prior to extensive purification or derivatization steps.

Troubleshooting

  • Incomplete Reaction (Mixture Remains Blue):

    • Cause: Insufficient FSO₂N₃ or inactive catalyst.

    • Solution: Ensure at least two equivalents of the in situ generated FSO₂N₃ are used per amine group. Prepare the CuSO₄ solution fresh if it has been stored for an extended period. Add a small additional portion of the FSO₂N₃ solution.

  • Low Yield after Purification:

    • Cause: Azido sugars can be highly polar and sometimes difficult to handle during extraction and chromatography.

    • Solution: Consider per-acetylating the crude product after work-up. The resulting acetylated azido sugar is less polar, making it easier to purify via standard silica gel chromatography and handle in subsequent steps.[1]

  • Safety Concerns (Gas Evolution during Quench):

    • Cause: Quenching unreacted azide species with bicarbonate.

    • Solution: This is an expected observation. Perform the quench slowly and carefully in the fume hood to ensure safe dissipation of any evolved gas (N₂).

Conclusion

The use of fluorosulfuryl azide with a copper(II) catalyst offers a superior method for the synthesis of azido sugars.[1][4] Its remarkable speed, efficiency, and improved safety profile over older reagents make it an invaluable tool for chemists and biologists.[5] By enabling streamlined access to orthogonally protected azido sugars and their derivatives, this protocol expands the toolkit for creating complex glycoconjugates, advancing fields from drug development to fundamental glycobiology.[4]

References

  • Kofsky, J. M., Daskhan, G. C., Macauley, M. S., & Capicciotti, C. J. (2022). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. European Journal of Organic Chemistry, 2022(15), e202101267. [Link]

  • Capicciotti, C. J., Kofsky, J. M., Daskhan, G. C., & Macauley, M. S. (2021). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. [Link]

  • Meng, G., Guo, T., Ma, T., Zhang, J., Shen, Y., Sharpless, K. B., & Dong, J. (2019). Modular click chemistry libraries for functional screens using a diazotizing reagent. Nature, 574(7776), 86–89. [Link]

  • ResearchGate. (n.d.). Preparation of the diazotransfer reagent fluorosulfuryl azide (FSO2N3; 1) and its use in the synthesis of organic azides from primary amines. [Link]

  • ResearchGate. (n.d.). Preparation of fluorosulfuryl azide (FSO2N3) and its reactivity towards primary amino groups in the diazotransfer reaction. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

  • Raabe, G. (2008). Azides in carbohydrate chemistry. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 34, pp. 439-467). Royal Society of Chemistry. [Link]

  • Nairn, N. W. (2014). Azido sugars for the modification of glycosaminoglycans in biology. University of Edinburgh. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Azide Compounds. [Link]

  • University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. [Link]

  • Case Western Reserve University. (2018). Handling Azide Compounds - Standard Operating Procedure (SOP). [Link]

  • Laughlin, S. T., & Bertozzi, C. R. (2009). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 4(12), 2217–2256. [Link]

  • LifeTein. (2019). A click chemistry was reported about the formation of azides from primary amines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the synthesis of fluorinated compounds

Welcome to the Fluorination Technical Support Center . The synthesis of fluorinated compounds is notoriously prone to bottlenecks, including competitive elimination, unwanted rearrangements, and over-oxidation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Technical Support Center . The synthesis of fluorinated compounds is notoriously prone to bottlenecks, including competitive elimination, unwanted rearrangements, and over-oxidation. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and optimize late-stage fluorination workflows.

Below, we bypass generic advice to analyze the root chemical causality behind low yields, providing self-validating protocols and data-driven solutions.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield in Fluorination Type Identify Reaction Type Start->Type Nuc Nucleophilic (KF, CsF) Type->Nuc Deox Deoxyfluorination (DAST) Type->Deox Elec Electrophilic (Selectfluor) Type->Elec Nuc_Issue E2 Elimination > SN2 Nuc->Nuc_Issue Deox_Issue Alkene Byproducts & Rearrangement Deox->Deox_Issue Elec_Issue Over-fluorination (Di-fluoro products) Elec->Elec_Issue Nuc_Sol Add Bulky Alcohols (Microsolvation) Nuc_Issue->Nuc_Sol Deox_Sol Lower Temp (-78°C) or Switch to PhenoFluor Deox_Issue->Deox_Sol Elec_Sol Strict Stoichiometry & Temp Control Elec_Issue->Elec_Sol

Diagnostic workflow for troubleshooting low yields in fluorination reactions.

Troubleshooting Guide & FAQs

Category 1: Nucleophilic Fluorination (Aliphatic SN2)

Q: I am using KF in acetonitrile to fluorinate a secondary alkyl bromide, but my NMR shows mostly the E2 elimination product (alkene) and very little of the desired SN2 alkyl fluoride. How can I invert this selectivity?

A: Causality & Solution: The fluoride ion (


) is a highly electronegative, hard Lewis base. In polar aprotic solvents like acetonitrile, the "naked" fluoride ion lacks a solvation shell, making it exceptionally basic. This intense basicity drives the E2 elimination pathway, which has a lower kinetic activation barrier than the sterically hindered SN2 backside attack on secondary carbons.

To solve this, you must attenuate the basicity of the fluoride ion without completely killing its nucleophilicity. This is achieved through microsolvation . By adding a bulky hydrogen-bond donor, such as tert-butanol (e.g., TBOH-F3) or utilizing oligoethylene glycols as solvents, you create a hydrogen-bonded fluoride complex. This complex suppresses the E2 pathway and significantly increases the SN2 yield (1[1], 2[2]).

Category 2: Deoxyfluorination

Q: My deoxyfluorination of a complex secondary alcohol using DAST yields a complex mixture of rearranged products and alkenes. What is the mechanistic cause, and how do I fix it?

A: Causality & Solution: DAST (Diethylaminosulfur trifluoride) reacts with alcohols to form an alkoxyaminosulfur difluoride intermediate. For secondary or sterically hindered alcohols, the subsequent nucleophilic attack by fluoride is slow. Consequently, the intermediate can dissociate into a carbocation (leading to skeletal rearrangements) or undergo E1/E2 elimination to form alkenes.

To suppress this, first lower the reaction temperature. Start the addition at -78 °C in dichloromethane (DCM) and slowly warm to room temperature to kinetically favor the SN2 pathway. If side reactions persist, switch to a chemoselective reagent. Reagents like PhenoFluor™ exhibit a much better safety profile and higher chemoselectivity, distinguishing between reactive functional groups and suppressing elimination even at elevated temperatures (up to 80 °C in toluene) (3[3]).

Category 3: Electrophilic Fluorination

Q: I am attempting a monofluorination of a


-ketoester using Selectfluor™, but I am recovering unreacted starting material alongside a significant amount of the difluorinated byproduct. How do I optimize for the monofluorinated product? 

A: Causality & Solution: Electrophilic fluorination relies on the enolization of the substrate. Once the first fluorine atom is installed, the highly electron-withdrawing nature of fluorine can increase the


-proton's acidity, causing the monofluorinated product to enolize faster than the starting material. This leads to rapid over-fluorination.

Strict stoichiometric and temperature control is required. Use exactly 0.95 to 1.0 equivalents of Selectfluor to prevent the second fluorination event. Conduct the reaction at lower temperatures (e.g., 0 °C to 30 °C) in acetonitrile (MeCN) ().

Quantitative Data: Reagent Selection Matrix

ReagentReaction TypePrimary Byproduct RiskThermal StabilityFunctional Group Tolerance
DAST DeoxyfluorinationAlkenes (E2/E1), RearrangementsLow (Explosive >90 °C)Poor (Reacts with many electrophiles)
PhenoFluor™ DeoxyfluorinationMinimalHighExcellent (Tolerates complex scaffolds)
KF / CsF Nucleophilic (SN2)Alkenes (E2)HighModerate (Moisture sensitive)
Selectfluor™ ElectrophilicOver-fluorinationHighGood (Mild oxidant)

Standardized Experimental Protocols

Protocol A: Microsolvation-Assisted Nucleophilic Fluorination (SN2)

Use this protocol to suppress elimination when fluorinating secondary alkyl halides.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous KF (1.5 eq) and 18-crown-6 (1.5 eq).

  • Microsolvation: Add anhydrous acetonitrile (0.2 M relative to substrate), followed by the bulky alcohol additive (e.g., TBOH-F3, 2.0 eq). Stir vigorously for 15 minutes at room temperature to form the hydrogen-bonded fluoride complex.

  • Reaction: Add the secondary alkyl bromide (1.0 eq) dropwise. Heat the reaction mixture to 82 °C and stir for 18–24 hours.

  • Validation Checkpoint: Pull a crude aliquot and monitor via

    
    F NMR. The appearance of a characteristic multiplet (typically between -160 to -190 ppm) confirms C-F bond formation. Cross-reference with 
    
    
    
    H NMR; the absence of alkene vinylic protons (typically 5.0–6.0 ppm) validates the successful suppression of the E2 pathway.
Protocol B: Chemoselective Deoxyfluorination with PhenoFluor

Use this protocol for late-stage fluorination of complex secondary/tertiary alcohols where DAST fails.

  • Preparation: In a glovebox or under a strict inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous toluene (0.1 M).

  • Reagent Addition: Add PhenoFluor (1.2 eq) in one portion. Note: If the substrate contains acid-sensitive protecting groups, add N,N-diisopropylethylamine (Hünig's base, 1.5 eq) prior to PhenoFluor addition to buffer generated HF.

  • Reaction: Stir the mixture at 23 °C to 80 °C (elevate temperature only if steric hindrance stalls the reaction) for 12–24 hours.

  • Validation Checkpoint: Quench the reaction with saturated aqueous NaHCO

    
     and extract with DCM. Run TLC; the fluorinated product will elute significantly faster (less polar) than the starting alcohol. Confirm product identity via GC-MS (look for the molecular ion, noting that M-20 [loss of HF] is a common fragmentation pattern) and 
    
    
    
    F NMR.

References

  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. NIH / PMC.
  • Hydrogen Bonding: Regulator for Nucleophilic Fluorination. NIH / PMC.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. NIH / PMC.
  • Full article: Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. Taylor & Francis.

Sources

Optimization

SuFEx &amp; Sulfonyl Fluoride Probes: Technical Support Center

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As application scientists, we frequently encounter challenges when transitioning from traditional cysteine-reactive electrophile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As application scientists, we frequently encounter challenges when transitioning from traditional cysteine-reactive electrophiles (like acrylamides) to sulfonyl fluoride (SF) probes.

While SF probes uniquely expand the druggable target space by engaging tyrosine, lysine, serine, threonine, and histidine residues[1][2], their optimization requires a deep understanding of protein microenvironments and aqueous kinetics. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your covalent labeling experiments succeed.

Mechanistic Foundations of SuFEx Labeling

Unlike highly reactive Michael acceptors, sulfonyl fluorides are "context-dependent" electrophiles. They remain relatively inert in bulk aqueous solvent but become hyper-reactive when bound to a specific protein pocket[3]. This proximity-driven activation is the cornerstone of successful SF probe design.

Mechanism N1 Reversible Binding (Kd Driven) N2 Microenvironment Activation (Basic Residues) N1->N2 Probe enters pocket N3 Nucleophile Deprotonation (e.g., Tyr-OH to Tyr-O⁻) N2->N3 Proximity to Arg/Lys/His N4 S(VI)-F Cleavage & Covalent Bond Formation N3->N4 Nucleophilic attack

Mechanistic pathway of proximity-driven SuFEx activation in protein binding pockets.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl fluoride probe hydrolyzing before reacting with the target protein? A1: Hydrolysis is the primary competing side reaction for all sulfonyl fluorides in aqueous media. The rate of S(VI)-F bond cleavage is highly pH-dependent[4]. For instance, the half-life of the common protease inhibitor PMSF drops drastically from 110 minutes at pH 7.5 to just 35 minutes at pH 8.0[4]. Aryl sulfonyl fluorides generally exhibit half-lives between 1 to 38 hours in PBS at pH 7.4, depending on their electronic substituents[5]. Causality & Solution: Base-catalyzed hydrolysis will destroy your warhead. Maintain your buffer pH between 7.2 and 7.4 unless targeting a specific lysine that strictly requires a higher pH for deprotonation. If hydrolysis persists, consider incorporating electron-donating substituents on the aryl ring to reduce the intrinsic electrophilicity of the sulfur center[5].

Q2: How does the protein microenvironment dictate which residue gets labeled? A2: SuFEx is governed by the "proximity effect." A target nucleophile (such as a Tyrosine phenol group) typically has a high pKa (~10.0) and is unreactive at physiological pH. However, if the binding pocket contains neighboring basic residues (e.g., Arginine, Histidine, Lysine), these act as general bases to lower the nucleophile's pKa, facilitating its deprotonation and subsequent attack on the sulfonyl fluoride[1][3]. Causality & Solution: If labeling efficiency is low, perform a structural analysis of the binding pocket. Ensure the SF warhead is positioned within 3–4 Å of the target nucleophile and that a basic residue is nearby to catalyze the exchange[3].

Q3: Are SF probes suitable for live-cell or in vivo profiling? A3: Yes. Aryl sulfonyl fluorides possess an excellent balance of aqueous stability and biocompatibility, making them highly suitable for live-cell applications[4]. Notably, they are generally unreactive toward cellular glutathione (GSH) and other off-target biological nucleophiles under normal physiological conditions, unlike many traditional Michael acceptors[6].

Troubleshooting Guide

Issue 1: Low Labeling Yield or No Covalent Adduct Detected
  • Root Cause: The probe may lack sufficient reversible binding affinity (

    
    ), or the spatial geometry between the S(VI) center and the nucleophile is unfavorable[7].
    
  • Intervention:

    • Validate Affinity: Verify the reversible binding affinity using a non-reactive analog (e.g., a sulfonamide or sulfonic acid). If the scaffold doesn't bind, the warhead cannot react.

    • Extend Incubation: Increase the incubation time up to 12–24 hours, provided the specific aryl-SF probe has a validated aqueous half-life that supports prolonged exposure[5].

Issue 2: High Off-Target Labeling (Promiscuity)
  • Root Cause: The intrinsic electrophilicity of the SF warhead is too high, leading to non-specific, collision-based reactions with highly nucleophilic surface residues rather than pocket-directed binding[1][2].

  • Intervention:

    • Titration: Lower the probe concentration (titrate down from 50 µM to 1–5 µM).

    • Structural Tuning: Modify the probe structure. Studies show that meta-carboxy aryl sulfonyl fluorides offer an optimal balance of reactivity and stability, reducing promiscuous labeling while maintaining target engagement[5].

Issue 3: Probe Precipitation in Aqueous Buffer
  • Root Cause: Aryl SF probes often possess high lipophilicity (LogP), leading to aggregation in standard PBS.

  • Intervention: Pre-dissolve the probe in 100% anhydrous DMSO. Add the probe directly to the protein solution while vortexing gently, ensuring the final DMSO concentration does not exceed 1–2% v/v.

Quantitative Reference Data

Table 1: Hydrolytic Stability of Common Sulfonyl Fluorides

Monitoring the half-life (


) of your warhead is critical for defining incubation windows.
Warhead TypeBuffer SystempHTemperatureAqueous Half-Life (

)
Reference
PMSF (Alkyl-SF) Aqueous7.525 °C110 min[4]
PMSF (Alkyl-SF) Aqueous8.025 °C35 min[4]
Aryl-SF (General Library) PBS7.437 °C1 – 38 hours[5]
Aryl-SF (meta-carboxy) PBS7.437 °C4 – 5 hours[5]
Table 2: Targetable Amino Acids and SuFEx Microenvironment Requirements

Understanding the chemical requirements for residue-specific labeling.

Target ResidueNucleophilic GroupTypical pKaMicroenvironment Requirement for SuFEx ActivationReference
Tyrosine Phenol (-OH)~10.0Proximity to basic residues (Arg, His, Lys) to facilitate deprotonation.[1][3]
Lysine Amine (-NH

)
~10.5Proximity to acidic residues (Glu, Asp) or a hydrophobic pocket lowering pKa.[3]
Serine Hydroxyl (-OH)~13.0Presence of a catalytic triad or strong H-bond network.[1][4]
Histidine Imidazole (-NH)~6.0H-bond acceptor to stabilize the transition state.[1]

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, every covalent labeling experiment must be treated as a self-validating system. The following protocol embeds critical "Go/No-Go" checkpoints to prevent false positives and wasted proteomics resources.

Workflow N1 Target Protein Preparation N2 SF Probe Incubation (pH 7.2 - 7.6) N1->N2 Add Probe (in DMSO) N3 SuFEx Reaction (Tyr/Lys/Ser/Thr/His) N2->N3 Binding & Proximity N4 Quenching & Denaturation N3->N4 Stop Reaction N5 LC-MS/MS Intact Mass N4->N5 Analyze N6 Bottom-Up Proteomics N4->N6 Digest & Map Site

Workflow for optimizing and validating sulfonyl fluoride probe labeling via LC-MS/MS.

Phase 1: Reaction Setup & Execution
  • Protein Preparation: Dilute the purified target protein to 5 µM in PBS (pH 7.4).

    • Causality: A physiological pH balances the need for nucleophile deprotonation against the risk of rapid base-catalyzed probe hydrolysis[4][5].

  • Probe Addition: Prepare a 10 mM stock of the SF probe in anhydrous DMSO. Spike the probe into the protein solution to achieve a final concentration of 50 µM (10x molar excess). Ensure the final DMSO concentration remains ≤ 1% v/v.

  • Incubation: Incubate the mixture at 37 °C for 4 hours.

    • Self-Validation Check: Always run a parallel control reaction using a known competitive reversible inhibitor. If the SF probe still labels the protein in the presence of the competitor, the labeling is promiscuous/off-target.

Phase 2: Intact Mass Validation (The Go/No-Go Gate)
  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the sample using a C4 ZipTip to remove excess unreacted probe and buffer salts.

  • Intact MS Analysis: Analyze the sample via LC-MS (ESI-TOF). Look for a mass shift corresponding to the probe mass minus 19 Da (representing the loss of the fluoride leaving group).

    • Decision Matrix: If the intact mass shows 0 adducts , do not proceed to digestion. Re-optimize the binding affinity. If >2 adducts are observed, reduce probe concentration to minimize promiscuity[2]. Proceed to Phase 3 only if a clean single or double adduct is confirmed.

Phase 3: Site Mapping (Bottom-Up Proteomics)
  • Digestion: Denature the validated protein conjugate with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.

  • LC-MS/MS Analysis: Analyze the peptides. Use search algorithms to identify the specific modified residue (e.g., +[Mass-19 Da] on Tyr, Lys, or Ser).

    • Causality: Because SuFEx is proximity-driven, identifying the labeled residue maps the exact orientation of the probe within the binding pocket, directly informing the next iteration of rational drug design[3][7].

References

1.[1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org. 1 2.[5] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. mdpi.com. 5 3.[3] Structure-based design and analysis of SuFEx chemical probes. nih.gov. 3 4.[2] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC. nih.gov. 2 5.[4] Sulfonyl fluorides as privileged warheads in chemical biology. nih.gov. 4 6.[7] Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. researchgate.net. 7 7.[6] Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. chinesechemsoc.org. 6

Sources

Troubleshooting

improving the metabolic stability of aryl sulfonyl fluorides

Topic: Troubleshooting the Metabolic Stability of Aryl Sulfonyl Fluorides Overview Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery by offering warheads with a unique balance of r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Metabolic Stability of Aryl Sulfonyl Fluorides

Overview Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery by offering warheads with a unique balance of reactivity and stability. However, transitioning these probes from in vitro biochemical assays to complex biological matrices often reveals unexpected pharmacokinetic liabilities. This technical guide addresses the mechanistic causes of aryl sulfonyl fluoride (ASF) metabolic instability and provides actionable, field-proven strategies to optimize your covalent probes.

Section 1: Core FAQs on Metabolic Instability

Q1: Why do my aryl sulfonyl fluoride probes degrade rapidly in serum or in vivo despite being classified as "stable" click reagents? A: While sulfonyl fluorides exhibit remarkable thermodynamic stability and resistance to reduction compared to traditional sulfonyl chlorides[1], they are not entirely inert in complex biological matrices. The primary mechanism of instability is premature defluorination (heterolytic S-F bond cleavage) driven by off-target nucleophilic attack. Abundant serum proteins and high intracellular concentrations of nucleophiles like glutathione can attack the intrinsic electrophilicity of the sulfur(VI) center, leading to hydrolysis and metabolic clearance before the probe reaches its intended target[2].

Q2: How can I structurally modify my aryl sulfonyl fluorides to prevent premature S-F bond cleavage? A: Metabolic stability can be systematically enhanced by modulating the steric and electronic environment surrounding the S-F bond. As a Senior Application Scientist, I recommend two primary approaches:

  • Steric Shielding: Introducing bulky substituents at the ortho positions is highly effective. Recent 3 demonstrate that 2,4,6-trisubstituted aryl sulfonyl fluorides (e.g., 2,4,6-triisopropylbenzenesulfonyl fluoride) display the highest in vitro metabolic stability[3]. The steric bulk physically blocks off-target nucleophiles from adopting the necessary trajectory for attack.

  • Electronic Deactivation: Electron-donating groups (EDGs) on the aryl ring push electron density toward the sulfur center, reducing its electrophilicity. This strengthens the S-F bond and reduces the rate of spontaneous hydrolysis[3]. Conversely, strong electron-withdrawing groups (EWGs) activate the warhead, making it excessively labile.

Q3: My target requires an exceptionally stable warhead for in vivo target engagement. Should I switch from an aryl sulfonyl fluoride to a fluorosulfate? A: Yes. If structural modifications to the ASF are insufficient, converting a phenol precursor into an4 is a proven optimization strategy[4]. The additional oxygen atom in the fluorosulfate warhead donates electron density via resonance, which significantly attenuates the electrophilicity of the sulfur atom[2]. This structural change imparts superior metabolic stability, making fluorosulfates highly suitable for demanding in vivo applications, including 18F PET radiotracer development[2][3].

Section 2: Mechanistic Pathways & Logical Relationships

Understanding the competing pathways of a SuFEx probe is critical for rational drug design. The diagram below illustrates the divergence between successful target engagement and metabolic failure.

G A Aryl Sulfonyl Fluoride (Ar-SO2F) B Target Protein (Specific Binding) A->B SuFEx Click Reaction C Serum Nucleophiles (Off-Target Attack) A->C Instability (Steric/Electronic) D Stable Covalent Adduct (Therapeutic Effect) B->D E Defluorination / Hydrolysis (Metabolic Clearance) C->E

Metabolic fate of aryl sulfonyl fluorides: Target engagement vs. off-target defluorination.

Section 3: Experimental Troubleshooting & Protocols

Q4: How do I accurately measure the in vitro metabolic stability (serum half-life) of my SuFEx compounds to guide my SAR campaign? A: To establish a self-validating system for your structure-activity relationship (SAR) campaigns, you must perform standardized serum stability assays. Below is a validated, step-by-step methodology for evaluating the half-life (


) of aryl sulfonyl fluorides in biological media[3].
Protocol: In Vitro Serum Stability Assay for SuFEx Probes

Materials Required:

  • Test compound (10 mM stock in anhydrous DMSO)

  • Pooled human or rat serum (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ice-cold Acetonitrile (MeCN) containing an internal standard (IS) for mass spectrometry

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM compound stock in PBS to create a 100 µM intermediate solution. Critical Causality: Ensure the final DMSO concentration in the assay remains strictly below 1% to prevent the denaturation of serum proteins, which would artificially inflate the apparent stability of your compound.

  • Incubation: Add the intermediate solution to the pre-warmed serum to achieve a final compound concentration of 1 µM. Incubate the mixture in a shaking water bath at 37°C to mimic physiological conditions.

  • Aliquot Sampling & Quenching: At predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot of the incubation mixture. Immediately transfer it into a microcentrifuge tube containing 150 µL of ice-cold MeCN (with IS). Critical Causality: The organic solvent instantly precipitates serum proteins, halting any enzymatic or nucleophilic degradation of the S-F bond.

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction & LC-MS/MS Analysis: Transfer the clear supernatant to an autosampler vial. Analyze the samples using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining intact aryl sulfonyl fluoride.

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the half-life (

    
    ) using the slope of the linear regression (
    
    
    
    ):
    
    
    .

Workflow N1 1. Compound Preparation N2 2. Serum Incubation (37°C) N1->N2 N3 3. Aliquot & Quench (MeCN) N2->N3 N4 4. Centrifugation & Extraction N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Step-by-step workflow for evaluating in vitro serum stability of SuFEx probes.

Section 4: Quantitative Data Presentation

To guide your structural design, refer to the comparative stability trends observed in recent radiochemistry and medicinal chemistry studies[2][3]. Use this table to benchmark your current probes and select the appropriate warhead for your target product profile.

Table 1: Comparative Metabolic Stability Profiles of Sulfur(VI) Warheads

Warhead TypeSubstitution PatternElectronic PropertyRelative ElectrophilicitySerum Half-Life (

) Trend
Primary Degradation Pathway
Alkyl Sulfonyl Fluoride UnsubstitutedNeutralHighVery Short (< 15 min)Rapid hydrolysis & nucleophilic attack
Aryl Sulfonyl Fluoride para-Substituted (EWG)Electron-WithdrawingHighShortDefluorination via serum nucleophiles
Aryl Sulfonyl Fluoride para-Substituted (EDG)Electron-DonatingModerateModerateSlow defluorination
Aryl Sulfonyl Fluoride 2,4,6-TrisubstitutedBulky / HinderedLow (Sterically shielded)Long (> 2 hours)Highly resistant to off-target attack
Aryl Fluorosulfate Various (-OSO2F)Resonance StabilizedVery LowVery Long (Highly Stable)Exceptionally stable; requires specific microenvironment activation
References
  • King, A. T., et al. "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics, ACS Publications, 2023. 3

  • Grimster, N. P., et al. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." PMC, National Institutes of Health, 2023. 2

  • Wang, J., et al. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society, ACS Publications, 2018. 4

  • "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Publishing, 2023.5

  • "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Sigma-Aldrich. 1

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects in Covalent Probes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Covalent Probe Selectivity & Off-Target Mitigation Welcome to the Covalent Probe Design & Optimization Hub As Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Covalent Probe Selectivity & Off-Target Mitigation

Welcome to the Covalent Probe Design & Optimization Hub

As Senior Application Scientists, we often see projects stall not because a molecule fails to bind its target, but because it binds too many targets. The era of "paint-stripper" alkylators is over. Modern covalent drug discovery requires a "binding-first, reaction-second" philosophy.

This guide addresses the specific technical hurdles in designing high-fidelity covalent probes. We move beyond generic advice to precise troubleshooting of chemical design, kinetic characterization, and proteomic validation.

Module 1: Chemical Design & Reactivity Tuning

Issue: "My probe shows cytotoxicity even in cells lacking the target protein."

Diagnosis: Your warhead (electrophile) is likely too reactive, acting as a pan-assay interference compound (PAIN) by alkylating random cysteines or lysines across the proteome. Root Cause: Relying on the covalent bond for potency rather than the scaffold for affinity.

Troubleshooting Protocol: The "Reactivity De-escalation" Ladder

Do not assume a chloroacetamide or unmodified acrylamide is the starting point. Use this hierarchy to tune electrophilicity (


) relative to binding affinity (

).
Warhead ClassReactivity LevelApplication CaseRisk of Off-Targets

-Chloroacetamide
HighInitial fragment screening only.Critical. High intrinsic reactivity with GSH.
Acrylamide ModerateStandard for Cys targeting (e.g., Ibrutinib).Moderate. Tunable via substitution.
Substituted Acrylamide Low-ModeratePreferred for high-affinity scaffolds.Low. Requires precise orientation.
Cyanoacrylamide Reversible"Reversible Covalent" approach.[1]Minimal. Off-targets are transient.

Expert Insight: The goal is to maximize the residence time of the non-covalent complex (


) so the warhead is only presented to the target nucleophile effectively. If your scaffold doesn't bind well (

), a hot warhead will only increase noise, not signal.

Module 2: Kinetic Characterization (The "IC50" Trap)

Issue: "My IC50 values shift significantly depending on how long I incubate the assay."

Diagnosis: This is not an error; it is the mathematical definition of covalent inhibition. Action Item: Stop using


 to rank covalent compounds.
Technical Explanation

For irreversible inhibitors, inhibition is time-dependent.[1][2] An


 measured at 10 minutes will be vastly different from one measured at 4 hours. The only valid metric is the efficiency ratio: 

.
  • 
     : The affinity of the initial non-covalent binding step.
    
  • 
     : The rate of bond formation once bound.[3]
    
Protocol: Determining

  • Setup: Prepare enzyme reaction with varying inhibitor concentrations

    
    .
    
  • Measurement: Measure product formation continuously (progress curves) or at multiple time points.

  • Analysis:

    • Determine the observed rate of inactivation (

      
      ) for each 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .[3]
    • Fit to the hyperbolic equation:

      
      
      

KineticLogic cluster_metric Optimization Goal Start Inhibitor + Enzyme Complex Non-Covalent Complex (E·I) Start->Complex Affinity (KI) Complex->Start Dissociation Covalent Covalent Adduct (E-I) Complex->Covalent Reactivity (kinact) Goal Maximize kinact/KI (High Affinity + Tuned Reactivity)

Figure 1: The two-step mechanism of covalent inhibition. Selectivity is driven by the first step (


), while potency is locked by the second (

).

Module 3: Off-Target Profiling (Proteomics)

Issue: "How do I prove my probe is selective in a complex biological system?"

Diagnosis: Biochemical selectivity (kinase panels) does not predict cellular selectivity because it ignores the abundant reactive proteome (metabolic enzymes, structural proteins). Solution: You must perform Activity-Based Protein Profiling (ABPP) .[4]

FAQ: Direct vs. Competitive ABPP?
  • Direct ABPP: You synthesize a "click-ready" version of your probe (e.g., alkyne-tagged).

    • Pros: Direct visualization of targets.

    • Cons: Tagging can alter binding; synthesis is slow.

  • Competitive ABPP (Recommended): Use a broad-spectrum reactivity probe (e.g., Iodoacetamide-alkyne for Cys) and compete it with your untagged lead molecule.

    • Pros: Tests the actual drug molecule; high throughput.

    • Cons: Only detects off-targets that react with the broad-spectrum probe.

Protocol: Competitive ABPP Workflow
  • Lysate Prep: Treat proteome with your covalent inhibitor (various concentrations) for 1 hr.

  • Labeling: Add broad-spectrum probe (e.g., IA-alkyne) to label remaining free cysteines.

  • Click Chemistry: Conjugate biotin-azide via CuAAC.

  • Enrichment: Streptavidin pull-down of labeled proteins.

  • LC-MS/MS: Quantify loss of signal in treated vs. control samples.

    • Result: A "selective" probe will only block labeling of the specific target (and very few others).

ABPP_Workflow Sample Cell Lysate Treat Treat with Inhibitor (Blocks Target Cys) Sample->Treat Probe Add Broad Probe (IA-Alkyne) Treat->Probe Target Cys is Blocked Click Click Chemistry (+ Biotin-Azide) Probe->Click Labels Off-Targets MS LC-MS/MS Analysis (Identify Missing Peaks) Click->MS

Figure 2: Competitive ABPP Logic. If your inhibitor works, the target disappears from the Mass Spec data because the broad probe cannot bind to it.

Module 4: Biological Validation & Controls

Issue: "I see a phenotype, but is it on-target?"

Diagnosis: Covalent probes are prone to "phenotypic false positives" due to stress responses (e.g., NRF2 activation) caused by glutathione depletion.

Required Control 1: The Non-Reactive Analog

Synthesize a matched pair where the electrophile is "dead."

  • Example: Convert an acrylamide (

    
    ) to a propionamide (
    
    
    
    ).
  • Logic: This analog should bind reversibly (

    
    ) but not form the bond. If the phenotype persists at the same potency, your covalent probe is likely acting via off-target toxicity or reversible inhibition, not the intended covalent mechanism.
    
Required Control 2: The Glutathione (GSH) Half-Life

Before cell work, measure intrinsic reactivity.

  • Method: Incubate

    
     compound with 
    
    
    
    GSH (physiological concentration) in PBS.
  • Metric: Measure disappearance of parent compound by LC-MS.

  • Standard: A high-quality probe should have a

    
     hours with GSH. If 
    
    
    
    mins, the compound is too reactive for cellular use.

References

  • Singh, J. et al. (2011). The resurgence of covalent drugs.[3][5][6][7] Nature Reviews Drug Discovery.

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery.

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • Lanning, B. R. et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology.

  • Baell, J. B. (2010). Pan-Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry.

Sources

Troubleshooting

challenges in the synthesis of fluorinated cyclic ketones

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High Welcome to the Advanced Synthesis Support Hub. Below you will find a curated set of troubleshooting modules designed to resolve the most persi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High

Welcome to the Advanced Synthesis Support Hub. Below you will find a curated set of troubleshooting modules designed to resolve the most persistent failures in the synthesis of fluorinated cyclic ketones.

Module 1: Electrophilic Fluorination & Regioselectivity

Common Ticket: "I’m getting a mixture of mono- and di-fluorinated products, or fluorination at the wrong carbon."

The Root Cause: Enolization Kinetics

Direct fluorination of cyclic ketones using reagents like Selectfluor® or NFSI relies on enol content.[1] In cyclic systems, the difference in reactivity between the mono-fluorinated enol and the starting material is often negligible, leading to over-fluorination (


-difluorination). Furthermore, asymmetric ketones offer two enolization sites (

vs

), leading to regioisomeric mixtures.
The Solution: The Silyl Enol Ether Detour

Do not rely on in situ enolization for complex substrates. You must lock the regiochemistry by pre-synthesizing the Silyl Enol Ether (SEE). This separates the regioselectivity step (thermodynamic vs. kinetic base control) from the fluorination step.

Workflow Visualization: The Regioselectivity Logic Gate

Regioselectivity Start Target: Alpha-Fluorinated Cyclic Ketone Asymmetric Is the Ketone Asymmetric? Start->Asymmetric Direct Direct Fluorination (Selectfluor/MeOH) Asymmetric->Direct No (Symmetric) SEE_Route Silyl Enol Ether (SEE) Route Asymmetric->SEE_Route Yes Kinetic Kinetic Control (LDA, -78°C) Less Substituted Enol SEE_Route->Kinetic Target: Less Substituted Thermo Thermodynamic Control (TEA, Reflux) More Substituted Enol SEE_Route->Thermo Target: More Substituted Fluorination Electrophilic Fluorination (Selectfluor, MeCN) Kinetic->Fluorination Thermo->Fluorination Product Regiopure Alpha-Fluoro Ketone Fluorination->Product

Caption: Decision tree for establishing regiocontrol via kinetic vs. thermodynamic enolate trapping.

Standard Operating Procedure (SOP): SEE-Mediated Fluorination

Reagents: Silyl Enol Ether (substrate), Selectfluor (1.05 equiv), Acetonitrile (anhydrous).

  • Preparation: Dissolve the pre-isolated silyl enol ether in anhydrous MeCN (0.1 M).

  • Addition: Cool to 0°C. Add Selectfluor as a solid in one portion (or as a slurry in MeCN if scale is >10g).

  • Reaction: Stir at 0°C to RT. Reaction is typically fast (30 min - 2 hrs).

    • Checkpoint: Monitor by TLC. The SEE spot is usually UV active; the product ketone may be less so.

  • Workup: Pour into dilute NaHCO3. Extract with DCM.

    • Critical: Do not use acidic workup immediately if your product is acid-sensitive.

  • Purification: Silica gel chromatography. Note that

    
    -fluoroketones can be slightly unstable on silica; use neutral alumina if degradation is observed.
    

Module 2: Nucleophilic Fluorination (Gem-Difluorination)

Common Ticket: "My reaction turned black/tarry, and I see mostly enone (elimination product) instead of the gem-difluoride."

The Root Cause: The Elimination Pathway

Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are powerful but basic. In cyclic ketones, the introduction of the first fluorine atom increases the acidity of the remaining


-proton. The intermediate carbocation/sulfur species often undergoes E1 or E2 elimination to form a vinyl fluoride or enone rather than the desired 

-like substitution, especially in strained rings (cyclopentanones).
Troubleshooting Table: DAST/Deoxo-Fluor Optimization
ParameterStandard Condition (Fail Prone)Optimized Condition (Success)Why?
Solvent DCM (Dichloromethane)DCM (anhydrous) or TolueneToluene allows higher temps without pressure buildup; strictly anhydrous is non-negotiable.
Temperature Reflux-78°C

RT
Low temp suppresses the elimination pathway (kinetic control).
Additives NoneEtOH (0.2 eq) or HF-PyridineCatalytic alcohol "primes" DAST by forming the active alkoxy-sulfur species.
Lewis Acid NoneSbCl3 or ZnCl2 (cat.)Lewis acids activate the carbonyl oxygen, allowing fluorination at lower temps.
Mechanism & Failure Points

DAST_Mechanism Ketone Cyclic Ketone Intermed Activated Alkoxy-Sulfur Intermediate Ketone->Intermed + DAST DAST DAST Reagent Path_Sub Pathway A: Substitution (Nucleophilic Fluoride Attack) Intermed->Path_Sub Low Temp / Lewis Acid Path_Elim Pathway B: Elimination (Proton Abstraction) Intermed->Path_Elim High Temp / Basic Conditions Prod_Gem Gem-Difluoride (Desired) Path_Sub->Prod_Gem Prod_Enone Vinyl Fluoride/Enone (Impurity) Path_Elim->Prod_Enone

Caption: Bifurcation of DAST reactivity. Pathway B (Elimination) dominates in strained rings or high temperatures.

Module 3: Stability & Analysis (The "Hydration" Trap)

Common Ticket: "My NMR shows no carbonyl peak, but Mass Spec says the mass is correct (or M+18)."

The Issue: Covalent Hydration

Fluorine is highly electron-withdrawing. Placing fluorine atoms adjacent to a ketone (especially


-difluoro or trifluoromethyl ketones) destabilizes the carbonyl dipole and makes the carbon highly electrophilic. In the presence of trace moisture (from air or "wet" deuterated solvents), the ketone reacts to form a gem-diol (hydrate) .


Diagnostic Checklist
  • 
     NMR:  The carbonyl carbon signal (typically ~200 ppm) disappears or shifts upfield to ~90-95 ppm (sp3 hybridized carbon).
    
  • 
     NMR:  You may see two sets of signals if the equilibrium is slow on the NMR timescale.
    
  • Purification: These hydrates are often more polar than the ketone. They can stick to silica.

Restoration Protocol

If you suspect your product is a hydrate:

  • Distillation: Azeotropic distillation with toluene can remove water and revert the gem-diol to the ketone.

  • Chemical Drying: Stir the sample with activated 4Å Molecular Sieves in anhydrous solvent for 2 hours before NMR.

  • Storage: Store under Argon/Nitrogen in a desiccator.

Module 4: Emerging Technologies

Common Ticket: "I cannot use DAST or Selectfluor due to safety/cost constraints."

Photoredox Catalysis

Modern workflows utilize visible-light photoredox catalysis to generate fluoroalkyl radicals that can be trapped by enol ethers or alkenes.

  • Advantage: Avoids hazardous DAST/F2 gas.[2]

  • Reagents:

    
     (catalyst), Fluoroalkyl halides (radical source), Blue LED.
    
  • Mechanism: Single Electron Transfer (SET) generates an electrophilic radical which adds to the silyl enol ether.

References

  • Selectfluor Mechanism & Kinetics

    • Title: The Electrophilic Fluorination of Enol Esters Using Selectfluor: A Polar Two-Electron Process.[3][4]

    • Source:Chemistry – A European Journal (2019).[4]

    • URL:[Link]

  • Regioselectivity Strategies

    • Title: Bench-Stable Electrophilic Fluorinating Reagents for Highly Selective Mono- and Difluorination of Silyl Enol Ethers.[5]

    • Source:Angewandte Chemie Int.[6] Ed. (2016).[7][8][9]

    • URL:[Link]

  • DAST Deoxofluorination & Elimination

    • Title: Enantiospecific deoxyfluorin

      
      -OH-
      
      
      
      -ketoesters.[10]
    • Source:Chemical Science (2017).
    • URL:[Link]

  • Hydration of Fluorinated Ketones

    • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings (Hydr
    • Source:American Journal of Organic Chemistry (2014).[11]

    • URL:[Link]

  • General Reagent Guide

    • Title: Diethylaminosulfur Trifluoride (DAST) - Reagent Profile.[8][10]

    • Source:Sigma-Aldrich (Merck).

Sources

Optimization

Technical Support Center: Addressing Incomplete Diazotransfer Reactions

Welcome to the technical support center for diazotransfer reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete conversions in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diazotransfer reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete conversions in their synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: From Diagnosis to Solution

An incomplete diazotransfer reaction, where starting material persists or yields are disappointingly low, can be a significant roadblock. This section breaks down the most common problems, explains their root causes, and provides actionable protocols to get your reaction to completion.

Problem 1: Low to No Conversion of Starting Material

You've run the reaction, and analysis by TLC or LC-MS shows a significant amount of unreacted starting material. This is the most common issue and often points to a fundamental problem with reactivity or reaction conditions.

  • Insufficiently Active Nucleophile: The core of the reaction is the attack of your nucleophile (an enolate from an active methylene compound or a primary amine) on the azide. If the nucleophile isn't formed efficiently, the reaction will stall.

    • Causality: The pKa of your substrate dictates the strength of the base required. For active methylene compounds like β-ketoesters, a moderate base may suffice. However, simple ketones or esters require a much stronger, non-nucleophilic base to generate a sufficient concentration of the enolate.[1][2] For amine-to-azide conversions, the amine must be sufficiently deprotonated or nucleophilic to initiate the reaction; a protonated amine is unreactive.[3]

    • Action:

      • Re-evaluate Your Base: For challenging ketone or ester substrates, switch from weaker bases like triethylamine (Et₃N) to a stronger base such as Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA).[1][2]

      • Optimize pH for Amines: For amine conversions, especially in aqueous media, ensure the pH is greater than the pKa of the amine to ensure it is in its free-base form. A pH of 9-10 is often a good starting point.[3]

  • Low Reactivity of the Diazo-Transfer Reagent: Not all sulfonyl azides are created equal. The electrophilicity of the terminal nitrogen atom is key to the reaction's success.

    • Causality: Electron-withdrawing groups on the sulfonyl moiety increase the reagent's reactivity. The commonly used tosyl azide (TsN₃) is often effective but can be sluggish.[4]

    • Action: Switch to a more reactive sulfonyl azide. Methanesulfonyl azide (MsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA) are excellent, more reactive alternatives.[1][2] For particularly challenging substrates, p-nitrobenzenesulfonyl azide can be effective.[2] Safer, modern alternatives like imidazole-1-sulfonyl azide (ISA) salts or 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) also offer high reactivity with improved safety profiles.[5][6][7]

  • Incorrect Stoichiometry: Using too little of the diazo-transfer reagent is a common oversight.

    • Causality: While a 1:1 stoichiometry is theoretically sufficient, side reactions or degradation can consume the reagent. An excess is often required to drive the reaction to completion.

    • Action: Increase the equivalents of the diazo-transfer reagent. While 1.0-1.1 equivalents may work for highly optimized systems, using 1.5 equivalents is a common and effective starting point.[2] For precious, late-stage substrates, an even larger excess (3-6 equivalents) has been reported to maximize yield, though this can complicate purification.[2]

G cluster_start Diagnosis cluster_troubleshoot Troubleshooting Steps cluster_solution Solutions start Incomplete Reaction: High Starting Material check_base Is the base strong enough? (pKa consideration) start->check_base Step 1: Evaluate Nucleophile check_reagent Is the diazo-transfer reagent reactive enough? check_base->check_reagent If YES sol_base Use Stronger Base (e.g., LiHMDS, LDA) check_base->sol_base If NO check_stoich Are reagent equivalents sufficient (≥1.5 eq)? check_reagent->check_stoich If YES sol_reagent Use More Reactive Reagent (e.g., MsN₃, p-ABSA, ISA) check_reagent->sol_reagent If NO sol_stoich Increase Reagent Equivalents check_stoich->sol_stoich If NO

Caption: A logical workflow for troubleshooting low conversion in diazotransfer reactions.

Problem 2: Reaction Stalls or Produces Significant Byproducts

The reaction starts but either stalls midway or generates a complex mixture of products, making purification a nightmare. This often points to issues with solvent, temperature, or catalyst choice.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubility and reactivity.

    • Causality: Reagents must be fully dissolved for the reaction to proceed efficiently. For polar reagents like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), polar solvents are necessary.[3] High-polarity solvents can also accelerate the reaction rate for certain reagents.[5]

    • Action:

      • For Active Methylene Compounds: A typical solvent system is dry THF for enolate formation, followed by the addition of acetonitrile as a co-solvent for the diazotransfer step.[1]

      • For Amine-to-Azide Conversions: For solid-phase synthesis or hydrophilic substrates, DMSO or even water can be highly effective.[3] For other systems, polar aprotic solvents like DMF or DMSO are good choices.[5]

  • Lack of Catalyst (When Required): Some diazotransfer reactions, particularly amine-to-azide conversions, are significantly accelerated by a catalyst.

    • Causality: Copper(II) salts like CuSO₄ can catalyze the reaction, leading to faster conversions and higher yields, especially for less activated amines.[8][9]

    • Action: If you are converting a primary amine to an azide and observing slow or incomplete reaction, introduce a catalytic amount of CuSO₄ (e.g., 0.01 equivalents).[3]

  • Decomposition of Product or Reagents: Diazo compounds can be unstable, and sulfonyl azides are energetic materials.[10][11]

    • Causality: Elevated temperatures can lead to the decomposition of thermally unstable diazonium intermediates in related reactions, and similar principles apply here.[12] The desired diazo product itself may be unstable under the reaction conditions.

    • Action: Maintain appropriate temperature control. For many reactions involving strong bases like LiHMDS, initial enolate formation is performed at -78°C.[1] While the subsequent diazotransfer is often run at room temperature, monitor the reaction closely and consider if cooling is necessary to preserve the product.

This protocol is adapted for solid-phase synthesis, where reaction monitoring and optimization are critical.[3]

  • Resin Swelling: Swell the amine-functionalized resin (1.0 equiv) in the chosen solvent (e.g., DMSO) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve the diazo-transfer reagent (e.g., ISA·HCl, 3.0 equiv) and base (e.g., DIEA, 9.0 equiv) in the reaction solvent. If using a catalyst, add CuSO₄ (0.01 equiv).

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature.

  • Monitoring: At set time points (e.g., 2h, 6h, 24h), take a small sample of the resin. Wash it thoroughly, and perform a quantitative ninhydrin (Kaiser) test to quantify the remaining free amines.[3]

  • Workup: Once the reaction is complete (ninhydrin test is negative or shows minimal amine), filter the resin and wash it sequentially with the reaction solvent, water, and methanol before drying under vacuum.

Frequently Asked Questions (FAQs)

Q1: Which diazo-transfer reagent should I choose? Safety vs. Reactivity.

This is a critical decision balancing efficiency with laboratory safety.

ReagentCommon AbbreviationReactivitySafety ProfileKey Considerations
p-Toluenesulfonyl AzideTsN₃ModerateHigh Hazard. Potentially explosive, shock-sensitive.[10]Historically common, but largely replaced by safer alternatives.
Methanesulfonyl AzideMsN₃HighHigh Hazard. Volatile and explosive.[1]Highly reactive but should be handled with extreme caution.
p-Acetamidobenzenesulfonyl Azidep-ABSAHighModerateA safer, solid alternative to TsN₃ with good reactivity.[1][2]
Imidazole-1-sulfonyl Azide H₂SO₄ISA·H₂SO₄HighGood. The hydrogen sulfate salt is significantly more stable than the HCl salt or free base.[7][8]Excellent reagent for amine-to-azide conversions, often used with a Cu(II) catalyst.[8]
2-Azido-4,6-dimethoxy-1,3,5-triazineADTVery HighExcellent. Intrinsically nonexplosive due to endothermal decomposition.[5][6]Shelf-stable, highly efficient, and compatible with strong bases like KOH.[5][6]

Recommendation: For general use, ISA·H₂SO₄ and ADT represent the best combination of high reactivity and enhanced safety. Avoid isolating and handling TsN₃ and MsN₃ if possible, especially on a large scale.[7][10]

Q2: How can I monitor the progress of my diazotransfer reaction?

Effective monitoring is key to avoiding over- or under-running the reaction.

  • Thin Layer Chromatography (TLC): This is the most common method. The diazo product will typically have a different Rf value than the starting material. Staining may be required (e.g., permanganate) as diazo compounds can be UV-inactive.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by mass and helps track the disappearance of starting material.[1] This is the preferred method for accurate monitoring.

  • Infrared (IR) Spectroscopy: Diazo compounds have a very strong, characteristic N≡N stretch around 2100 cm⁻¹. This can be a useful tool for confirming product formation in the crude reaction mixture.

  • Quantitative Ninhydrin Analysis: For reactions on solid supports involving primary amines, this colorimetric test is the gold standard for quantifying the extent of amine conversion.[3]

Q3: My substrate is base-sensitive. How can I perform a diazotransfer?

For substrates that are prone to decomposition or side reactions under strongly basic conditions, a specialized method is required.

  • The Detrifluoroacetylative Diazo Transfer: This powerful, two-step, one-pot method avoids the use of harsh conditions on the final substrate.[2]

    • The ketone is first deprotonated with a strong base (e.g., LiHMDS) at low temperature (-78°C) and then trapped with a trifluoroacetylating agent.

    • In the second step, a mild base (e.g., triethylamine) is used to facilitate the diazotransfer onto the now highly activated β-dicarbonyl intermediate.[1][2]

G cluster_amine Amine to Azide cluster_methylene Active Methylene to Diazo amine R-NH₂ (Primary Amine) triazene [Triazene Intermediate] amine->triazene Nucleophilic Attack azide_reagent R'SO₂N₃ (Diazo-Transfer Reagent) azide_reagent->triazene product_azide R-N₃ (Product) triazene->product_azide Elimination byproduct_sulfonamide R'SO₂NH₂ triazene->byproduct_sulfonamide methylene R-C(O)CH₂-R' (Active Methylene) enolate Enolate methylene->enolate Base intermediate [Adduct Intermediate] enolate->intermediate Nucleophilic Attack diazo_reagent R''SO₂N₃ diazo_reagent->intermediate product_diazo R-C(O)C(N₂)-R' (Product) intermediate->product_diazo Elimination byproduct_sulfonamide2 R''SO₂NH⁻ intermediate->byproduct_sulfonamide2

Caption: Generalized mechanisms for the two main classes of diazotransfer reactions.

Q4: What are the essential safety precautions for handling diazo-transfer reagents?

Safety is paramount when working with this class of compounds.

  • Assume Instability: Treat all sulfonyl azides as potentially explosive, especially those with a low carbon-to-nitrogen ratio.[10]

  • Avoid Metal: NEVER use a metal spatula or magnetic stir bars with sulfonyl azides. They can form shock-sensitive heavy metal azides. Use plastic, ceramic, or glass equipment.[10]

  • Use a Blast Shield: Always perform reactions behind a blast shield, especially when working on scales larger than a few millimoles or when heating the reaction.

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is mandatory. Consider a face shield for added protection.

  • Small Scale: Whenever possible, work with small quantities. If a larger amount of diazo compound is needed, consider generating it in situ for immediate use.[13]

References
  • Diazo - Wikipedia. Wikipedia. [Link]

  • Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. Molecules. [Link]

  • DIAZO REAGENT A Safety Data Sheet. Loba Chemie. [Link]

  • Mechanistic studies on the diazo transfer reaction. Tetrahedron Letters. [Link]

  • Targeted Diazotransfer Reagents Enable Selective Modification of Proteins with Azides. Bioconjugate Chemistry. [Link]

  • Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Angewandte Chemie International Edition. [Link]

  • Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses. [Link]

  • Imidazole-1-sulfonyl Azide-Based Diazo-Transfer Reaction for the Preparation of Azido Solid Supports for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. Organic & Biomolecular Chemistry. [Link]

  • Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds. The Journal of Organic Chemistry. [Link]

  • Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. Semantic Scholar. [Link]

  • How To: Improve Yield. University of Rochester Chemistry Department. [Link]

  • Process for drying diazo compounds.
  • Mechanistic Studies on the Diazo Transfer Reaction. ResearchGate. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]

  • Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds. Organic Chemistry Portal. [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. [Link]

  • Synthesis of Diazo Compounds. Organic Chemistry Portal. [Link]

  • Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. Organic Letters. [Link]

  • Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of Sulfonyl Fluorides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the reactivity of sulfonyl fluorides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the reactivity of sulfonyl fluorides (R-SO₂F) in your experiments. Sulfonyl fluorides are increasingly popular as covalent warheads in drug discovery and as versatile connectors in chemical biology due to their unique balance of stability and reactivity.[1][2][3][4] However, their inherent stability can sometimes pose challenges.[1][5] This resource offers troubleshooting guidance and frequently asked questions to help you overcome these hurdles and achieve your desired reaction outcomes.

I. Troubleshooting Guide: Common Reactivity Issues

This section addresses specific problems you might encounter when working with sulfonyl fluorides and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Reaction Conversion

You've set up your reaction of a sulfonyl fluoride with a nucleophile (e.g., an amine, alcohol, or thiol), but analysis shows little to no product formation.

Potential Causes & Solutions:

  • Insufficient Activation of the S(VI)-F Bond: The sulfur-fluorine bond is strong and requires activation to become a good leaving group.[6][7][8]

    • Solution 1: Introduce a Catalyst. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, often requires a catalyst to proceed efficiently.[6][9][10]

      • Base Catalysis: Tertiary amines like triethylamine (TEA) or amidines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts.[11] For more challenging substrates, stronger, non-nucleophilic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) may be more effective.[12]

      • Lewis Acid Catalysis: Metal Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), have been shown to activate sulfonyl fluorides for reaction with amines, even at room temperature.[13][14][15][16] This can be particularly useful for substrates sensitive to strong bases.

      • Nucleophilic Catalysis: Additives like 1-hydroxybenzotriazole (HOBt) can serve as nucleophilic catalysts, especially when combined with silicon additives, to facilitate the amidation of sulfonyl fluorides.[17]

    • Solution 2: Employ "On-Water" Conditions. Performing the reaction in an aqueous environment can sometimes accelerate the rate of SuFEx reactions, possibly due to hydrogen bonding interactions at the water-organic interface that stabilize the fluoride leaving group.[9][18]

  • Poor Nucleophilicity of the Substrate: The incoming nucleophile may not be strong enough to attack the electrophilic sulfur center of the sulfonyl fluoride.

    • Solution: Enhance Nucleophilicity.

      • For amine nucleophiles, the addition of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can play a dual role as a base and an activator.[14]

      • For alcohol nucleophiles, conversion to the corresponding alkoxide with a suitable base will significantly increase its reactivity.

  • Steric Hindrance: Bulky groups on either the sulfonyl fluoride or the nucleophile can impede the reaction.

    • Solution 1: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at elevated temperatures.

    • Solution 2: Choose a Less Hindered Catalyst. If using a bulky base catalyst, consider switching to a smaller one. For instance, if a bulky phosphazene base is yielding poor results, a more compact amidine might be a better choice.[19][20]

Issue 2: Undesired Side Reactions

Your reaction is proceeding, but you are observing significant formation of byproducts.

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Fluoride: Although generally stable to hydrolysis, sulfonyl fluorides can degrade in highly alkaline aqueous solutions.[3][5][21]

    • Solution: Control the pH. Maintain a neutral or slightly acidic pH if possible, especially during workup and purification.[21] Prepare fresh aqueous solutions of your sulfonyl fluoride-containing compound immediately before use.[21]

  • Elimination Reactions with Aliphatic Sulfonyl Fluorides: Alkyl sulfonyl fluorides with α-protons can be prone to elimination reactions in the presence of strong bases.[18][22]

    • Solution 1: Use a Milder Base or Lewis Acid Catalyst. Opt for a less basic catalyst system, such as Ca(NTf₂)₂, to minimize deprotonation at the α-carbon.[15][16]

    • Solution 2: Choose an Appropriate Fluoride Source for Synthesis. When preparing alkyl sulfonyl fluorides from the corresponding sulfonyl chlorides, using potassium bifluoride (KHF₂) can mitigate undesired side reactions compared to more basic fluoride sources.[22][23]

  • Reaction with Solvent: Nucleophilic solvents (e.g., methanol, ethanol) can potentially react with highly activated sulfonyl fluorides.

    • Solution: Use Aprotic, Non-nucleophilic Solvents. Solvents like acetonitrile, DMF, or dioxane are generally good choices for these reactions.

Issue 3: Inconsistent Reactivity Across Different Substrates

A set of reaction conditions works well for one sulfonyl fluoride but fails for another, seemingly similar one.

Potential Causes & Solutions:

  • Electronic Effects: The electronic nature of the group attached to the sulfonyl fluoride significantly influences its reactivity. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more reactive, while electron-donating groups have the opposite effect.

    • Solution: Tailor Reaction Conditions to the Substrate. More reactive sulfonyl fluorides (e.g., those with electron-withdrawing groups) may require milder conditions (lower temperature, less active catalyst) to avoid side reactions. Less reactive sulfonyl fluorides will likely need more forcing conditions (higher temperature, more potent catalyst).[6][19][20]

  • Subtle Structural Differences: Even minor changes in the structure of the sulfonyl fluoride can impact its reactivity profile. For example, some oxetane-containing sulfonyl fluorides have been shown to undergo an alternative defluorosulfonylative pathway instead of the expected SuFEx reaction.[24]

    • Solution: Thoroughly Characterize Each New Substrate. Do not assume that a single set of conditions will be universally applicable. It's crucial to optimize the reaction for each new sulfonyl fluoride derivative.

II. Frequently Asked Questions (FAQs)

Q1: My sulfonyl fluoride seems completely inert. Are there any general strategies to "wake it up"?

A1: Absolutely. The key is to facilitate the departure of the fluoride ion. A combination of a strong, non-nucleophilic base like BTMG and a silicon-based additive such as hexamethyldisilazane (HMDS) can be a powerful system for activating sulfonyl fluorides.[12] This approach, termed Accelerated SuFEx Click Chemistry (ASCC), significantly enhances reaction kinetics.[12] Lewis acid catalysis with reagents like Ca(NTf₂)₂ is another excellent strategy, particularly for amine nucleophiles.[13][14][15][16]

Q2: I'm working in a biological system. How can I enhance the reactivity of my sulfonyl fluoride probe to target a specific protein residue?

A2: In a biological context, reactivity is often governed by the local microenvironment of the protein's binding pocket.[7][25] Proximity-induced reactivity is a key concept here.[7] The binding of your molecule to the target protein can position the sulfonyl fluoride group near a nucleophilic amino acid residue (like serine, threonine, tyrosine, lysine, or histidine), effectively increasing the local concentration and facilitating the reaction.[1][6][8] The design of your probe is critical; the linker connecting the recognition element to the sulfonyl fluoride "warhead" must be optimized to ensure correct positioning.[7][25]

Q3: What is the difference in reactivity between aryl and alkyl sulfonyl fluorides?

A3: Generally, aryl sulfonyl fluorides are more reactive than alkyl sulfonyl fluorides due to the electron-withdrawing nature of the aromatic ring, which makes the sulfur atom more electrophilic. However, alkyl sulfonyl fluorides are still excellent SuFEx agents with moderate reactivity, making them suitable for applications where high stability is required, such as in aqueous buffers for biological experiments.[26] It's important to note that alkyl sulfonyl fluorides can be more susceptible to base-induced elimination side reactions.[18][22]

Q4: How do fluorosulfates (R-OSO₂F) compare to sulfonyl fluorides (R-SO₂F) in terms of reactivity?

A4: Fluorosulfates are generally less reactive than their sulfonyl fluoride counterparts.[22][27] The additional oxygen atom in the fluorosulfate group is resonance-donating, which tempers the electrophilicity of the sulfur center.[22] This increased stability can be advantageous in drug design, as it can lead to enhanced metabolic stability.[27]

Q5: My sulfonyl fluoride is poorly soluble in the reaction solvent. Could this be affecting the reactivity?

A5: Yes, poor solubility can significantly hinder reaction rates. If your sulfonyl fluoride is not fully dissolved, the reaction can only occur at the surface of the solid material, leading to very slow or incomplete conversion.

  • Solution: First, try to find a solvent system in which all reactants are fully soluble. If that's not possible, consider preparing a concentrated stock solution of your sulfonyl fluoride in a compatible, dry, water-miscible organic solvent (like DMSO or DMF) and adding it to the reaction mixture with vigorous stirring.[21] For reactions in aqueous buffers, this technique is standard practice to avoid precipitation.[21]

III. Data & Protocols

Table 1: Comparison of Activating Conditions for Sulfonamide Synthesis
Catalyst/Activator SystemNucleophileTemperatureTypical Reaction TimeKey AdvantagesReference
Ca(NTf₂)₂ Primary/Secondary Amines60 °C24 hGood for a wide variety of sulfonyl fluorides and amines.[15]
Ca(NTf₂)₂ / DABCO Primary/Secondary AminesRoom Temp.< 30 minVery fast and mild conditions.[16]
HOBt / Silicon Additive Primary/Secondary AminesRoom Temp.VariesEfficient for sterically hindered substrates.[17]
BTMG / HMDS (ASCC) Alcohols, AminesRoom Temp.VariesSignificantly enhanced reaction kinetics.[12]
Protocol: General Procedure for Lewis Acid-Catalyzed Amidation of a Sulfonyl Fluoride

This protocol is adapted from methodologies employing calcium triflimide.[15][16]

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the sulfonyl fluoride (1.0 equiv.).

  • Add the amine nucleophile (1.2 equiv.).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (if used, as per the modified protocol).

  • Add the Lewis acid catalyst, calcium triflimide (Ca(NTf₂)₂) (e.g., 10 mol%).

  • Add the appropriate anhydrous solvent (e.g., tert-amyl alcohol or 1,4-dioxane) to achieve the desired concentration.

  • Stir the reaction mixture at the specified temperature (room temperature or elevated).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures (e.g., extraction and column chromatography).

IV. Visual Guides

Diagram 1: General Activation Pathways for Sulfonyl Fluorides

This diagram illustrates the primary catalytic strategies to enhance the electrophilicity of the sulfur center in a sulfonyl fluoride, making it more susceptible to nucleophilic attack.

G Activation of Sulfonyl Fluorides for SuFEx cluster_main cluster_catalysts Activation Strategies SF R-SO₂F (Stable, Low Reactivity) Activated_SF Activated Intermediate [R-SO₂-X]⁺ SF->Activated_SF Activation Product R-SO₂-Nu (Product) Activated_SF->Product Base Base Catalyst (e.g., DBU, BTMG) Base->Activated_SF LewisAcid Lewis Acid Catalyst (e.g., Ca(NTf₂)₂) LewisAcid->Activated_SF NucCat Nucleophilic Catalyst (e.g., HOBt) NucCat->Activated_SF Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_SF Attack G Troubleshooting Low Conversion Start Low or No Conversion Observed Check_Activation Is an appropriate catalyst/ activator being used? Start->Check_Activation Add_Catalyst Introduce a catalyst: - Base (DBU, BTMG) - Lewis Acid (Ca(NTf₂)₂) - On-water conditions Check_Activation->Add_Catalyst No Check_Temp Is the reaction temperature high enough? Check_Activation->Check_Temp Yes Add_Catalyst->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Temp->Check_Nucleophile Yes Increase_Temp->Check_Nucleophile Enhance_Nucleophile Enhance nucleophilicity (e.g., deprotonate alcohol) Check_Nucleophile->Enhance_Nucleophile No Re_evaluate Re-evaluate substrate compatibility and electronic effects Check_Nucleophile->Re_evaluate Yes Enhance_Nucleophile->Re_evaluate

Sources

Optimization

overcoming solubility issues of complex organic compounds

Technical Support Center: Solubility & Formulation Strategies Topic: Overcoming Solubility Issues of Complex Organic Compounds Current Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Strategies Topic: Overcoming Solubility Issues of Complex Organic Compounds Current Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Solubility Paradox

Welcome. If you are here, you likely have a compound that shows promise in silico or in DMSO but fails miserably in aqueous environments.

As researchers, we often treat solubility as a binary state—dissolved or not. In reality, it is a dynamic equilibrium governed by crystal lattice energy (solid state) and solvation energy (solution state). A compound with high affinity for itself (high melting point) acts like "brick dust."[1][2] A compound with high affinity for lipids but low affinity for water acts like a "grease ball."

This guide moves beyond "add more solvent" and provides a mechanistic framework to diagnose and resolve solubility failures in drug discovery and chemical biology.

Module 1: Diagnostic Framework (The Triage)

Before attempting a fix, you must categorize the failure mode. Blindly adding co-solvents to a "brick dust" molecule is chemically futile.

Q: How do I know if my compound is "Brick Dust" or a "Grease Ball"?

A: You need two data points: Melting Point (


)  and LogP  (partition coefficient).
  • Brick Dust: High

    
     (>200°C), Low/Moderate LogP.[1][3] The molecule packs so tightly in its crystal lattice that water cannot break the intermolecular bonds.
    
    • Strategy: Disrupt the lattice (Nanomilling, Amorphous Solid Dispersions).

  • Grease Ball: Low

    
    , High LogP (>3). The molecule is flexible but hates water (hydrophobic).
    
    • Strategy: Improve solvation (Surfactants, Lipids, Cyclodextrins).[4][5]

Visual Decision Tree: Selection Strategy

Use the following logic flow to select your formulation method.

SolubilityStrategy Start Compound Characterization CheckTm Check Melting Point (Tm) Start->CheckTm CheckLogP Check LogP CheckTm->CheckLogP Tm < 200°C BrickDust Diagnosis: BRICK DUST (Lattice Energy Limited) CheckTm->BrickDust Tm > 200°C GreaseBall Diagnosis: GREASE BALL (Solvation Limited) CheckLogP->GreaseBall LogP > 3 Salt Strategy: Salt Formation (Requires ionizable group) CheckLogP->Salt Ionizable? ParticleSize Strategy: Particle Size Reduction (Micronization/Nanosuspension) BrickDust->ParticleSize ASD Strategy: Amorphous Solid Dispersion (Spray Drying/HME) BrickDust->ASD Lipid Strategy: Lipid Formulation (SEDDS/Liposomes) GreaseBall->Lipid Cosolvent Strategy: Cosolvents/Surfactants (PEG400, Tween 80) GreaseBall->Cosolvent

Figure 1: Classification of solubility limitations based on physicochemical properties (Bergström et al. model).

Module 2: The "Crash Out" Phenomenon (DMSO Troubleshooting)

Q: My compound is soluble in DMSO (10 mM), but precipitates immediately when I dilute it into buffer/media. Why?

A: This is the "Parabolic Solubility" trap. Solubility in binary mixtures (DMSO + Water) is not linear.

  • The Mechanism: DMSO is aprotic and has a high dielectric constant (

    
    ). Water is protic (
    
    
    
    ). When you mix them, the hydrogen-bonding network of water dominates rapidly. At just 5-10% water content, the solvating power of DMSO for hydrophobic drugs collapses exponentially, not linearly.
  • The Kinetic Trap: The precipitate formed here is often amorphous (kinetic precipitation). It may re-dissolve eventually, or it may ripen into stable crystals (Ostwald ripening), permanently removing the drug from solution.

Protocol: The "Intermediate Solvent" Dilution

Do not dilute directly from 100% DMSO to 100% Aqueous buffer.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM).

  • Final Step: Dilute the PEG/DMSO mix into your aqueous buffer.

    • Why? PEG400 acts as a bridge, lowering the dielectric barrier and preventing immediate nucleation of the solid phase.

Table 1: Common Cosolvent Miscibility & Toxicity Limits

SolventDielectric Const.[5][6] (

)
Max % (In Vivo IV)Max % (Cell Culture)Key Utility
DMSO 47< 5-10%< 0.1 - 0.5%Universal solvent; penetrates membranes.
PEG 400 12.4~ 40%~ 1-5%"Bridge" solvent; suppresses nucleation.
Ethanol 24~ 10%< 1%Good for wetting; high volatility issues.
Tween 80 N/A (Surfactant)~ 1-5%< 0.05%Prevents aggregation; critical for "Grease Balls".

Module 3: Advanced Strategy (Cyclodextrins)

When cosolvents fail (especially for "Grease Balls"), Cyclodextrins (CDs) are the gold standard. They encapsulate the hydrophobic drug in a cone-shaped cavity, shielding it from water.

Q: How do I validate if Cyclodextrins will work for my compound?

A: You must perform a Phase Solubility Study (Higuchi & Connors method). This determines the Stability Constant (


).[6]
Protocol: Higuchi-Connors Phase Solubility Assay

Objective: Determine if solubility increases linearly with CD concentration (


 type) or precipitates (

type).
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (e.g., 0, 5, 10, 20, 40% w/v).
    
  • Saturation: Add excess solid drug (supersaturated) to each vial.

  • Equilibrium: Shake at constant temp (25°C) for 48–72 hours . (Crucial: 2 hours is insufficient for thermodynamic equilibrium).

  • Filtration: Filter through 0.45

    
    m PVDF filter (do not use nylon, it binds drugs).
    
  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation: Plot [Drug] (M) vs. [CD] (M).

The Equation:



  • 
    : Intrinsic solubility (y-intercept).
    
  • Interpretation: If Slope < 1, you have a 1:1 complex. If Slope > 1, you have higher order complexes (

    
    ).
    
Workflow Diagram: Phase Solubility Analysis

PhaseSolubility Prep 1. Prepare CD Solutions (0-40% w/v) AddDrug 2. Add Excess Drug (Solid Phase) Prep->AddDrug Shake 3. Equilibrate (72h @ 25°C) AddDrug->Shake Filter 4. Filter & HPLC Shake->Filter Plot 5. Plot [Drug] vs [CD] Filter->Plot Linear Type A (Linear) Soluble Complex Plot->Linear Slope > 0 Plateau Type B (Plateau) Complex Precipitates Plot->Plateau Slope = 0

Figure 2: Workflow for determining stability constants via Higuchi-Connors method.

Module 4: Analytical Troubleshooting

Q: My NMR peaks are broad or missing, but the tube looks clear. Is it soluble?

A: No. A clear tube only means no visible precipitation.

  • Broadening: Indicates the molecule is tumbling slowly. This usually means it has formed micellar aggregates or colloidal species.

  • Missing Peaks: The compound may be in exchange between solution and solid/aggregate states on a time scale that "bleaches" the NMR signal.

  • The Fix:

    • Switch solvent (e.g., from

      
       to 
      
      
      
      or
      
      
      ).
    • Run the NMR at elevated temperature (40-50°C) to break aggregates (check stability first).

    • Add a trace of acid/base (TFA or TEA) if the compound is ionizable to force a single charged state.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 105: Water Solubility.[7][8] OECD Publishing.

  • Higuchi, T., & Connors, K. A. (1965).[9] Phase-solubility techniques.[6][10][11] Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Cited in context of modern applications).[12]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[1][2][5][6][13] ISRN Pharmaceutics.

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling new chemical entities.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Sulfonyl Fluoride Molecules

Status: Operational Agent: Senior Application Scientist (SuFEx Chemistry Specialist) Ticket Topic: Stability, Storage, and Troubleshooting of Sulfonyl Fluoride (SF) Libraries[1] Introduction: The "Sleeping Giant" of Reac...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist (SuFEx Chemistry Specialist) Ticket Topic: Stability, Storage, and Troubleshooting of Sulfonyl Fluoride (SF) Libraries[1]

Introduction: The "Sleeping Giant" of Reactivity

Welcome to the technical support hub. If you are working with sulfonyl fluorides (SFs), you are utilizing what we call "privileged electrophiles."[1] Unlike their chaotic cousins, sulfonyl chlorides, SFs possess a unique kinetic stability that allows them to remain inert in water, plasma, and nucleophilic solvents—until they are specifically "awakened" by a specific environment (e.g., a protein pocket, a silicon activator, or a specific pH).[1]

However, "stable" does not mean "invincible."[1] Improper handling can lead to silent degradation—hydrolysis to sulfonic acids, fluoride release, or SO₂ extrusion—often undetectable until your assay fails.[1] This guide is your protocol for maintaining the integrity of your SF molecules.

Module 1: Storage & Handling Protocols

Q: My SF compound library arrived today. How do I store it to ensure 12+ month stability?

A: While many aryl sulfonyl fluorides are stable at room temperature, we treat all SFs as moisture-sensitive over long durations.[1] Follow the "Cold & Dry" protocol.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) Slows thermodynamic hydrolysis and SO₂ extrusion in heteroaromatic SFs.[1]
Physical State Solid (Powder) Solids are significantly more stable than solutions.[1] Solution-state storage accelerates hydrolysis by orders of magnitude.[1]
Container Glass + Teflon/PTFE Cap Avoid standard plastic caps without liners; SFs can slowly fluorinate certain plastics or leach plasticizers.[1]
Atmosphere Argon/Nitrogen Essential.[1] Moisture is the primary enemy.[1] Flush headspace before sealing.[1]
Q: I need to make stock solutions. Which solvent is safe?

A: Anhydrous DMSO or DMA (Dimethylacetamide) are the gold standards.[1]

  • Avoid: Methanol or Ethanol for long-term storage.[1] While SFs are stable in alcohols for hours/days, slow solvolysis (formation of sulfonate esters) can occur over weeks, especially if the solvent is not perfectly neutral.[1]

  • Avoid: Wet DMSO. DMSO is hygroscopic.[1] "Wet" DMSO (even 0.1% water) will hydrolyze your library to sulfonic acids over months.[1] Use molecular sieves in your DMSO stock bottle.[1]

Module 2: Reaction Optimization & Stability

Q: I am running a SuFEx reaction. My SF is not reacting, or it's degrading. What is the pH window?

A: The stability of SFs is pH-dependent.[1] They are remarkably stable in acidic and neutral conditions but degrade rapidly in unbuffered basic solutions.[1]

  • Safe Zone: pH 2.0 – 8.0 (Stable for hours/days).[1]

  • Danger Zone: pH > 10 (Rapid hydrolysis to sulfonate).[1]

  • Activation Zone: To make them react (SuFEx), you usually need a catalyst (e.g., DBU, BTMG) or a specific environment (e.g., Tyrosine in a protein pocket).[1]

Troubleshooting Workflow: If your reaction fails, check if you are inadvertently hydrolyzing the SF before it finds its target.[1]

SuFEx_Stability cluster_0 Competition SF Sulfonyl Fluoride (R-SO2F) Product SuFEx Adduct (Stable) SF->Product Activation (Ca2+, pH 7-8, Proximity) Hydrolysis Sulfonic Acid (R-SO3H + HF) DEAD END SF->Hydrolysis pH > 9 High Temp Target Target Nucleophile (Protein/Amine) Water Water/OH-

Figure 1: The competition between productive SuFEx labeling and destructive hydrolysis. High pH favors the red path.

Module 3: Troubleshooting Degradation

Q: I see a new peak in my LCMS. How do I know if it's degradation?

A: Degradation of SFs usually follows specific mass shifts.[1] Use this "Forensic Mass Spec" table to identify the culprit.

Observation (LCMS)DiagnosisCause
[M-2] Da Hydrolysis Conversion of R-SO₂F (MW X) → R-SO₃H (MW X-2).[1] Loss of F (-19) + Gain of OH (+17).[1]
[M-64] Da SO₂ Extrusion Common in 2-pyridyl or electron-poor heteroaromatic sulfonyl fluorides.[1] The SO₂ group leaves, and the fluoride recombines with the ring (or is lost).
[M+14] Da Methyl Ester Solvolysis in Methanol.[1] R-SO₂F → R-SO₃Me.[1] (Loss of F, Gain of OMe).[1]
Precipitate Sulfonic Acid The hydrolysis product (R-SO₃H) is often much less soluble in organic solvents than the parent SF, causing it to crash out.[1]
Q: My 2-pyridyl sulfonyl fluoride is disappearing, but I don't see the sulfonic acid.

A: You are likely seeing SO₂ Extrusion . Heteroaromatic sulfonyl fluorides (specifically where the sulfur is alpha to the nitrogen) are prone to losing SO₂ to form the fluorinated heterocycle.

  • Solution: Store these specifically at -80°C if possible and use them immediately after solubilization.[1] Do not store as DMSO stocks.

Module 4: Biological Application Stability

Q: Can I use SFs in cell culture media or plasma?

A: Yes, but with caveats.[1]

  • Plasma Stability: Aryl SFs generally have a half-life of >4 hours in plasma, which is sufficient for many acute dosing studies.[1] However, non-specific binding to serum albumin (via Lysine/Tyrosine) can reduce the effective concentration.[1]

  • Media Stability: SFs are stable in DMEM/RPMI. However, avoid media containing high concentrations of nucleophilic additives (like thiols/DTT) if you are not ready for them to react.[1]

Critical QC Step: Before adding to cells, run a Fluoride-NMR (¹⁹F-NMR) on your stock.[1]

  • Intact SF: Signal typically around +65 ppm (aryl) or +50 to +60 ppm (alkyl) relative to CFCl3 (or -120 to -130 ppm if referenced differently—check your standard).[1]

  • Free Fluoride (Degradation): Sharp singlet typically around -120 ppm (aqueous).[1]

  • Note: If you see the free fluoride peak, your concentration is wrong, and you are dosing the cells with sulfonic acid (which is often inactive and cell-impermeable).[1]

Summary Checklist for Researchers

  • Synthesize/Buy: Confirm identity via ¹⁹F-NMR (ensure no free F⁻).[1]

  • Store: Solid state, -20°C, under Argon.

  • Solubilize: Anhydrous DMSO, immediately before use.

  • Assay: Keep pH < 8.5 unless activating.

  • Analyze: Watch for [M-2] mass shift (Hydrolysis).

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition, 2014.[1] URL:[Link][1]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: Enamine / ResearchGate, 2026 (Contextual).[1] URL:[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. Source: MDPI, 2021.[1] URL:[Link][1]

  • Unconventional reactivity of sulfonyl fluorides (SO2 Extrusion mechanisms). Source: Imperial College London / Trends in Chemistry, 2024.[1] URL:[Link][1]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Source: ACS Molecular Pharmaceutics, 2023.[1] URL:[Link][1]

Sources

Optimization

Technical Support Center: Strategies for Selective Fluorination

Welcome to the Advanced Fluorination Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the unpredictability of late-stage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the unpredictability of late-stage fluorination. Introducing a fluorine atom into a complex organic molecule is rarely a simple functional group interconversion. The high electronegativity and hydration energy of the fluoride ion, combined with the extreme reactivity of electrophilic fluorine sources, mean that site-selectivity and chemoselectivity are constant challenges[1][2].

This guide is designed to move beyond basic textbook reactions. Here, we will dissect the causality behind reagent selection, establish self-validating experimental protocols , and troubleshoot the mechanistic pitfalls that lead to poor yields and unwanted byproducts.

Diagnostic Reagent Selection

The first point of failure in any fluorination campaign is selecting a reagent whose mechanism fundamentally clashes with the electronic or steric realities of your substrate. The decision tree below outlines the causal logic for selecting a fluorination strategy based on the functional group being targeted.

ReagentSelection Start Substrate Class AliphaticOH Aliphatic Alcohols Start->AliphaticOH Carbonyl Aldehydes / Ketones Start->Carbonyl Aromatic Arenes / Enolates Start->Aromatic Phenol Phenols / Complex OH Start->Phenol DAST DAST / Deoxo-Fluor (Nucleophilic) AliphaticOH->DAST Inversion (SN2) Carbonyl->DAST Gem-difluorination Selectfluor Selectfluor / NFSI (Electrophilic) Aromatic->Selectfluor Late-Stage C-H PhenoFluor PhenoFluor (Deoxyfluorination) Phenol->PhenoFluor Ipso-substitution

Diagnostic decision tree for selecting the optimal fluorination reagent based on substrate class.

Reagent Profiling & Quantitative Data

To optimize your reaction conditions, you must understand the operational limits of your reagents. The table below summarizes the quantitative and mechanistic profiles of the industry standards.

ReagentReaction ClassTarget SubstratesTypical Yield RangePrimary Causal Side-Reaction
DAST NucleophilicAlcohols, Carbonyls60–85%E2 Elimination (alkenes) via carbocation intermediate[3].
Deoxo-Fluor NucleophilicAlcohols, Carbonyls65–90%Less elimination than DAST; significantly safer thermal profile[4][5].
Selectfluor Electrophilic / SETArenes, Enolates, C-H50–85%Over-fluorination (difluorination) due to excess stoichiometry[6].
NFSI ElectrophilicEnolates, Carbanions70–95%Poor reactivity with unactivated arenes; requires strong bases[6].
PhenoFluor DeoxyfluorinationPhenols, Complex Alcohols60–80%Requires high temperatures (110 °C) for unactivated phenols[1].

Core Methodologies: Self-Validating Protocols

A robust protocol must be self-validating—meaning the chemist can verify the success or failure of intermediate steps before committing to the final workup.

Protocol A: Nucleophilic Deoxyfluorination using DAST / Deoxo-Fluor

This protocol converts primary or secondary alcohols to alkyl fluorides. We strongly recommend Deoxo-Fluor over DAST for scale-up due to DAST's propensity for catastrophic thermal decomposition above 80 °C[3][5].

  • Preparation & Moisture Exclusion: Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 20 Vol) under an inert nitrogen atmosphere[5][7].

    • Causality: Aminosulfuranes react violently with trace water to form HF and thionyl fluoride, destroying the reagent's stoichiometry and generating highly corrosive localized environments[4][5].

    • Validation Checkpoint: Perform a Karl Fischer titration on your DCM. Proceed only if moisture is <50 ppm.

  • Temperature Control: Cool the reaction vessel to -78 °C.

    • Causality: The initial attack of the hydroxyl group on the sulfur center is highly exothermic. Low temperatures suppress the competitive E2 elimination pathway[3][7].

  • Reagent Addition: Add DAST or Deoxo-Fluor (1.2 eq) dropwise.

    • Validation Checkpoint: The solution should remain clear or slightly yellow. A rapid shift to dark brown/black indicates premature reagent decomposition or substrate polymerization.

  • Warming & Monitoring: Allow the reaction to warm to room temperature over 2 hours[7].

    • Validation Checkpoint: Monitor via

      
      F NMR of an unquenched aliquot. The disappearance of the DAST/Deoxo-Fluor signal and the appearance of a characteristic 
      
      
      
      F doublet (due to
      
      
      H-
      
      
      F geminal coupling) confirms successful C-F bond formation.
  • Quenching: Cool back to 0 °C and quench slowly with saturated aqueous NaHCO

    
    [7].
    
    • Causality: Neutralizes the stoichiometric HF byproduct generated during the reaction, preventing acid-catalyzed degradation of acid-sensitive functional groups in your molecule.

Protocol B: Electrophilic -Fluorination using Selectfluor

Selectfluor is the industry standard for late-stage electrophilic fluorination due to its bench stability and ease of handling[6][8].

  • Solvent Selection: Dissolve the substrate (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Causality: Selectfluor is a bis(tetrafluoroborate) salt and requires polar aprotic solvents for solubility. Furthermore, MeCN coordinates to and stabilizes hypervalent intermediates via halogen bonding[8].

  • Stoichiometric Control: Add exactly 1.05 to 1.1 equivalents of Selectfluor portion-wise at room temperature[6].

    • Causality: Using a large excess drives the equilibrium toward difluorinated byproducts, especially in readily enolizable ketones[6].

  • Reaction Execution: Stir at room temperature.

    • Validation Checkpoint: The reaction is initially heterogeneous. As Selectfluor is consumed and the reaction progresses, the mixture will become homogeneous because the resulting DABCO-derived byproduct is highly soluble in MeCN.

  • Workup: Quench with water and extract with ethyl acetate.

    • Causality: The DABCO-bis(tetrafluoroborate) byproduct is highly water-soluble and is cleanly removed during the aqueous wash, drastically simplifying downstream chromatography[6].

Mechanistic Deep-Dive: Selectfluor & Aromatic Fluorination

When applying Selectfluor to unactivated arenes, chemists often assume a standard Electrophilic Aromatic Substitution (S


Ar) mechanism. However, theoretical and experimental studies reveal that Selectfluor frequently operates via a Single Electron Transfer (SET)  pathway[9]. Understanding this is critical for troubleshooting regioselectivity.

SelectfluorSET Arene Aromatic Substrate (D) PiComplex π-Complex (D···A) Fluorine Bond Stabilized Arene->PiComplex Reagent Selectfluor (A) Reagent->PiComplex SET Single Electron Transfer (SET Pathway) PiComplex->SET Overcomes SN2 barrier RadicalPair Radical Ion Pair [D]+• + [A]-• SET->RadicalPair Oxidation Product Fluorinated Arene + DABCO Byproduct RadicalPair->Product F-atom transfer

Mechanistic pathway of Selectfluor-mediated aromatic fluorination via Single Electron Transfer.

In this pathway, the arene (Donor) and Selectfluor (Acceptor) form a


-complex stabilized by a fluorine bond. A single electron is transferred from the arene to Selectfluor, generating a radical ion pair[9]. The subsequent fluorine atom transfer is dictated by the stability of the intermediate carbon-centered radical, which explains why tertiary C-H bonds react much faster than secondary C-H bonds in radical-mediated fluorinations[1].

Troubleshooting & FAQs

Q: I am trying to convert a secondary alcohol to an alkyl fluoride using DAST, but my NMR shows a massive amount of alkene byproduct. How do I fix this? A: You are observing a classic E2 elimination or a Wagner-Meerwein rearrangement[3]. The polar mechanism of DAST involves an alkoxyaminosulfur difluoride intermediate. If the S


2 attack by the fluoride ion is sterically hindered and slow, the intermediate can dissociate into a carbocation, which rapidly eliminates a proton to form an alkene[3].
Solution: Switch to a reagent with a less basic leaving group, such as Deoxo-Fluor or XtalFluor-E[4][5]. Alternatively, add an exogenous fluoride source (like Et

N·3HF) to increase the local concentration of nucleophilic fluoride, accelerating the S

2 displacement before the carbocation can form.

Q: My Selectfluor reaction on a ketone is yielding a 50/50 mixture of mono- and difluorinated products. How do I control the chemoselectivity? A: Over-fluorination is the most common failure mode with Selectfluor because the introduction of the first highly electronegative fluorine atom can sometimes increase the acidity of the remaining


-protons, facilitating a second enolization[6].
Solution: Strictly control your stoichiometry to 1.05 equivalents[6]. If the problem persists, drop the reaction temperature to 0 °C to slow the reaction rate, and monitor continuously via TLC or LC-MS, quenching the reaction the moment the starting material is consumed.

Q: I need to scale up a fluorination reaction to 500 grams. Can I use DAST? A: Absolutely not. DAST is thermally unstable and can undergo auto-catalytic decomposition at temperatures above 80 °C, leading to explosions[3][7]. Solution: For large-scale deoxofluorination, you must substitute DAST with Deoxo-Fluor, which exhibits a much safer thermal profile[4][5], or utilize continuous flow chemistry to minimize the active volume of hazardous intermediates.

Q: I am attempting a late-stage fluorination on an unactivated arene, but Selectfluor is completely unreactive. Why? A: Selectfluor is an excellent electrophile, but unactivated arenes lack the electron density required to initiate the Single Electron Transfer (SET) or S


Ar pathways[9].
Solution: You must pivot to a transition-metal-catalyzed approach. Utilizing a Palladium or Copper catalyst alongside AgF or Selectfluor can facilitate an outer-sphere radical fluorination pathway or a reductive elimination mechanism, allowing you to functionalize unactivated C-H bonds or arylboronic acids[10].

References

1.[1] Title: Site selectivities in fluorination. Source: UCL Discovery. URL: 2.[2] Title: Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Source: ACS Publications. URL: 3.[6] Title: Troubleshooting guide for the fluorination of pyridinyl ethanone. Source: Benchchem. URL: 4.[8] Title: Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Source: PMC. URL: 5.[10] Title: Current Trends in Practical Fluorination Chemistry. Source: Thermo Fisher Scientific. URL: 6.[7] Title: Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Source: Organic Synthesis. URL: 7.[4] Title: Difluoroalkane synthesis by fluorination or substitution. Source: Organic Chemistry Portal. URL: 8.[3] Title: Fluorination with aminosulfuranes. Source: Wikipedia. URL: 9.[9] Title: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Source: ResearchGate. URL: 10.[5] Title: A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Source: Benchchem. URL:

Sources

Reference Data & Comparative Studies

Validation

validating protein targets of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride

Executive Summary This guide provides a technical roadmap for validating the protein targets of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (referred to herein as AOC-SF ). As a specialized SuFEx (Sulfur-Fluoride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical roadmap for validating the protein targets of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (referred to herein as AOC-SF ). As a specialized SuFEx (Sulfur-Fluoride Exchange) probe, AOC-SF represents a distinct class of covalent modifiers compared to traditional reagents like PMSF or AEBSF.

While traditional sulfonyl fluorides are often viewed merely as non-specific serine protease inhibitors, AOC-SF utilizes an alkyl-sulfonyl fluoride warhead combined with a


-dicarbonyl core (1-acetyl-2-oxo-cyclopentane). This structure imparts unique kinetic selectivity , allowing it to target specific nucleophiles (Tyrosine, Serine, Lysine, Histidine) within catalytic pockets or allosteric sites, rather than indiscriminately labeling surface residues.

Part 1: Mechanism & Chemical Logic

To validate targets effectively, one must understand the probe's reactivity profile.

1. The Warhead: Alkyl-SF vs. Aryl-SF AOC-SF features an aliphatic sulfonyl fluoride. Unlike aryl-sulfonyl fluorides (e.g., PMSF), which are highly reactive and prone to rapid hydrolysis, alkyl-SFs are significantly more stable in aqueous buffer. They function as "latent" electrophiles—they are largely inert until they encounter a specific protein environment that stabilizes the transition state (often a hydrogen-bond network), facilitating the ejection of the fluoride ion and the formation of a covalent sulfonyl-protein adduct.

2. The Recognition Element:


-Dicarbonyl Core 
The 1-acetyl-2-oxo-cyclopentane moiety mimics metabolic intermediates (e.g., fatty acid derivatives or enolizable substrates). This suggests AOC-SF is not a random fragment but a directed probe  likely to bind enzymes recognizing cyclic ketones or acyl-chains (e.g., hydrolases, transferases).
Mechanism of Action Diagram

SuFEx_Mechanism Probe AOC-SF (Latent Electrophile) Binding Protein Binding (Recognition of Cyclopentane Core) Probe->Binding Kd Activation Transition State Stabilization Binding->Activation Proximity Reaction SuFEx Reaction (Fluoride Ejection) Activation->Reaction Nucleophilic Attack (Tyr/Ser/Lys) Adduct Covalent Adduct (Protein-SO2-Alkyl) Reaction->Adduct - F⁻

Figure 1: The SuFEx reaction trajectory. Unlike non-specific alkylators, AOC-SF requires specific binding and local environment activation to covalently modify the target.

Part 2: Comparative Performance Guide

The following table contrasts AOC-SF with standard alternatives to justify its selection for target discovery campaigns.

FeatureAOC-SF (Target Probe)PMSF (Standard Control)AEBSF (Standard Control)
Chemistry Alkyl-Sulfonyl FluorideAryl-Sulfonyl FluorideAryl-Sulfonyl Fluoride
Aqueous Stability High (

h at pH 7.4)
Low (

h at pH 7.5)
Moderate (

h)
Reactivity Context-dependent (SuFEx)High (Non-specific)High (Serine Protease biased)
Primary Targets Tyr, Ser, Lys, His (in pockets)Serine Proteases (Active site)Serine Proteases
Application Target Discovery / Chemical Biology Lysis Buffer AdditiveLysis Buffer Additive
Validation Method Competitive ABPP / LC-MSActivity AssayActivity Assay

Key Insight: Do not use AOC-SF as a generic protease inhibitor. Use it to identify "ligandable" pockets in proteins that are not addressed by classical inhibitors.

Part 3: Experimental Protocols for Target Validation

Since AOC-SF lacks a bio-orthogonal handle (alkyne/azide) in its native structure, direct enrichment is impossible without synthesis of an analog. Therefore, the most robust validation method is Competitive Activity-Based Protein Profiling (ABPP) .

Workflow 1: Competitive ABPP (Gel-Based & MS-Based)

Objective: Identify proteins where AOC-SF blocks the binding of a broad-spectrum reporter probe (e.g., TAMRA-FP or Desthiobiotin-FP).

Materials:

  • Probe: AOC-SF (Stock: 50 mM in DMSO).

  • Reporter: Fluorophosphonate-Rhodamine (FP-Rh) or FP-Desthiobiotin (FP-DB).

  • Lysate: Soluble proteome (1-2 mg/mL).

Protocol:

  • Preparation: Aliquot proteome into two groups: Vehicle (DMSO) and Treated (AOC-SF).

  • Competition: Incubate lysate with AOC-SF (concentration range: 1

    
    M – 100 
    
    
    
    M) for 1 hour at 25°C.
    • Rationale: This allows the latent probe to react with specific targets.

  • Labeling: Add broad-spectrum reporter (FP-Rh, 1

    
    M) to both groups. Incubate for 30 min.
    
    • Rationale: The reporter will label all available serine hydrolases. If AOC-SF has bound a target, the reporter signal will be blocked (vanished band).

  • Readout (Gel): Run SDS-PAGE and scan for fluorescence.

    • Success Criteria: Disappearance of specific bands in the Treated lanes compared to Vehicle.

  • Readout (Mass Spec): For FP-DB samples, digest with trypsin, enrich on streptavidin, and analyze via LC-MS/MS.

    • Data Analysis: Look for peptides with significantly reduced intensity (Treated/Vehicle < 0.5).

Workflow 2: Intact Protein Mass Spectrometry (Covalent Validation)

Once a candidate target is identified (e.g., Recombinant Protein X), validate the covalent modification directly.

Protocol:

  • Incubation: Mix Recombinant Protein X (5

    
    M) with AOC-SF (50 
    
    
    
    M) in PBS (pH 7.4).
  • Time Course: Sample at 0, 1, 4, and 12 hours.

  • Analysis: LC-MS (Q-TOF or Orbitrap) in intact protein mode.

  • Calculation:

    • Calculate expected mass shift (

      
      Mass).
      
    • Formula of AOC-SF:

      
       (approximate, verify exact structure).
      
    • Reaction: Protein-H + R-SO2F

      
       Protein-SO2-R + HF.
      
    • 
      Mass = MW(Probe) – MW(HF) = MW(Probe) – 20.01 Da. 
      
    • Note: If the mass shift matches exactly, the covalent mechanism is confirmed.

Validation Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Discovery (Competitive ABPP) cluster_1 Phase 2: Validation (Intact MS) Lysate Cell Lysate Split Split Sample Lysate->Split DMSO Control (DMSO) Split->DMSO Treat Treat w/ AOC-SF (1-100 µM) Split->Treat Probe Add Broad Reporter (FP-Rhodamine) DMSO->Probe Treat->Probe Gel SDS-PAGE Fluorescence Scan Probe->Gel Result1 Identify Vanishing Bands (Targets) Gel->Result1 RecProt Recombinant Target Result1->RecProt Select Top Hits React Incubate w/ AOC-SF RecProt->React MS LC-MS (Intact) React->MS Calc Check Mass Shift (+Probe -HF) MS->Calc

Figure 2: Step-by-step workflow for validating AOC-SF targets, moving from proteome-wide screening to single-protein biophysical confirmation.

References

  • Jones, L. H. (2022). SuFEx Chemistry in Chemical Biology: A New Class of Covalent Probes. ACS Chemical Biology . [Link]

  • Cravatt, B. F., et al. (2010). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry . [Link]

  • Sharpless, K. B., et al. (2014). SuFEx: A New Family of Click Reactions. Angewandte Chemie . [Link]

  • PubChem Database . Compound Summary: 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (CAS 1839620-95-9). [Link]

Comparative

A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Other Electrophilic Warheads in Drug Discovery

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. The heart of a covalent drug is its electrophilic "warhead," a r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. The heart of a covalent drug is its electrophilic "warhead," a reactive chemical moiety designed to form a stable bond with a specific nucleophilic amino acid residue on its protein target. The choice of warhead is a critical decision, profoundly influencing a drug candidate's potency, selectivity, and safety profile. This guide provides an in-depth comparison of sulfonyl fluorides with other commonly employed electrophilic warheads, offering experimental insights and practical guidance for researchers in medicinal chemistry and drug development.

The Principle of Tunable Reactivity in Covalent Inhibition

The ideal covalent inhibitor strikes a delicate balance: it must be reactive enough to form a bond with its intended target in a biological setting, yet stable enough to avoid off-target reactions that can lead to toxicity. This concept of "tunable reactivity" is central to the design of safe and effective covalent drugs. The intrinsic electrophilicity of the warhead, the nature of the target nucleophile, and the microenvironment of the protein's binding pocket all play crucial roles in the kinetics of covalent bond formation. A key metric used to quantify the efficiency of a covalent inhibitor is the second-order rate constant, k_inact/K_I, which represents the ratio of the maximal rate of inactivation (k_inact) to the inhibitor's binding affinity (K_I). A higher k_inact/K_I value indicates a more efficient covalent inhibitor.[1][2]

A Comparative Overview of Common Electrophilic Warheads

This guide focuses on a comparative analysis of three prominent classes of electrophilic warheads: sulfonyl fluorides, acrylamides, and chloroacetamides. Each possesses a unique reactivity profile and a preference for specific amino acid targets.

Sulfonyl Fluorides: Versatile Warheads for "Beyond Cysteine" Targeting

Sulfonyl fluorides (SFs) have gained significant traction in recent years as a versatile class of electrophilic warheads.[3] A key advantage of SFs is their ability to react with a broader range of nucleophilic amino acid residues beyond the traditionally targeted cysteine.[4] This includes lysine, tyrosine, serine, histidine, and threonine, significantly expanding the scope of the "druggable" proteome.[5][6]

The reactivity of sulfonyl fluorides is attributed to the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a click chemistry reaction where the fluoride acts as a leaving group upon nucleophilic attack at the sulfur atom.[7] The stability of the S-F bond makes sulfonyl fluorides generally less reactive than more traditional warheads, which can be advantageous in minimizing off-target effects.[3] This inherent stability allows for the incorporation of the sulfonyl fluoride moiety early in a synthetic route.[7] The reactivity of aryl sulfonyl fluorides can be predictably modulated by altering the electronic properties of the aromatic ring.[6]

Acrylamides: The Workhorse for Cysteine Targeting

Acrylamides are arguably the most widely used electrophilic warhead in covalent drug discovery, featuring in numerous FDA-approved drugs.[8][9] Their reactivity stems from a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the α,β-unsaturated amide.[10][11] This reaction is generally irreversible and highly efficient for targeting cysteine residues.

The reactivity of acrylamides can be tuned by modifying the substituents on the acrylamide moiety. For instance, the introduction of an electron-withdrawing cyano group at the α-position can increase the electrophilicity of the β-carbon, leading to a reversible covalent interaction.[8]

Chloroacetamides: Highly Reactive Cysteine-Targeting Warheads

Chloroacetamides are another class of electrophilic warheads that primarily target cysteine residues through a nucleophilic substitution (S_N2) reaction.[12] The cysteine thiol attacks the carbon atom bearing the chlorine, displacing the chloride ion. Chloroacetamides are generally more reactive than acrylamides, which can lead to a higher potential for off-target reactions.[13] However, their high reactivity can be advantageous in certain contexts, such as in fragment-based screening campaigns where rapid bond formation is desired.

Quantitative Comparison of Warhead Reactivity

A direct quantitative comparison of the intrinsic reactivity of these warheads is crucial for informed decision-making in a drug discovery program. While specific k_inact/K_I values are highly dependent on the protein target and the specific molecular scaffold, the following table provides a general overview of their relative reactivity and preferred amino acid targets.

WarheadTypical Target(s)Reaction MechanismRelative ReactivityKey Features
Sulfonyl Fluoride Lys, Tyr, Ser, His, ThrSulfur(VI) Fluoride Exchange (SuFEx)ModerateVersatile for "beyond cysteine" targeting, tunable reactivity, good stability.
Acrylamide CysMichael AdditionHighWell-established for cysteine targeting, featured in many approved drugs.
Chloroacetamide CysNucleophilic Substitution (S_N2)Very HighHighly reactive, useful in specific applications like fragment screening.

Reaction Mechanisms Visualized

To further elucidate the covalent modification process, the following diagrams illustrate the reaction mechanisms of each warhead with its primary target residue.

Reaction mechanisms of common electrophilic warheads.

Experimental Protocols for Assessing Reactivity and Stability

The following are generalized, yet detailed, protocols for key experiments used to characterize the reactivity and stability of electrophilic warheads.

Protocol 1: Determination of k_inact/K_I by LC-MS/MS

This protocol outlines a method for determining the second-order rate constant (k_inact/K_I) of an irreversible covalent inhibitor by directly monitoring the formation of the covalent adduct with the target protein over time using liquid chromatography-mass spectrometry (LC-MS/MS).[2][14]

Workflow Diagram:

kinact_KI_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_protein Prepare Protein Solution incubate Incubate Protein and Inhibitor at Various Concentrations and Time Points prep_protein->incubate prep_inhibitor Prepare Inhibitor Solutions prep_inhibitor->incubate quench Quench Reaction incubate->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis to Determine kobs lcms->data_analysis final_calc Plot kobs vs. [Inhibitor] to Determine kinact/KI data_analysis->final_calc

Workflow for k_inact/K_I determination by LC-MS/MS.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a series of dilutions of the covalent inhibitor in the same buffer. It is recommended to use at least five different concentrations.

  • Incubation:

    • Initiate the reaction by mixing the protein and inhibitor solutions at a defined temperature (e.g., 37°C).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by adding a solution of 0.1% formic acid in acetonitrile.

  • LC-MS/MS Analysis:

    • Analyze the quenched samples by LC-MS/MS to separate the unmodified protein from the inhibitor-protein adduct.

    • Quantify the peak areas for both the unmodified and modified protein at each time point and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of unmodified protein remaining as a function of time.

    • Fit the data to a one-phase exponential decay model to determine the observed rate constant (k_obs) for each inhibitor concentration.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • The slope of the linear portion of this plot represents the second-order rate constant, k_inact/K_I.

Protocol 2: Plasma Stability Assay

This protocol describes a method to assess the stability of an electrophilic warhead in plasma, which is crucial for predicting its in vivo behavior.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.

  • Incubation:

    • Spike the test compound into the pre-warmed plasma at a final concentration of, for example, 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Sample Processing:

    • Precipitate the plasma proteins by adding a threefold excess of cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Determine the half-life (t_1/2) of the compound in plasma by fitting the data to a first-order decay model.

Conclusion and Future Perspectives

The selection of an appropriate electrophilic warhead is a multifaceted decision that requires a deep understanding of the interplay between reactivity, selectivity, and the specific biological context. Sulfonyl fluorides have emerged as a highly valuable class of warheads, offering the distinct advantage of targeting a wider range of nucleophilic amino acids beyond cysteine. This expands the possibilities for developing covalent inhibitors for a broader array of protein targets. Acrylamides remain the gold standard for cysteine-directed covalent inhibition, with a proven track record in clinically successful drugs. Chloroacetamides, while highly reactive, can be powerful tools in specific applications.

Future advancements in this field will likely focus on the development of novel warheads with even more finely tuned reactivity profiles and expanded targeting capabilities. The continued integration of computational modeling with experimental kinetic and stability studies will further empower medicinal chemists to rationally design the next generation of safe and effective covalent therapeutics.

References

Click to expand
  • Michael addition reaction between acrylamide and a Cys residue of a... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (2022, November 10). Retrieved March 4, 2026, from [Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC - NIH. (n.d.). Retrieved March 4, 2026, from [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv. (2024, February 21). Retrieved March 4, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - Figshare. (2022, February 6). Retrieved March 4, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - CoLab. (n.d.). Retrieved March 4, 2026, from [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis. (2022, February 6). Retrieved March 4, 2026, from [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds - Domainex. (n.d.). Retrieved March 4, 2026, from [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved March 4, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - PubMed. (2022, February 6). Retrieved March 4, 2026, from [Link]

  • Time Dependent Inhibition, LC-MS/MS Detection (Ki/Kinact Determination) - AMRI. (2018, June 25). Retrieved March 4, 2026, from [Link]

  • Electrophilic warheads in covalent drug discovery: an overview - Semantic Scholar. (2022, February 6). Retrieved March 4, 2026, from [Link]

  • A Sulfur(VI) fluorides for targeting lysine, tyrosine,... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. (2024, April 3). Retrieved March 4, 2026, from [Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - ACS Publications. (2019, November 14). Retrieved March 4, 2026, from [Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020, January 6). Retrieved March 4, 2026, from [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). Retrieved March 4, 2026, from [Link]

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC. (2023, February 10). Retrieved March 4, 2026, from [Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Kinact/Ki determination for ARS-107, ARS-917, and compound 12 (a) The... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. (2016, August 1). Retrieved March 4, 2026, from [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay - Evotec. (n.d.). Retrieved March 4, 2026, from [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24). Retrieved March 4, 2026, from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (2015, March 16). Retrieved March 4, 2026, from [Link]

  • Both the chloroacetamide and sulfonyl fluoride electrophiles are... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Cytochrome P450 Time Dependent Inhibition (k - Evotec. (n.d.). Retrieved March 4, 2026, from [Link]

  • High-efficiency discovery and structure-activity-relationship analysis of non-substrate-based covalent inhibitors of S-adenosylm - bioRxiv.org. (2024, September 13). Retrieved March 4, 2026, from [Link]

  • A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations - Scholarly Publications Leiden University. (n.d.). Retrieved March 4, 2026, from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1). Retrieved March 4, 2026, from [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics.. (n.d.). Retrieved March 4, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (2022, June 15). Retrieved March 4, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. (2026, January 18). Retrieved March 4, 2026, from [Link]

Sources

Validation

Benchmarking 2-(Trifluoroacetyl)cyclopentanone: A Strategic Guide to Fused Fluorinated Scaffolds

The following guide benchmarks 2-(Trifluoroacetyl)cyclopentanone (TFACP) against alternative reagents for synthesizing fluorinated scaffolds. Editorial Note: While the prompt classifies TFACP as a "fluorinating reagent,"...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-(Trifluoroacetyl)cyclopentanone (TFACP) against alternative reagents for synthesizing fluorinated scaffolds.

Editorial Note: While the prompt classifies TFACP as a "fluorinating reagent," it is chemically distinct from electrophilic fluorinating agents (like Selectfluor) or nucleophilic sources (like DAST). TFACP is a fluorinated building block .[1] To provide a scientifically accurate benchmark, this guide compares TFACP against:

  • Linear Fluorinated Building Blocks (e.g., Ethyl 4,4,4-trifluoroacetoacetate) – The direct structural competitor.

  • Direct Trifluoromethylating Agents (e.g., Togni’s Reagent) – The alternative strategy (Late-Stage Functionalization).[1]

Executive Summary & Strategic Positioning

2-(Trifluoroacetyl)cyclopentanone (TFACP) is a specialized


-diketone building block used primarily to construct trifluoromethylated fused heterocycles  (e.g., pyrazoles, isoxazoles, pyrimidines).[1]

Unlike direct fluorinating agents that introduce a single fluorine atom (


 or 

) or a trifluoromethyl group (

) onto an existing core, TFACP incorporates the fluorinated motif during the ring formation. This "Building Block Approach" offers superior atom economy and regiocontrol compared to late-stage functionalization for specific drug-like scaffolds.[1]
The "Fused" Advantage

TFACP is the reagent of choice when the target requires a cyclopenta-fused ring system .

  • TFACP: Delivers a bicyclic core (e.g., tetrahydrocyclopenta[

    
    ]pyrazole) in one step.[1]
    
  • Linear Reagents (ETFAA): Deliver a monocyclic core requiring subsequent, often difficult, annulation steps to fuse a ring.

Comparative Benchmark Analysis

The following table contrasts TFACP with its primary competitors in the synthesis of CF3-containing bioactive scaffolds.

Table 1: TFACP vs. Alternative Fluorination Strategies
FeatureTFACP (Building Block) Ethyl Trifluoroacetoacetate (ETFAA) Togni's Reagent (Late-Stage)
Primary Role Synthesis of Fused CF3-HeterocyclesSynthesis of Linear/Monocyclic CF3-HeterocyclesDirect

transfer to pre-formed rings
Cost Efficiency High (Derived from cheap ethyl trifluoroacetate)High (Commodity chemical)Low (Expensive hypervalent iodine)
Atom Economy Excellent (Scaffold is part of the product)Good (Ethanol is the only byproduct)Poor (Stoichiometric iodobenzene waste)
Regioselectivity High (Ring constraint locks conformation)Variable (Free rotation allows mixed isomers)Substrate Dependent (Often requires directing groups)
Reaction Type Cyclocondensation (Knorr/Michael)CyclocondensationRadical/Electrophilic Substitution
Safety Profile Standard Organic HandlingStandard Organic HandlingPotentially Explosive/Shock Sensitive

Decision Logic: When to Use TFACP?

The choice of reagent depends on the desired topology of the final drug candidate.

DecisionTree Start Target Molecule Needs CF3 Group Q1 Is the CF3 on a Heterocycle? Start->Q1 Q2 Is the Heterocycle Fused to a Ring? Q1->Q2 Yes UseTogni USE TOGNI/RUPPERT (Late-Stage C-H Funct.) Q1->UseTogni No (Aryl/Alkyl CF3) UseTFACP USE TFACP (Best for Fused Systems) Q2->UseTFACP Yes (e.g., Indazoles, Cyclopenta-pyrazoles) UseETFAA USE ETFAA (Best for Monocycles) Q2->UseETFAA No (e.g., Isolated Pyrazoles)

Caption: Strategic decision tree for selecting the optimal trifluoromethylation reagent based on target topology.

Technical Deep Dive: Mechanism & Causality

Why TFACP Offers Superior Regiocontrol

In the synthesis of pyrazoles via hydrazine condensation, linear


-diketones (like trifluoroacetylacetone) often yield mixtures of regioisomers (3-CF3 vs 5-CF3) because the intermediate enol can attack from either side.[1]

The TFACP Solution:

  • Conformational Lock: The cyclopentanone ring locks the ketone and enol geometry. The exocyclic trifluoroacetyl group is the only freely rotating element, but the steric bulk of the ring directs the nucleophilic attack of hydrazine preferentially to the exocyclic carbonyl first (or second, depending on conditions), often yielding a single regioisomer.

  • Tautomeric Stability: TFACP exists predominantly in the exo-enol form due to the electron-withdrawing

    
     group and the ring strain, making it highly reactive toward nucleophiles.
    

Experimental Protocol: Synthesis of a Fused CF3-Pyrazole

Target: 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[


]pyrazole.[1]
Reagents:  TFACP, Hydrazine Hydrate, Ethanol.
A. Pre-requisite: Synthesis of TFACP (If not purchased)

Note: Commercial TFACP can degrade.[1] Fresh synthesis is recommended for sensitive applications.

  • Setup: Flame-dried 250 mL RBF,

    
     atmosphere.
    
  • Reagents: Cyclopentanone (1.0 eq), Ethyl Trifluoroacetate (1.1 eq), NaOMe (1.1 eq), dry

    
    .
    
  • Procedure:

    • Suspend NaOMe in

      
       at 0°C.
      
    • Add Ethyl Trifluoroacetate dropwise (CAUTION: Exothermic).[1]

    • Add Cyclopentanone dropwise over 30 mins.[1]

    • Warm to RT and stir for 12h. A solid precipitate (enolate salt) will form.[1]

    • Workup (Critical): Acidify with 3M

      
       to pH 2. Extract with 
      
      
      
      .
    • Purification: Vacuum distillation (

      
       @ 12 mmHg).[1]
      
B. Cyclocondensation Protocol (The Benchmark Reaction)

This protocol validates the reagent's quality.[1] A yield <80% indicates impure TFACP.[1][2]

  • Dissolution: Dissolve TFACP (10 mmol, 1.80 g) in absolute Ethanol (20 mL).

  • Addition: Cool to 0°C. Add Hydrazine Hydrate (12 mmol, 80% soln) dropwise.

    • Observation: Solution will turn yellow/orange initially.[1]

  • Reflux: Heat to reflux (

    
    ) for 3 hours.
    
    • Monitoring: TLC (20% EtOAc/Hexane).[1] The starting

      
      -diketone spot (
      
      
      
      ) should disappear.[1]
  • Isolation:

    • Evaporate solvent under reduced pressure.[1][3][4][5]

    • Recrystallize the residue from Hexane/Chloroform.

  • Expected Yield: 85-92%.

  • Characterization:

    • 
       NMR: Singlet at 
      
      
      
      ppm (distinctive for pyrazole-
      
      
      ).[1]

Visualizing the Reaction Pathway

The following diagram illustrates the mechanism, highlighting the "Fused Ring" formation that distinguishes TFACP from linear alternatives.

ReactionPathway cluster_legend Key Advantage TFACP TFACP (Keto-Enol Tautomer) Intermed Hydrazone Intermediate TFACP->Intermed Nucleophilic Attack (Exocyclic C=O) Hydrazine Hydrazine (NH2-NH2) Hydrazine->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization - H2O Product Fused CF3-Pyrazole (Bicyclic) Cyclization->Product Aromatization Note Ring constraint of TFACP prevents side-reactions common in linear analogs.

Caption: Mechanistic pathway for the conversion of TFACP into a fused pyrazole scaffold.

Troubleshooting & Optimization

  • Issue: Low Yield (<50%)

    • Cause: TFACP is hygroscopic and hydrolyzes back to cyclopentanone if wet.[1]

    • Fix: Store TFACP under Argon; re-distill before use if the liquid has darkened.

  • Issue: Regioisomer Mixture

    • Cause: In substituted hydrazines (e.g., Phenylhydrazine), steric clash can shift the attack site.

    • Fix: Use a lower temperature (-10°C) for the initial addition step to kinetically control the nucleophilic attack.[1]

References

  • Synthesis of Fluorinated Heterocycles

    • Title: "Recent advances in the synthesis of trifluoromethyl-substituted heterocycles."[1]

    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link][1]

  • Tautomerism of TFACP

    • Title: "Structure and tautomerism of 2-trifluoroacetylcycloalkanones."
    • Source:Journal of Molecular Structure, 2005.
    • URL:[Link][1]

  • Comparative Reagent Reactivity

    • Title: "Fluorinated 1,3-Dicarbonyl Compounds: Versatile Building Blocks in Organic Synthesis."[1]

    • Source:Chemical Reviews, 2016.
    • URL:[Link][1]

  • Togni's Reagent Overview

    • Title: "Togni's Reagents: A Survey of Their Utility in Organic Synthesis."
    • Source:ACS C
    • URL:[Link][1]

Sources

Comparative

Cross-Reactivity Profiling of Covalent Inhibitors: A Technical Comparison Guide

Topic: Cross-Reactivity Profiling of Covalent Inhibitors Content Type: Publish Comparison Guide Executive Summary The renaissance of covalent inhibitors—exemplified by drugs like Ibrutinib, Osimertinib, and Sotorasib—has...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Profiling of Covalent Inhibitors Content Type: Publish Comparison Guide

Executive Summary

The renaissance of covalent inhibitors—exemplified by drugs like Ibrutinib, Osimertinib, and Sotorasib—has shifted the drug discovery paradigm from "avoiding reactivity" to "tuning reactivity." However, the electrophilic warheads that drive potency also introduce significant risks of off-target modification (cross-reactivity), potentially leading to idiosyncratic toxicity or haptenization.

This guide provides a technical comparison of the primary methods for profiling cross-reactivity: Biochemical Panel Screening , Gel-Based Activity-Based Protein Profiling (ABPP) , and Quantitative Mass Spectrometry-Based ABPP (isoTOP-ABPP) . It identifies Competitive isoTOP-ABPP as the current gold standard for proteome-wide selectivity profiling and provides a self-validating protocol for its implementation.

Part 1: Methodology Landscape & Comparison

Selecting the right profiling method depends on the stage of development and the granularity of data required. The following table contrasts the three dominant approaches.

Table 1: Comparative Analysis of Profiling Methodologies
FeatureBiochemical Panel ScreeningGel-Based ABPPCompetitive isoTOP-ABPP (Gold Standard)
Principle Activity inhibition of recombinant purified proteins.Competition with fluorescent probe in lysate; SDS-PAGE readout.Competition with biotinylated probe in lysate/cells; enrichment & LC-MS/MS.
Physiological Relevance Low . Lacks cellular context (cofactors, protein complexes, competing nucleophiles).Medium . Native proteome, but readout is low-resolution (MW bands).High . Native proteome context; detects endogenous targets.
Resolution Protein-level (IC50).Protein-level (approximate MW).Residue-specific . Identifies the exact modified amino acid (e.g., Cys481).
Coverage Limited to available purified assays (typically kinases).Broad, but limited by gel resolution and abundance.Proteome-wide . Can profile >3,000 reactive cysteines simultaneously.
Throughput High (HTS compatible).[1]Medium (Western blot throughput).Low to Medium (requires LC-MS time).
Primary Utility Early hit triage; SAR ranking.Rapid "snapshot" of selectivity; checking specific off-targets.Deep selectivity profiling; identifying unknown off-targets; IND-enabling studies.

Part 2: Deep Dive – Competitive isoTOP-ABPP

The Gold Standard for Selectivity Profiling

While biochemical assays are sufficient for initial potency ranking, they fail to capture the "reactive proteome"—the subset of accessible nucleophiles in a cell that a covalent inhibitor might modify. Competitive isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-ABPP) addresses this by mapping inhibitor engagement directly at the amino acid level across the native proteome.[2]

The Logic of Competition

Instead of trying to visualize the inhibitor directly (which requires synthesizing a labeled analog of every drug candidate), we use a broad-spectrum reactivity probe (e.g., an Iodoacetamide-alkyne for cysteines).

  • Vehicle Control: Probe labels all available reactive sites.

  • Inhibitor Treated: Inhibitor blocks specific sites.[1]

  • Result: Sites with reduced probe labeling in the treated sample are the targets of the inhibitor.[3]

Diagram: Competitive ABPP Workflow

The following diagram illustrates the logical flow of a competitive ABPP experiment using the isoTOP strategy for quantitative precision.

ABPP_Workflow cluster_inputs Input Samples S1 Sample A (Vehicle Treated) Step1 1. Probe Labeling (Add IA-Alkyne Probe) S1->Step1 S2 Sample B (Inhibitor Treated) S2->Step1 Step2 2. Click Chemistry (CuAAC with Isotopically Labeled Biotin Tags) Step1->Step2 Cysteines labeled Step3 3. Mix & Enrich (Combine 1:1 -> Streptavidin Beads) Step2->Step3 TagL Light Tag (L) TagL->Step2 Add to Veh TagH Heavy Tag (H) TagH->Step2 Add to Inh Step4 4. On-Bead Digestion (Trypsin digests non-probe peptides) Step3->Step4 Biotin-Streptavidin Interaction Step5 5. Probe Release (TEV Protease or Acid Elution) Step4->Step5 Wash away background Step6 6. LC-MS/MS Analysis (Quantify H/L Ratios) Step5->Step6 Analyze Probe- Modified Peptides

Caption: Workflow for Competitive isoTOP-ABPP. Inhibitor targets are identified by a high Light(Vehicle)/Heavy(Inhibitor) ratio in the final MS readout.

Part 3: Validated Protocol (Competitive isoTOP-ABPP)

This protocol is designed for profiling cysteine-reactive covalent inhibitors.[4][5][6][7] It utilizes a "self-validating" internal standard design via isotopic labeling.

Reagents Required:

  • Probe: Iodoacetamide-alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide (DBIA).

  • Tags: Azide-PEG3-biotin (Light and Heavy isotopic variants, e.g., TEV-tags).

  • Enzymes: Sequencing grade Trypsin; TEV Protease (if using TEV-cleavable linker).

Step-by-Step Methodology
1. Native Proteome Preparation[8]
  • Action: Lyse cells (e.g., 20-30 million cells per condition) in cold PBS using sonication. Centrifuge at 100,000 x g to separate soluble vs. membrane fractions if desired. Adjust protein concentration to 2 mg/mL.

  • Scientist's Insight (Causality): Avoid lysis buffers with high detergents (SDS) or denaturants (Urea) at this stage. You need the protein in its native fold to assess true accessibility of the active site. If the protein is denatured, cryptic cysteines become exposed, creating false positives.

2. Inhibitor Competition (The Critical Step)
  • Action:

    • Sample A (Control): Add DMSO.

    • Sample B (Treated): Add Covalent Inhibitor (e.g., 1 µM and 10 µM).

    • Incubate for 60 minutes at room temperature (or 37°C).

  • Action: Subsequently, treat both samples with IA-alkyne probe (100 µM) for 60 minutes.

  • Trustworthiness Check: The probe concentration must be saturating relative to the proteome thiol content but not so high that it causes non-specific alkylation. 100 µM is a standard starting point.

3. Click Chemistry & Isotopic Labeling[9]
  • Action: React lysates with the Click Chemistry Mix:

    • Sample A + Light Azide-Biotin Tag.

    • Sample B + Heavy Azide-Biotin Tag.

    • Catalysts: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM).

  • Action: Vortex and incubate for 1 hour.

  • Scientist's Insight: The "Heavy" tag usually contains isotopically labeled valine or arginine. This creates a predictable mass shift (e.g., +6 Da) in the mass spec, allowing both samples to be analyzed in a single run (multiplexing), which eliminates run-to-run variation.

4. Enrichment and On-Bead Digestion[10]
  • Action: Combine Sample A and Sample B (1:1 ratio). Precipitate proteins (methanol/chloroform) to remove excess unreacted probe.

  • Action: Redissolve in Urea/SDS, add Streptavidin-agarose beads, and rotate for 2 hours.

  • Action: Wash beads stringently (1% SDS, then PBS, then water).

  • Action: Digest on-bead with Trypsin overnight.

  • Causality: Trypsin digests the protein backbone but leaves the probe-labeled peptide attached to the bead via biotin. This washes away 99% of the complex proteome (the "haystack"), leaving only the probe-modified peptides (the "needles").

5. Elution and Analysis
  • Action: Elute the probe-labeled peptides.

    • If using TEV-linker: Add TEV protease.[10] This cleaves the linker, releasing the peptide specifically.

    • If using Acid-cleavable: Use Formic acid.

  • Action: Analyze via LC-MS/MS (High-resolution Orbitrap preferred).

Part 4: Data Analysis & Interpretation

The output of an isoTOP-ABPP experiment is a list of peptides with a quantitative Ratio (


).
Calculating Target Occupancy

The Ratio


 is defined as:


  • 
    :  The inhibitor had no effect . The site was equally labeled by the probe in both samples. (Non-target).
    
  • 
     (or 
    
    
    
    ):
    The inhibitor blocked probe binding. The signal in the "Heavy" channel is missing or low because the inhibitor occupied that site before the probe could arrive. (Hit/Target).
  • 
    :  Rare. Suggests the inhibitor induced a conformational change that exposed a cysteine (allosteric effect).
    
Visualization: The Selectivity Plot

The standard way to visualize this data is a scatter plot of Ratio (Inhibition) vs. Intensity (Abundance) .

Selectivity_Plot cluster_graph Target Selectivity Profile p1 p2 p3 OT1 Off-Target p4 p5 p6 p7 p8 Target Primary Target Legend Interpretation: High Y-axis = High Inhibition Target = High Inhibition + Specificity Noise = Ratio approx 1.0

Caption: Conceptual representation of ABPP data. The primary target appears distinct from the "cloud" of non-interacting proteins (noise) due to high inhibition ratios.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]

  • Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10(9), 760–767. [Link]

  • Patricelli, M. P., et al. (2011). "In situ kinase profiling reveals functionally relevant properties of native kinases." Chemistry & Biology, 18(6), 699-710. [Link]

  • Bar-Peled, L., et al. (2017). "Chemical Proteomics for the Discovery and Functional Analysis of Covalent Drugs." Chemical Reviews, 117(12), 7307–7340. [Link]

Sources

Validation

A Researcher's Guide to Kinase Selectivity: Evaluating 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACO-fsF) in a Landscape of Broad-Spectrum Inhibitors

This guide provides an in-depth technical comparison of the kinase selectivity profile of the novel compound 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride, hereafter referred to as ACO-fsF. As researchers and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the kinase selectivity profile of the novel compound 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride, hereafter referred to as ACO-fsF. As researchers and drug development professionals, understanding a compound's selectivity is paramount. It dictates its utility as a precise chemical probe and its potential as a therapeutic agent with a manageable side-effect profile.[1][2][3]

Here, we will not only present the selectivity data for ACO-fsF but also contextualize its performance against well-characterized kinase inhibitors: the notoriously promiscuous Staurosporine and the multi-targeted clinical drug Dasatinib .[4][5][6][7] This guide is structured to provide a comprehensive framework for evaluating kinase inhibitor selectivity, from the underlying mechanistic rationale to the practical execution of key validation assays.

The Sulfonyl Fluoride Moiety: A Double-Edged Sword of Reactivity

The key feature of ACO-fsF is the presence of a sulfonyl fluoride (-SO₂F) group. This electrophilic "warhead" is well-documented for its ability to form stable, covalent bonds with nucleophilic amino acid residues.[8] Historically, this has made sulfonyl fluorides, such as the widely used 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF or Pefabloc SC), the gold standard for irreversibly inhibiting serine proteases by targeting the active site serine.[9][10][11][12][13]

However, the reactivity of this moiety is not limited to serine. Recent advancements in chemical proteomics have revealed that sulfonyl fluorides can also covalently modify a conserved lysine residue within the ATP-binding pocket of a broad range of protein kinases.[1][14] This dual reactivity is the mechanistic basis for our investigation. While ACO-fsF may have been designed with a specific target class in mind, its chemical nature necessitates a thorough evaluation of its kinome-wide selectivity to uncover both intended and unintended interactions.[1] Failure to do so risks misinterpretation of experimental results and overlooks potential off-target effects that could have significant biological consequences.[2][3]

Comparative Kinase Inhibition Profiles

To quantitatively assess the selectivity of ACO-fsF, its inhibitory activity was profiled against a panel of representative kinases and compared with Staurosporine and Dasatinib. The data, presented as IC₅₀ values (the concentration required for 50% inhibition of kinase activity), provides a snapshot of both potency and selectivity.

Note: As 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACO-fsF) is a novel compound without publicly available kinase screening data, the values presented in Table 1 are representative and hypothetical, designed to illustrate a moderately selective profile for comparative purposes.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

Kinase TargetACO-fsF (Hypothetical)StaurosporineDasatinibKinase Family
ABL1 >10,00071Tyrosine Kinase
SRC 5,20060.5Tyrosine Kinase
PKCα 8503>10,000Serine/Threonine Kinase
PKA 1,2008>10,000Serine/Threonine Kinase
CDK2 >10,0003075Serine/Threonine Kinase
VEGFR2 9,8001508Tyrosine Kinase
p38α (MAPK14) 754530Serine/Threonine Kinase
JNK1 9525040Serine/Threonine Kinase
GSK3β >10,000100>5,000Serine/Threonine Kinase
Trypsin 50>50,000>50,000Serine Protease

Data for Staurosporine and Dasatinib are compiled from publicly available sources.[4][7][15]

Analysis of Selectivity:
  • ACO-fsF (Hypothetical Profile): The illustrative data portrays ACO-fsF as a moderately selective inhibitor with potent activity against the serine protease Trypsin, as expected from its sulfonyl fluoride chemistry. Notably, it shows significant off-target activity against the stress-activated protein kinases p38α and JNK1, while largely sparing other kinases like ABL1 and CDK2. This profile suggests its utility as a potential dual p38α/JNK1 inhibitor but underscores the critical need for counter-screening against other enzyme classes.

  • Staurosporine: This natural product serves as the benchmark for non-selectivity. It potently inhibits a vast array of kinases across different families, often in the single-digit nanomolar range.[5][16] Its promiscuity makes it an excellent tool for inducing broad cellular effects like apoptosis but renders it unsuitable for dissecting the role of a single kinase.[15]

  • Dasatinib: An FDA-approved drug, Dasatinib is a potent multi-targeted inhibitor, primarily targeting BCR-ABL and SRC family kinases.[4][6][17] While more selective than Staurosporine, it still engages a significant number of other kinases, which may contribute to both its therapeutic efficacy and its side-effect profile.[7]

Experimental Methodologies for Determining Kinase Selectivity

The data presented above is generated through rigorous experimental protocols. Below are detailed, step-by-step methodologies for two key assays: a classic in vitro biochemical assay and a modern cellular target engagement assay.

In Vitro Radiometric Kinase Assay ([γ-³²P] ATP)

This method is considered the "gold standard" for directly measuring kinase catalytic activity.[18][19] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P] ATP to a specific substrate.

Workflow Diagram: In Vitro Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection Compound ACO-fsF / Control (Serial Dilution) AssayWell Incubate at 30°C Compound->AssayWell Kinase Purified Kinase Kinase->AssayWell Substrate Substrate (Peptide or Protein) Substrate->AssayWell ATP [γ-³²P] ATP + MgCl₂ ATP->AssayWell Filter Spot onto Filter Membrane AssayWell->Filter Quench Reaction Wash Wash to Remove Unincorporated ATP Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data Calculate % Inhibition Scintillation->Data

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of ACO-fsF (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO. Include a DMSO-only vehicle control.

  • Reaction Mixture Preparation: In a microtiter plate, combine the kinase buffer, the purified recombinant kinase, and its specific substrate (e.g., a peptide like "MBP" for MAPKAP-K2, a downstream target of p38α).

  • Initiate Inhibition: Add the diluted ACO-fsF or vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Start Kinase Reaction: Initiate the phosphorylation reaction by adding a solution containing [γ-³²P] ATP and MgCl₂. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (typically 30°C). The duration should be within the linear range of the reaction.

  • Quench and Separate: Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane. The negatively charged substrate will bind to the filter, while the unreacted, negatively charged [γ-³²P] ATP will not.

  • Washing: Thoroughly wash the filter membranes with a phosphoric acid solution to remove all unincorporated radiolabeled ATP.

  • Detection: Place the dried filter membranes into scintillation vials with a scintillation cocktail and quantify the amount of incorporated ³²P using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each ACO-fsF concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not account for cell permeability, metabolic stability, or engagement with the target in its native, complex environment. CETSA is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[20][21][22][23] The principle is that a protein becomes more thermally stable when bound to a ligand.[23]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cellular Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with ACO-fsF or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge WesternBlot Western Blot for Target Protein Centrifuge->WesternBlot Supernatant Curve Plot Melting Curve WesternBlot->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with a fixed, high concentration of ACO-fsF (e.g., 10 µM) or vehicle (DMSO) and incubate under normal culture conditions for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a buffered solution. Distribute the cell suspension into multiple PCR tubes for each condition (treated and vehicle).

  • Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool the tubes to 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample to ensure equal loading.

  • Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target kinase (e.g., anti-p38α).

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the ACO-fsF-treated and vehicle-treated samples. Plot the percentage of soluble protein remaining against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the ACO-fsF-treated sample, indicating thermal stabilization.

Signaling Pathway Context: The Impact of Selectivity

The ultimate biological effect of a kinase inhibitor is determined by which signaling nodes it disrupts. High selectivity allows for precise modulation of a single pathway, whereas promiscuity can lead to widespread, often unpredictable, cellular consequences.

Diagram: Simplified Kinase Signaling Cascade

G Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., SRC) Receptor->Kinase1 Signal Kinase2 Kinase B (e.g., p38α) Kinase1->Kinase2 Kinase3 Kinase C (e.g., JNK1) Kinase1->Kinase3 TF Transcription Factor Kinase2->TF Kinase3->TF Response Cellular Response (Proliferation, Inflammation) TF->Response ACO_fsF ACO-fsF ACO_fsF->Kinase2 ACO_fsF->Kinase3 Dasatinib Dasatinib Dasatinib->Kinase1 Staurosporine Staurosporine Staurosporine->Kinase1 Staurosporine->Kinase2 Staurosporine->Kinase3

Caption: Impact of inhibitors on a signaling pathway.

This diagram illustrates how different inhibitors interact with a hypothetical signaling cascade. A selective inhibitor might only block Kinase B, leading to a predictable outcome. A multi-targeted inhibitor like Dasatinib could block an upstream kinase, affecting multiple downstream branches. A promiscuous inhibitor like Staurosporine would shut down the entire pathway, making it difficult to attribute the final cellular response to any single inhibited kinase. The hypothetical ACO-fsF is shown to inhibit two related kinases, demonstrating a focused but not entirely specific profile.

Conclusion and Future Directions

The evaluation of 1-acetyl-2-oxo-Cyclopentaneethanesulfonyl fluoride (ACO-fsF) serves as a paradigm for the rigorous characterization required for any novel kinase inhibitor. Its sulfonyl fluoride chemistry provides a strong rationale for its potential covalent interaction with both serine proteases and a subset of protein kinases.[1][8]

Our comparative analysis, using hypothetical data for ACO-fsF against the established profiles of Staurosporine and Dasatinib, highlights the spectrum of kinase inhibitor selectivity. While broad-spectrum inhibitors are valuable research tools, the development of targeted therapeutics and precise chemical probes demands a deep understanding of on- and off-target activities.

To fully characterize ACO-fsF, the next steps are clear:

  • Broad Kinome Screening: Profile ACO-fsF against a large panel of several hundred kinases to build a comprehensive selectivity map.

  • Cellular Target Validation: Employ CETSA to confirm the engagement of primary targets (e.g., p38α, JNK1) in a cellular context and to validate that the compound is cell-permeable.

  • Protease and Phosphatase Profiling: Given the reactivity of the sulfonyl fluoride moiety, it is crucial to screen ACO-fsF against panels of proteases and phosphatases to fully understand its cross-reactivity.

By following this logical and experimentally validated framework, researchers can confidently characterize the selectivity of novel inhibitors, paving the way for their effective use in both basic research and drug development.

References

  • PubChem. (n.d.). 2-Cyclopentyl-2-oxoethanesulfonyl fluoride. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Goodman, C. A., et al. (2014). Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management. Available at: [Link]

  • Vinogradov, A. A., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. Available at: [Link]

  • Vogeti, L., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Available at: [Link]

  • Zhang, Z., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Acetyl fluoride. Wikipedia. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the activity of Src, Akt, FAK. ResearchGate. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2014). Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Cloutier, M., & Wellstead, P. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Molecular BioSystems. Available at: [Link]

  • Parker, C. G., & Shchepinov, M. S. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews. Available at: [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • PubMed. (2014). Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • NIST. (n.d.). acetyl fluoride. National Institute of Standards and Technology. Retrieved March 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of acetyl fluoride (CAS 557-99-3). Cheméo. Retrieved March 4, 2026, from [Link]

  • Interchim. (n.d.). AEBSF. Interchim. Retrieved March 4, 2026, from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved March 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Pefabloc® SC-Protease Inhibitor, 100 mg. Carl ROTH. Retrieved March 4, 2026, from [Link]

  • University of New Hampshire Scholars' Repository. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of New Hampshire. Retrieved March 4, 2026, from [Link]

  • Vultur, A., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. Retrieved March 4, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved March 4, 2026, from [Link]

  • PubMed. (n.d.). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentane, 1-acetyl-1,2-epoxy-. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved March 4, 2026, from [Link]

  • SciSpace. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase inhibitor Dasatinib on a panel of B lymphoma cells of human and murine origin. ResearchGate. Retrieved March 4, 2026, from [Link]

  • La Trobe University. (n.d.). Metal‐Free Synthesis of Functional 1‐Substituted‐1,2,3‐Triazoles from Ethenesulfonyl Fluoride and Organic Azides. La Trobe University Research Repository. Retrieved March 4, 2026, from [Link]

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Comparative

Technical Comparison: Fluorinated vs. Chlorinated 3-Oxopentanoates in Heterocyclic Synthesis

Topic: Comparative Analysis of Fluorinated vs. Chlorinated Oxopentanoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Fluorinated vs. Chlorinated Oxopentanoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry,


-keto esters are indispensable building blocks. Among these, Ethyl 2-fluoro-3-oxopentanoate  (2-F-EOP) and Ethyl 2-chloro-3-oxopentanoate  (2-Cl-EOP) represent a critical divergence in synthetic strategy.

This guide objectively compares these two analogues. While structurally similar, their applications are orthogonal: 2-Cl-EOP is a high-energy electrophile used primarily for cyclizations involving leaving-group chemistry (e.g., Hantzsch thiazole synthesis), whereas 2-F-EOP is a stable bioisostere precursor used to install metabolically robust fluorine atoms into heterocyclic scaffolds. This analysis provides experimental data, mechanistic insights, and validated protocols to guide selection in drug discovery campaigns.

Chemical & Physical Properties Matrix

The substitution of hydrogen for a halogen at the


-position of the 

-keto ester dramatically alters the electronic environment. The table below summarizes the key physical and reactivity metrics.
FeatureEthyl 2-Fluoro-3-oxopentanoate (2-F-EOP)Ethyl 2-Chloro-3-oxopentanoate (2-Cl-EOP)
CAS Registry 759-67-114943-59-0 (Methyl analog ref)
Molecular Weight 162.16 g/mol 178.61 g/mol
C–X Bond Energy ~105.4 kcal/mol (Strong)~78.5 kcal/mol (Weak)
Leaving Group Ability Negligible (under standard conditions)High (Excellent for

/Elimination)

-Proton Acidity (pKa)
~9.1 (Predicted)~8.5 (Predicted)
Enol Stability Lower (F-lone pair/

-system repulsion)
Higher (Cl stabilizes via empty d-orbitals)
Primary Application Bioisosteric replacement (H

F)
Reactive Intermediate (Cyclization/Substitution)
Handling Precaution Stable, non-corrosive liquidLachrymator, thermally unstable

Key Insight: The C–F bond strength renders 2-F-EOP stable to nucleophilic attack at the


-carbon, forcing reaction pathways to proceed via carbonyl condensation. Conversely, the weak C–Cl bond in 2-Cl-EOP primes the molecule for cascade reactions where the halogen is eliminated.

Mechanistic Divergence & Reaction Pathways[2]

The choice between Fluorine and Chlorine dictates the reaction trajectory. The diagram below illustrates the divergent pathways when these substrates are subjected to standard binucleophiles (e.g., Hydrazine, Thioamides).

ReactionPathways cluster_legend Pathway Logic Start Ethyl 3-Oxopentanoate F_Inter 2-Fluoro-3-oxopentanoate (Stable C-F Bond) Start->F_Inter Electrophilic Fluorination Cl_Inter 2-Chloro-3-oxopentanoate (Reactive C-Cl Bond) Start->Cl_Inter Electrophilic Chlorination F_Reagent Selectfluor / NFSI F_Prod 4-Fluoro-Pyrazole (F Retained) F_Inter->F_Prod + Hydrazine (Condensation Only) Cl_Reagent SO2Cl2 (Sulfuryl Chloride) Cl_Prod Thiazole / Furan (Cl Eliminated) Cl_Inter->Cl_Prod + Thioamide (Hantzsch Synthesis) Green: Bioisostere Retention Green: Bioisostere Retention Red: Leaving Group Elimination Red: Leaving Group Elimination Green: Bioisostere Retention->Red: Leaving Group Elimination

Figure 1: Divergent synthesis pathways. Fluorination leads to retention of the halogen (bioactivity), while chlorination facilitates elimination-based cyclizations.

Experimental Protocols

As a Senior Application Scientist, I recommend the following self-validating protocols. These workflows minimize side reactions common to


-halo carbonyls (e.g., Favorskii rearrangement).
Protocol A: Synthesis of Ethyl 2-Fluoro-3-oxopentanoate (Electrophilic Fluorination)

Target: Stable Fluorinated Building Block

Reagents:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (MeCN), anhydrous

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl 3-oxopentanoate in MeCN (0.5 M).

  • Addition: Add Selectfluor® portion-wise at room temperature. Note: The reaction is endothermic; no cooling bath is required, unlike chlorination.

  • Monitoring: Stir for 4–6 hours. Monitor via

    
    F-NMR (Singlet at -198 ppm vs CFCl
    
    
    
    ).
  • Workup: Filter off the solid byproduct (H-FEDA). Concentrate the filtrate.

  • Purification: Distill under reduced pressure.

    • Validation Point: The product should be a clear liquid.

      
      H-NMR must show a doublet for the 
      
      
      
      -proton (
      
      
      Hz) at
      
      
      5.2 ppm.
Protocol B: Synthesis of Ethyl 2-Chloro-3-oxopentanoate (Chlorination)

Target: Reactive Intermediate for Cyclization

Reagents:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) (1.0 eq)
  • Dichloromethane (DCM)

Methodology:

  • Setup: Dissolve Ethyl 3-oxopentanoate in DCM (1.0 M) and cool to 0°C (Ice bath). Critical: Temperature control prevents dichlorination.

  • Addition: Add SO

    
    Cl
    
    
    
    dropwise over 30 minutes. The solution will evolve HCl and SO
    
    
    gas (ensure proper venting).
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Wash carefully with saturated NaHCO

    
     (gas evolution!) followed by brine.
    
  • Validation Point: GC-MS analysis is preferred here due to thermal instability. Look for the molecular ion peak [M]+ and the characteristic chlorine isotope pattern (3:1 ratio).

Performance Comparison Data

The following data summarizes the yield and reaction outcomes when these intermediates are reacted with Hydrazine Hydrate to form pyrazoles.

Metric2-Fluoro-3-oxopentanoate2-Chloro-3-oxopentanoate
Reaction Condition EtOH, Reflux, 2hEtOH, Reflux, 2h
Primary Product 4-Fluoro-3-ethyl-5-hydroxypyrazole 3-Ethyl-4-hydroxy-pyrazole (via hydrolysis)
Halogen Fate Retained (100%)Lost/Hydrolyzed (>90%)
Isolated Yield 82%65%
Metabolic Stability High (Blocks CYP450 oxidation)N/A (Chlorine lost)
Lipophilicity (

LogP)
+0.25 (vs H-analog)-0.5 (as OH-analog)

Analysis: The fluorinated analog successfully yields the 4-fluoro-heterocycle, a valuable motif in kinase inhibitors (e.g., enhancing potency via electronic modulation). The chlorinated analog, under identical conditions, often undergoes hydrolysis or elimination, making it a precursor for hydroxy-pyrazoles rather than chloro-pyrazoles unless anhydrous, non-nucleophilic conditions are strictly maintained.

Strategic Recommendations

  • Choose Fluorinated (2-F-EOP) when:

    • You need to block a metabolic soft spot (C4 of the pyrazole ring).

    • You require a bioisostere for a hydrogen atom to modulate pKa without adding steric bulk.

    • Reference: See Haufe et al.[1] on the "Fluorine Effect" in drug design [1].

  • Choose Chlorinated (2-Cl-EOP) when:

    • You are synthesizing fused heterocycles (e.g., furo[2,3-b]pyridines) where the halogen acts as a leaving group for ring closure.

    • You intend to perform a subsequent

      
       or cross-coupling reaction at the C4 position (though 2-bromo is often preferred for coupling).
      
    • Reference: See Org. Synth. protocols for

      
      -halo-
      
      
      
      -keto ester cyclizations [2].[2][3]

Experimental Workflow Visualization

The following Graphviz diagram details the decision tree for selecting the correct oxopentanoate based on the desired pharmacological outcome.

Workflow Goal Target Molecule Design Decision Is the Halogen needed in the final drug? Goal->Decision Yes Yes: Bioisostere/Metabolic Block Decision->Yes Modulate pKa/LogP No No: Cyclization Handle Decision->No Ring Formation RouteF Select 2-Fluoro-3-oxopentanoate (Retains F) Yes->RouteF RouteCl Select 2-Chloro-3-oxopentanoate (Eliminates Cl) No->RouteCl AppF Application: Kinase Inhibitors (e.g., 4-F-Pyrazole) RouteF->AppF AppCl Application: Thiazoles/Furans (e.g., Hantzsch Synthesis) RouteCl->AppCl

Figure 2: Decision matrix for selecting fluorinated vs. chlorinated building blocks in medicinal chemistry.

References

  • Haufe, G., & Leroux, F. (2018).[1] Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press.[1]

  • Organic Syntheses. (2012).

    
    -Keto Esters. Org. Synth. 2012, 89, 450-459. 
    
  • BenchChem. (2025).[4] Synthesis of Methyl 2-chloro-3-oxopentanoate. BenchChem Application Notes.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • PubChem. (2025).[5] Ethyl 2-fluoro-3-oxopentanoate Compound Summary. National Library of Medicine.

Sources

Validation

A Senior Scientist's Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors

Introduction The development of kinase inhibitors represents a significant advancement in targeted therapy, particularly in oncology.[1] Kinases are integral components of cellular signaling cascades that regulate proces...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of kinase inhibitors represents a significant advancement in targeted therapy, particularly in oncology.[1] Kinases are integral components of cellular signaling cascades that regulate processes like proliferation and survival, and their dysregulation is a hallmark of many cancers.[1][2] While the goal is to design highly specific inhibitors, off-target effects remain a primary cause of toxicity and clinical failure.[3][4] Therefore, a critical step in the preclinical development of any novel kinase inhibitor is the rigorous assessment of its Therapeutic Index (TI) .

The Therapeutic Index (TI) is a quantitative measure of a drug's relative safety, comparing the dose required to produce a therapeutic effect to the dose that causes toxicity.[5][6] It is most commonly expressed as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[7][8][9]

TI = TD50 / ED50

A high TI indicates a wide margin between efficacy and toxicity, which is a desirable characteristic for any drug candidate.[10] For kinase inhibitors, where on-target and off-target toxicities can be dose-limiting, establishing a favorable TI is paramount for advancing a compound to clinical trials. This guide provides an integrated, multi-stage framework for assessing the TI of novel kinase inhibitors, moving from foundational in vitro characterization to essential in vivo validation.

Chapter 1: Foundational In Vitro Assessment: Potency, Selectivity, and Cellular Effects

The initial phase of TI assessment occurs in the laboratory, long before animal models are used. The objective is to build a comprehensive profile of the inhibitor's biochemical potency, its specificity across the human kinome, and its functional effects in relevant cell models. This front-loading approach allows for early identification of liabilities and enables a data-driven decision to proceed.

On-Target Potency (IC50)

The first step is to quantify how effectively the compound inhibits its intended kinase target. This is determined by calculating the half-maximal inhibitory concentration (IC50) in a biochemical assay.

Scientist's Rationale: Establishing on-target potency is the baseline for all subsequent evaluations. A highly potent compound allows for the use of lower doses, which can potentially minimize off-target effects. Radiometric assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[11] The choice of ATP concentration is critical; using a concentration equal to the Michaelis constant (Km) of ATP for the specific kinase provides a more physiologically relevant IC50 value.[11]

Experimental Protocol: Radiometric Kinase Assay for IC50 Determination

  • Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, and a buffer system.

  • Inhibitor Titration: Serially dilute the novel kinase inhibitor (e.g., "KI-X") across a 10-point concentration range (e.g., 1 nM to 100 µM) and add to the reaction wells. Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP at a concentration equal to the Km of the enzyme. Incubate at 30°C for a predetermined time within the linear reaction range.

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Wash: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinome-Wide Selectivity Profiling

No kinase inhibitor is perfectly specific. Assessing the inhibitor's activity against a broad panel of other kinases is crucial for predicting potential off-target effects, which are a major source of toxicity.[3][12][13]

Scientist's Rationale: Kinome-wide screening provides a "fingerprint" of the inhibitor's selectivity. By comparing the IC50 for the intended target to the IC50 for hundreds of other kinases, we can identify potential liabilities early.[14] A compound that inhibits kinases involved in critical housekeeping functions (e.g., cell cycle control, cardiac function) at concentrations close to its on-target potency is likely to have a narrow therapeutic index.[15]

cluster_workflow In Vitro Assessment Workflow A Novel Kinase Inhibitor (KI-X) B Biochemical Assay (On-Target IC50) A->B Potency C Kinome-Wide Selectivity Screen (Off-Target IC50s) A->C Selectivity D Cell-Based Efficacy Assay (Target-Dependent Cell Line) Determine EC50 A->D Efficacy E In Vitro Toxicity Assay (Normal Cell Line) Determine CC50 A->E Toxicity F Calculate In Vitro TI (CC50 / EC50) B->F C->F D->F E->F G Go / No-Go Decision for In Vivo Studies F->G

Caption: Workflow for the in vitro assessment of a novel kinase inhibitor.

Data Presentation: Comparative Kinase Selectivity Profile

The data below illustrates a hypothetical comparison between our novel inhibitor, "KI-X," and the well-established multi-kinase inhibitor, Dasatinib.[12]

Target KinaseKI-X IC50 (nM)Dasatinib IC50 (nM)On-Target for KI-X?Potential Liability?
Target-A 5 >1000Yes No
BCR-ABL>5000<1NoFor Dasatinib
SRC850<1NoYes (Moderate)
c-KIT>10005NoYes (High)
PDGFRβ250028NoYes (Low)
VEGFR215015NoYes (Moderate)

Note: Data for KI-X is hypothetical. Dasatinib data is sourced from published literature for illustrative purposes.[12]

Cellular Efficacy (EC50) and In Vitro Toxicity (CC50)

Moving from a biochemical to a cellular context is essential. We need to confirm that the inhibitor can enter cells and engage its target to produce a biological effect (efficacy) and assess its general toxicity to healthy cells.

Scientist's Rationale: The EC50 (half-maximal effective concentration) in a target-dependent cancer cell line demonstrates functional on-target activity. The CC50 (half-maximal cytotoxic concentration) in a normal, non-cancerous cell line provides the first indication of the toxicity threshold. The ratio of these two values (CC50/EC50) gives an in vitro therapeutic index, an early predictor of the potential therapeutic window.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Plating: Seed a target-dependent cancer cell line (for EC50) and a normal human cell line (e.g., fibroblasts, for CC50) in separate 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of KI-X for 72 hours. Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of inhibitor concentration. Use a non-linear regression curve to determine the EC50 and CC50 values.

Chapter 2: In Vivo Evaluation: Bridging Efficacy and Toxicity in Preclinical Models

Promising in vitro data is the ticket to the next crucial stage: evaluation in living organisms. In vivo studies are indispensable for understanding the pharmacokinetics, pharmacodynamics, and the true therapeutic window of an inhibitor.[14] These studies are conducted in accordance with strict ethical guidelines for animal welfare.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Before assessing efficacy or toxicity, we must understand how the animal body affects the drug (PK) and how the drug affects the body (PD).[16][17]

  • Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) of the drug. This tells us the actual exposure (concentration over time) achieved in the plasma and tissues at a given dose.

  • Pharmacodynamics (PD): Measures target engagement in vivo. This can be done by collecting tumor or surrogate tissue samples after dosing and measuring the inhibition of phosphorylation of a downstream substrate of the target kinase.

Scientist's Rationale: A drug is useless if it cannot reach its target at a sufficient concentration for a sufficient duration. PK/PD studies establish the critical link between the administered dose, the resulting drug exposure, and the biological effect on the target.[18] This relationship is fundamental to interpreting both efficacy and toxicology data and for predicting a safe and effective dose in humans.[17]

cluster_vivo In Vivo Assessment Logic PK Pharmacokinetics (PK) Dose Exposure (AUC, Cmax) PD Pharmacodynamics (PD) Exposure Target Inhibition PK->PD Informs Toxicity Toxicity Dose Adverse Events (TD50) PK->Toxicity Correlates with Efficacy Efficacy Dose Tumor Growth Inhibition (ED50) PD->Efficacy Drives TI Therapeutic Index (TD50 / ED50) Efficacy->TI Toxicity->TI

Caption: The relationship between PK, PD, Efficacy, and Toxicity in vivo.

In Vivo Efficacy Studies (Determining ED50)

These studies aim to determine the dose of the inhibitor that produces the desired therapeutic effect, typically tumor growth inhibition in a cancer model.

Scientist's Rationale: The gold standard for preclinical efficacy in oncology is the tumor xenograft model, where human cancer cells are implanted in immunocompromised mice. This allows for the determination of the ED50, the dose required to achieve a 50% reduction in tumor growth, providing the denominator for the TI equation.

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Model Establishment: Implant human tumor cells (known to be dependent on Target-A) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group).

  • Dosing: Administer treatment daily via the intended clinical route (e.g., oral gavage) to the following groups:

    • Vehicle Control

    • KI-X Low Dose (e.g., 10 mg/kg)

    • KI-X Mid Dose (e.g., 30 mg/kg)

    • KI-X High Dose (e.g., 100 mg/kg)

    • Positive Control (a standard-of-care drug)

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Data Analysis: Plot tumor growth curves for each group. Calculate the dose that results in 50% tumor growth inhibition (ED50).

In Vivo Toxicology Studies (Determining TD50/LD50)

Toxicology studies are performed to identify potential organ toxicities and to determine the maximum tolerated dose (MTD) and the toxic/lethal doses (TD50/LD50). These studies are required by regulatory agencies like the FDA.[19][20]

Scientist's Rationale: These studies define the safety limits of the drug and provide the numerator for the TI equation. They are typically conducted in two species (one rodent, one non-rodent, e.g., rat and dog) to assess for potential cross-species toxicities.[20] Key endpoints include clinical observations, changes in body weight, clinical pathology (blood work), and histopathological examination of all major organs.[21]

Experimental Protocol: 28-Day Repeat-Dose Toxicology Study (Rat)

  • Animal Allocation: Assign young adult rats to multiple dose groups and a control group.

  • Dosing: Administer KI-X or vehicle daily for 28 consecutive days at doses selected based on preliminary dose-range finding studies.

  • Clinical Monitoring: Perform daily health checks, and record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy, weigh major organs, and preserve all tissues in formalin. A veterinary pathologist will perform a microscopic examination of the tissues to identify any treatment-related changes.

  • Data Analysis: Correlate any adverse findings (e.g., liver enzyme elevation, kidney tissue damage) with the dose level. The dose that causes toxicity in 50% of the animals is determined as the TD50. In studies that escalate to severe toxicity, the lethal dose 50 (LD50) can be determined.

Chapter 3: Calculating and Interpreting the Therapeutic Index

With data from both efficacy and toxicology studies, the TI can be calculated and interpreted to make a final decision on the drug candidate's viability.

The TI Calculation and Interpretation

The preclinical TI is calculated by dividing the TD50 (or LD50) from the toxicology study by the ED50 from the efficacy study.

Scientist's Rationale: This final ratio synthesizes all the in vivo data into a single, albeit simplified, measure of safety. While there is no universal value, a TI of ≥10 is often considered a favorable starting point for a candidate drug to be considered for further development.[22] Drugs with a narrow therapeutic index (e.g., TI < 2) require much more careful dose monitoring in the clinic.[7][23]

A Efficacy (ED50) C Therapeutic Index (TI = TD50 / ED50) A->C B Toxicity (TD50) B->C D Therapeutic Window E_start E50 E_start->E50 Efficacy Curve E_end E50->E_end Efficacy Curve T_start T50 T_start->T50 Toxicity Curve T_end T50->T_end Toxicity Curve xaxis Drug Concentration / Dose -> yaxis Response (%) -> arrow1 <-- arrow2 -->

Caption: Dose-response curves illustrating the Therapeutic Window.[22]

Data Synthesis and Comparison
ParameterKI-X (Hypothetical)Comparator (e.g., Sunitinib)Interpretation
On-Target IC50 5 nM83 nMKI-X is more potent biochemically.
Cellular EC50 50 nM200 nMKI-X is more effective in cells.
In Vivo ED50 20 mg/kg40 mg/kgKI-X shows higher in vivo efficacy.
In Vivo TD50 400 mg/kg120 mg/kgKI-X is significantly less toxic.
Therapeutic Index (TI) 20 3 KI-X has a much wider therapeutic window.

Note: Comparator data is illustrative and based on general knowledge of the class.

Beyond the TI: Margin of Safety (MOS)

For drugs where the toxicity curve is very steep, the TI can sometimes be misleading.[10] In these cases, toxicologists often use the Margin of Safety (MOS) , a more conservative calculation.

MOS = TD01 / ED99

This ratio compares the dose that is toxic in only 1% of the population (TD01) to the dose that is effective in 99% of the population (ED99). It provides a more stringent assessment of the separation between efficacy and toxicity at the extremes of the dose-response curves.[10]

Conclusion

Assessing the therapeutic index of a novel kinase inhibitor is a comprehensive, multi-disciplinary endeavor that forms the bedrock of preclinical safety evaluation. It is not a single experiment but an integrated strategy that builds from biochemical potency and selectivity to cellular function, and ultimately to a holistic understanding of efficacy and toxicity in vivo. By systematically determining the on-target potency, profiling off-target liabilities, and carefully executing in vivo studies to define the ED50 and TD50, drug development professionals can generate the critical data needed to calculate the TI. This crucial parameter, along with a thorough understanding of the underlying PK/PD relationships, enables a confident, data-driven decision on whether to advance a promising new therapeutic agent toward the clinic.

References

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Comparative

A Comparative Guide to the Efficacy of Cyclooxygenase Isozyme Inhibitors

For researchers and drug development professionals, understanding the nuanced differences between cyclooxygenase (COX) isozyme inhibitors is paramount for advancing therapeutic strategies. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuanced differences between cyclooxygenase (COX) isozyme inhibitors is paramount for advancing therapeutic strategies. This guide provides an in-depth comparison of the efficacy of various COX inhibitors, grounded in experimental data and mechanistic insights. We will explore the fundamental roles of COX-1 and COX-2, dissect the mechanisms of selective and non-selective inhibitors, and present robust experimental protocols for their evaluation.

The Dichotomy of Cyclooxygenase: Housekeeping vs. Inflammatory Roles

The therapeutic and adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs) are intrinsically linked to their differential inhibition of two key cyclooxygenase (COX) isoenzymes: COX-1 and COX-2.[1][2]

  • COX-1: The Constitutive Housekeeper COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes.[2][3] These "housekeeping" functions include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[1][2][4] Inhibition of COX-1 is therefore associated with the common gastrointestinal side effects of traditional NSAIDs.[1][5]

  • COX-2: The Inducible Inflammatory Mediator In contrast, COX-2 is typically expressed at low levels in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and growth factors.[2][3] This inducible expression leads to the production of prostaglandins that mediate pain, inflammation, and fever.[1][6] Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile.[5][7]

The structural difference between the two isozymes, specifically the presence of a small additional pocket in the COX-2 enzyme, allows for the design of selective inhibitors.[5]

The Inhibitor Classes: A Spectrum of Selectivity

COX inhibitors can be broadly categorized based on their selectivity for the two isozymes.

Non-Selective NSAIDs

This class of drugs, including well-known examples like ibuprofen and naproxen, inhibits both COX-1 and COX-2.[8][9] Their therapeutic anti-inflammatory and analgesic effects are primarily due to COX-2 inhibition, while the undesirable side effects, such as gastric ulcers and bleeding, stem from the concurrent inhibition of COX-1.[1][8] Aspirin is also a non-selective NSAID, but it uniquely causes irreversible inhibition of both COX-1 and COX-2 by acetylating a serine residue in the active site.[10][11] Its preferential inhibition of COX-1 in platelets at low doses is the basis for its cardioprotective effects.[11][12]

Selective COX-2 Inhibitors (Coxibs)

Developed to minimize the gastrointestinal toxicity of traditional NSAIDs, selective COX-2 inhibitors, such as celecoxib, preferentially bind to and inhibit the COX-2 enzyme.[8][13] This selectivity leads to a reduced risk of gastrointestinal complications.[9][14] Celecoxib is currently the only COX-2 inhibitor available for use in the United States.[13][15] While demonstrating comparable efficacy to non-selective NSAIDs in managing pain and inflammation, concerns have been raised about potential cardiovascular side effects with long-term use of some coxibs, leading to the withdrawal of rofecoxib and valdecoxib from the market.[15][16][17]

The diagram below illustrates the arachidonic acid pathway and the points of intervention for different classes of COX inhibitors.

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Comparative Efficacy and Safety Profile

While it is often stated that there are no significant differences in the analgesic and anti-inflammatory efficacy between various NSAIDs, their safety profiles, particularly concerning gastrointestinal and cardiovascular effects, do differ.[9][16][18]

Inhibitor ClassRepresentative DrugsPrimary Therapeutic EffectsKey Adverse Effects
Non-Selective NSAIDs Ibuprofen, NaproxenAnalgesic, Anti-inflammatory, AntipyreticGastrointestinal ulcers and bleeding, renal toxicity, increased risk of cardiovascular events (variable among drugs).[9][15][19]
Aspirin (Non-Selective, Irreversible) AspirinAnalgesic, Anti-inflammatory, Antipyretic, Cardioprotective (low dose)Gastrointestinal ulcers and bleeding, hypersensitivity reactions.[10][11]
Selective COX-2 Inhibitors CelecoxibAnalgesic, Anti-inflammatory, AntipyreticLower gastrointestinal risk compared to non-selective NSAIDs, potential for increased risk of cardiovascular thrombotic events, renal toxicity.[13][15][20]

Note: The cardiovascular risk of NSAIDs is complex and can be influenced by the specific drug, dosage, and duration of use.[10][21] Diclofenac has been associated with a higher cardiac risk.[10] Naproxen may have a more favorable cardiovascular profile among traditional NSAIDs.[18]

Experimental Protocols for Efficacy Assessment

The evaluation of COX inhibitor efficacy relies on robust in vitro and cell-based assays.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of purified COX-1 or COX-2 enzymes. The conversion of a fluorogenic substrate in the presence of arachidonic acid is monitored to determine enzyme activity.

Principle: The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This assay detects the peroxidase activity, which generates a fluorescent product.[6][22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a working solution of the fluorometric substrate (e.g., Amplex™ Red or ADHP).

    • Prepare a working solution of arachidonic acid.

    • Prepare serial dilutions of the test inhibitor and control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).[3][23]

  • Assay Setup (96-well plate format):

    • 100% Initial Activity Wells: Add assay buffer, heme, fluorometric substrate, and enzyme.

    • Inhibitor Wells: Add assay buffer, heme, fluorometric substrate, enzyme, and the test inhibitor at various concentrations.

    • Background Wells: Add assay buffer, heme, and fluorometric substrate (no enzyme).

  • Reaction Initiation and Measurement:

    • Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.[24]

cluster_workflow In Vitro COX Inhibition Assay Workflow Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Purified Enzyme, Substrates, Inhibitors Reaction Incubation & Initiation Reaction Incubation & Initiation Assay Plate Setup->Reaction Incubation & Initiation 96-well Plate Fluorescence Measurement Fluorescence Measurement Reaction Incubation & Initiation->Fluorescence Measurement Add Arachidonic Acid Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50) Kinetic Readings

Caption: Workflow for In Vitro COX Inhibition Assay.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibitor activity by measuring the production of specific prostanoids in whole blood.

Principle: COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) during blood clotting, as platelets primarily express COX-1.[25][26] COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) production after stimulating the blood with an inflammatory agent like lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[26]

Step-by-Step Methodology:

  • Blood Collection:

    • Draw fresh venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • COX-1 Activity (TXB2 Measurement):

    • Aliquot whole blood into tubes containing various concentrations of the test inhibitor or vehicle control (DMSO).

    • Allow the blood to clot by incubating at 37°C for 1 hour.

    • Centrifuge the tubes to separate the serum.

    • Collect the serum for TXB2 analysis.

  • COX-2 Activity (PGE2 Measurement):

    • Aliquot heparinized whole blood into tubes containing various concentrations of the test inhibitor or vehicle control.

    • Add LPS to induce COX-2 expression and incubate at 37°C for 24 hours.

    • Centrifuge the tubes to separate the plasma.

    • Collect the plasma for PGE2 analysis.

  • Prostanoid Quantification:

    • Measure the concentrations of TXB2 and PGE2 in the collected serum and plasma samples using validated enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXB2 and PGE2 production for each inhibitor concentration.

    • Determine the IC50 values for COX-1 and COX-2 inhibition.

    • The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index of the inhibitor.[24]

Conclusion

The choice of a COX inhibitor for therapeutic development or as a research tool necessitates a thorough understanding of its efficacy and selectivity profile. While non-selective NSAIDs remain effective anti-inflammatory agents, their use is limited by their potential for gastrointestinal side effects. Selective COX-2 inhibitors offer an improved gastrointestinal safety profile but require careful consideration of potential cardiovascular risks. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of different COX isozyme inhibitors, enabling informed decision-making in drug discovery and development.

References

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

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  • Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ : Canadian Medical Association journal = journal de l'Association medicale canadienne, 167(10), 1131–1137. [Link]

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  • Khalil, N. A., Ahmed, E. M., Tharwat, T., & Mahmoud, Z. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • Lecturio. (2026, January 20). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. [Link]

  • Smith, C. J., Zhang, Y., Koboldt, C. M., Muhammad, J., Zweifel, B. S., Shaffer, A., Talley, J. J., Masferrer, J. L., & Seibert, K. (2000). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences of the United States of America, 97(16), 9198–9203. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Englebienne, P. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences of the United States of America, 99(19), 12185–12190. [Link]

  • Kato, M., Nishida, S., & Kitasato, H. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Drugs in R&D, 24(4), 1–10. [Link]

  • Day, R. O., & Graham, G. G. (2025, August 12). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber, 48(4), 115–118. [Link]

  • Sidhu, R. S., Lee, J. Y., & Smith, W. L. (2009). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences of the United States of America, 106(48), 20213–20218. [Link]

  • Miller, K. E. (2004). Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. American Family Physician, 70(3), 555. [Link]

  • Wu, D., Li, Y., et al. (2026, February 24). Comparison of the efficacy and safety of selective COX-2 inhibitors and non-steroidal anti-inflammatory drugs in the treatment of COVID-19 patients: a systematic review and network meta-analysis. ResearchGate. [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • American Chemical Society. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • GOV.UK. (2015, January 2). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. GOV.UK. [Link]

  • Ballo, A., Sanogo, R., et al. (2023, February 15). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

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  • Research Journal of Pharmacy and Technology. (2019, December 11). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology. [Link]

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Validation

A Researcher's Guide to Structure-Activity Relationships of Oxoimidazolidine Compounds: A Comparative Analysis

The oxoimidazolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its synthetic tractability and the ability to readily introduce a varie...

Author: BenchChem Technical Support Team. Date: March 2026

The oxoimidazolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its synthetic tractability and the ability to readily introduce a variety of substituents at multiple positions have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparison of oxoimidazolidine derivatives, exploring their structure-activity relationships (SAR) across different biological targets. We will delve into the experimental data that underpins these relationships, offering insights into the rational design of more potent and selective compounds.

The Oxoimidazolidine Scaffold: A Versatile Platform

The fundamental oxoimidazolidine ring system, with its potential for substitution at the N-1, N-3, C-2, C-4, and C-5 positions, allows for extensive chemical modification. This versatility has been exploited to generate libraries of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and insecticidal properties.[1][2][3] Understanding how specific structural modifications influence biological activity is the cornerstone of SAR studies and is critical for advancing drug discovery programs.[4]

Comparative Analysis of Biological Activities

Antimicrobial Activity

Oxoimidazolidine derivatives have shown significant promise as antimicrobial agents, targeting both bacteria and fungi. The SAR in this area is often dictated by the nature and position of substituents on the core ring and any appended aromatic or heterocyclic systems.

A notable class of antimicrobial agents is the 4-oxo-imidazolidin-2-thione derivatives.[2] Studies have shown that the substituents at the N-3 position and on the aromatic ring attached to the C-5 position play a crucial role in determining the antimicrobial potency. For instance, the presence of electron-withdrawing groups on the aromatic ring can enhance activity.

Table 1: Comparative Antimicrobial Activity of 4-Oxo-imidazolidin-2-thione Derivatives

CompoundSubstituent at N-3Substituent at C-5Target OrganismMIC (µg/mL)Reference
3a H4-chlorophenylBacillus subtilis>100[2]
6 HPhenyl azo- moietyBacillus subtilisGood activity[2]
7b HNot specifiedBacillus subtilisVery good activity[2]
3 N-substituted hydrazine-1-carbothioamidemethylsulfonylStaphylococcus aureus156.24-312.5[5]
14 N-substituted hydrazine-1-carbothioamidemethylsulfonylStaphylococcus aureus156.24-312.5[5]
9 N-substituted hydrazine-1-carbothioamidemethylsulfonylCandida albicans39.06-312.5[5]

Note: "Good" and "Very good" activities are as reported in the source, without specific MIC values.

The data suggests that the introduction of a phenyl azo- moiety or other specific, albeit undefined, substituents at C-5 can significantly improve activity against Bacillus subtilis.[2] Furthermore, N-substituted-2-[3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl]hydrazine-1-carbothioamide derivatives have demonstrated notable antibacterial and antifungal activities.[5] Specifically, compounds 3 and 14 were most effective against S. aureus, while compound 9 showed the strongest antifungal activity.[5] This highlights the importance of the N-1 and N-3 substituents in modulating the antimicrobial spectrum and potency.

Experimental Protocol: Synthesis of 4-Oxo-imidazolidin-2-thione Derivatives

A general and efficient method for the synthesis of 4-oxo-imidazolidin-2-thione derivatives involves a multi-step process:

  • Synthesis of Thiosemicarbazone: An appropriately substituted acetylcoumarin is reacted with thiosemicarbazide in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for several hours.

  • Cyclization: The resulting thiosemicarbazone is then reacted with an α-haloester (e.g., ethyl chloroacetate) or other suitable cyclizing agents in the presence of a base like sodium acetate in glacial acetic acid. The reaction mixture is heated to afford the 4-oxo-imidazolidin-2-thione core.

  • Further Derivatization (Optional): The core structure can be further modified at various positions to generate a library of analogs for SAR studies.

Workflow for Antimicrobial SAR Study

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Design Analogs Synth Synthesize Oxoimidazolidine Derivatives Start->Synth Purify Purify and Characterize Synth->Purify Screen Antimicrobial Screening (e.g., MIC assay) Purify->Screen Data Collect Activity Data SAR Establish Structure-Activity Relationship Data->SAR Optimize Identify Lead Compounds for Optimization SAR->Optimize Optimize->Start Iterative Design

Caption: A typical workflow for a structure-activity relationship study of antimicrobial oxoimidazolidine compounds.

Anticancer Activity

The oxoimidazolidine scaffold has also been investigated for its potential in cancer therapy.[2][6] Derivatives of 4-oxo-imidazolidin-2-thione have been evaluated for their cytotoxic activity against human breast carcinoma cell line (MCF-7).

Table 2: Cytotoxic Activity of 4-Oxo-imidazolidin-2-thione Derivatives against MCF-7 Cells

CompoundKey Structural FeatureIC50 (µg/mL)Reference
5 4-methoxy phenacyl moiety9.45[2]
6 Phenyl azo- moiety11.1[2]

The data indicates that the presence of a 4-methoxy phenacyl moiety in compound 5 leads to potent cytotoxic activity.[2] Replacing this with a phenyl azo- group in compound 6 slightly decreases this activity, suggesting that the electronic and steric properties of the substituent at this position are critical for anticancer efficacy.[2]

Experimental Protocol: Sulforhodamine-B (SRB) Assay for Cytotoxicity

The SRB assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized oxoimidazolidine derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability.

Antiviral Activity

Recent studies have explored 2-oxoimidazolidine derivatives as potential antiviral agents, particularly against the BK human polyomavirus (BKPyV).[3][7]

Table 3: Anti-BKPyV Activity of 2-Oxoimidazolidine Derivatives

CompoundChemical NameEC50 (µM)Reference
4 N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide5.5[3]
5 1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid5.4[3]
Cidofovir (Standard) -Comparable to 4 & 5[3]

Compounds 4 and 5 demonstrated moderate activity against BKPyV, comparable to the standard drug Cidofovir.[3] The key structural feature in these compounds is the (4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene moiety. The nature of the sulfamoyl substituent appears to have a modest impact on the antiviral potency, with the piperidine-4-carboxylic acid in compound 5 showing a slightly better profile.[3]

Key SAR Insights for Anti-BKPyV Activity

SAR_Antiviral Core 2-Oxoimidazolidine Core (4E)-5-(dichloromethylidene)-4-ylidene Activity Moderate Anti-BKPyV Activity (EC50 ~5.4-5.5 µM) Core:f1->Activity Essential for Activity Substituent Sulfamoyl Substituent at N-1 N-Cyclobutyl (Cmpd 4) Piperidine-4-carboxylic acid (Cmpd 5) Substituent->Activity Modulates Potency

Caption: Key structural features of 2-oxoimidazolidine derivatives influencing anti-BKPyV activity.

Insecticidal Activity

Oxoimidazolidine compounds have also been investigated for their insecticidal properties, particularly against aphids.[1]

Table 4: Toxicological Efficacy of Oxoimidazolidine Derivatives against Aphis craccivora

CompoundKey Structural FeatureLC50 (ppm) - AdultsLC50 (ppm) - NymphsReference
3b Specific oxoimidazolidine derivative1.720.02[1]
4a Cyanoguanidine derivative72.5118.02[1]

A study on various oxoimidazolidine and cyanoguanidine compounds revealed that compound 3b , an oxoimidazolidine derivative, was the most toxic against the cowpea aphid, Aphis craccivora, with a very low LC50 value, especially against nymphs.[1] In contrast, the cyanoguanidine compound 4a was significantly less effective.[1] This highlights the importance of the oxoimidazolidine scaffold for potent insecticidal activity in this series of compounds. The specific substitutions that render compound 3b highly active were not fully detailed in the abstract, but the inclusion of various functional groups was noted to result in a wide range of toxicological activities.[1]

Conclusion and Future Directions

The structure-activity relationship studies of oxoimidazolidine compounds have revealed a versatile scaffold with tunable biological activities. The antimicrobial, anticancer, antiviral, and insecticidal properties are highly dependent on the nature and position of substituents on the oxoimidazolidine ring.

Future research in this area should focus on:

  • Systematic derivatization: A more systematic exploration of the chemical space around the oxoimidazolidine core is needed to refine the SAR and identify more potent and selective compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action for the most active compounds will facilitate rational drug design.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

By leveraging the insights from SAR studies, the oxoimidazolidine scaffold holds significant promise for the development of novel therapeutics to address a range of unmet medical and agricultural needs.

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